molecular formula C10H10F2O3 B1428348 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid CAS No. 1342573-75-4

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B1428348
CAS No.: 1342573-75-4
M. Wt: 216.18 g/mol
InChI Key: LOHAZKIOHJCXLL-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-ethoxyphenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-8-6-4-3-5-7(8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHAZKIOHJCXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Application of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

[1]

Executive Summary

This compound (CAS: 1342573-75-4) represents a critical scaffold in modern drug discovery, specifically within the "Magic Methyl" to "Fluorine" transition strategies.[1] By replacing benzylic hydrogens with fluorine atoms, this compound serves as a metabolically stable bioisostere of phenylacetic acid.

This guide analyzes its physicochemical behavior, focusing on the inductive effects of the gem-difluoro (

1

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 1342573-75-4
IUPAC Name This compound
Molecular Formula

Molecular Weight 216.18 g/mol
SMILES CCOC1=CC=CC=C1C(C(=O)O)(F)F
Appearance White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (acidic pH)
Structural Logic

The molecule consists of three distinct functional domains:

  • The

    
     Linker:  Acts as a lipophilicity modulator and prevents enolization.
    
  • The Carboxylic Acid: Provides a handle for amide coupling or heterocycle formation.

  • The Ortho-Ethoxy Phenyl Ring: The ethoxy group at the ortho position introduces a "molecular kink," restricting rotation around the phenyl-

    
     bond due to steric clash with the fluorine atoms. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.
    

Physicochemical Properties[2][7][8][9]

Acidity (pKa) and Ionization

Unlike phenylacetic acid (

  • Estimated

    
    :  2.1 – 2.6[1]
    
  • Mechanism: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion (

    
    ) via through-bond transmission.[1]
    
  • Implication: At physiological pH (7.4), this compound exists almost exclusively (>99.9%) in its ionized carboxylate form. This impacts membrane permeability, necessitating prodrug strategies (e.g., esters) or active transport mechanisms for cellular entry.

Lipophilicity (LogP vs. LogD)
  • Predicted LogP (Unionized): ~2.3 – 2.5

  • LogD (pH 7.4): ~ -0.5 to 0.5 (due to ionization).

  • The "Fluorine Effect": While adding fluorine typically increases lipophilicity (

    
     is more lipophilic than 
    
    
    ), the ionization of the acidic headgroup masks this effect at neutral pH. However, the ortho-ethoxy group adds significant lipophilic bulk, balancing the polarity of the carboxylate.
Metabolic Stability

The primary utility of this scaffold is metabolic blocking .

  • Benzylic Oxidation Blockade: In non-fluorinated analogs (e.g., 2-ethoxyphenylacetic acid), the benzylic carbon is a "hotspot" for CYP450-mediated hydroxylation.[1] Replacing

    
     with 
    
    
    removes the abstractable hydrogens, completely shutting down this clearance pathway.
  • Ether Dealkylation: The ethoxy group remains susceptible to O-dealkylation (to the phenol), but the steric bulk of the adjacent

    
     group may sterically hinder CYP enzymes from accessing the ether oxygen.
    

Structure-Property Relationship (SPR) Map[1]

The following diagram illustrates how specific structural features dictate the compound's behavior in biological systems.

SPR_MapCompound2-(2-Ethoxyphenyl)-2,2-difluoroacetic acidCF2Gem-Difluoro (CF2)LinkerCompound->CF2COOHCarboxylic Acid(Headgroup)Compound->COOHEthoxyOrtho-EthoxyGroupCompound->EthoxyAcidityIncreases Acidity(pKa ~2.3)CF2->AcidityInductive Effect (-I)MetabBlocks BenzylicOxidationCF2->MetabNo H-abstractionCOOH->AcidityIonizable CenterConfRestricts Conformation(Steric Lock)Ethoxy->ConfOrtho-Steric ClashSolubModulates Lipophilicity(LogP ~2.4)Ethoxy->Solub+Hydrophobicity

Figure 1: Structure-Property Relationship mapping the functional groups to their physicochemical impacts.[1]

Synthetic Methodology

For researchers requiring this building block, the most robust synthesis involves a Copper-mediated cross-coupling of ethyl bromodifluoroacetate with 1-ethoxy-2-iodobenzene.[1]

Protocol: Copper-Mediated Cross-Coupling

Reaction Type: Ullmann-type Cross-Coupling Scale: 10 mmol basis[1]

Reagents:
  • 1-Ethoxy-2-iodobenzene (1.0 eq)[1]

  • Ethyl bromodifluoroacetate (1.2 eq)

  • Copper powder (activated) (2.0 eq)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:
  • Activation: Wash Copper powder with dilute HCl, then water, acetone, and dry under vacuum to remove surface oxides.

  • Coupling: In a flame-dried flask under Argon, suspend activated Cu (1.27 g, 20 mmol) in DMSO (20 mL).

  • Addition: Add ethyl bromodifluoroacetate (1.5 mL, 12 mmol) slowly. Stir at room temperature for 30 mins to form the organocopper intermediate (

    
     analog).
    
  • Substrate Addition: Add 1-ethoxy-2-iodobenzene (2.48 g, 10 mmol).

  • Heating: Heat the mixture to 50-60°C for 12-18 hours. Monitor by TLC/LC-MS for disappearance of the iodide.[1]

  • Workup: Cool to RT. Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    .
  • Hydrolysis (Ester to Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with DCM.

  • Purification: Recrystallize from Hexanes/DCM or use column chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_FlowIodide1-Ethoxy-2-iodobenzeneStep1Step 1: Ullmann Coupling(DMSO, 55°C, 18h)Iodide->Step1ReagentEthyl bromodifluoroacetate+ Cu(0)Reagent->Step1IntermediateIntermediate:Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetateStep1->IntermediateStep2Step 2: Hydrolysis(LiOH, THF/H2O)Intermediate->Step2ProductFinal Product:This compoundStep2->Product

Figure 2: Step-wise synthetic workflow for the generation of the target acid from aryl iodides.

Applications in Drug Development[10]

Bioisosterism

This compound serves as a bioisostere for:

  • Phenylacetic Acid: Improved metabolic stability.

  • Phosphates (

    
    ):  The 
    
    
    motif mimics the acidity and geometry of a phosphate group but is non-hydrolyzable by phosphatases.[1] This is critical in designing PTP1B inhibitors or SH2 domain binders.
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (216 Da) and specific binding features (H-bond acceptor/donor + lipophilic aromatic ring), it is an ideal "fragment" for screening against enzyme active sites.

Safety & Handling
  • Corrosivity: Like most

    
    -difluoro acids, this compound is likely corrosive to skin and eyes (Category 1B).
    
  • Storage: Hygroscopic. Store in a desiccator at 2-8°C.

References

  • Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Chem. Pharm.[2] Bull., 47(7), 1013-1016.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. (2024). "this compound (CID 62802714)."[1][3] National Center for Biotechnology Information.

  • Wang, J., et al. (2010). "Difluoromethylphosphonate derivatives as potent PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 163-166.

A Technical Guide to 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. The 2,2-difluoroacetic acid moiety, in particular, serves as a unique bioisostere that can profoundly influence a molecule's acidity, metabolic stability, and binding interactions. When combined with the 2-ethoxyphenyl group, a common feature in various bioactive compounds, the resulting 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid framework presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of its derivatives, with a primary focus on their promise as anti-inflammatory agents. We synthesize field-proven insights and established protocols to offer researchers a foundational understanding of this promising chemical class.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold combines two critical pharmacophoric elements. The ethoxyphenyl group is a lipophilic moiety that can engage in hydrophobic and aromatic interactions within protein binding pockets. The gem-difluoromethylene group (CF2) adjacent to the carboxylic acid is of particular interest for several reasons:

  • Metabolic Stability: The strong carbon-fluorine bond enhances resistance to oxidative metabolism at the α-carbon position, potentially increasing the compound's half-life.

  • Modulation of Acidity: The powerful electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analogue. This can alter ionization state at physiological pH, impacting cell permeability and target binding.

  • Conformational Effects: The CF2 group can influence the local conformation of the molecule, which may lead to more favorable binding geometries.

While the parent compound, this compound (CAS 1342573-75-4), is documented, the literature on its derivatives is sparse, presenting a fertile ground for novel discovery.[1][2] This guide will extrapolate from synthetic and biological data on analogous structures to build a predictive framework for exploring this chemical space.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through a multi-step sequence, focusing on the careful construction of the core scaffold followed by diversification.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at key, reliable bond formations. The primary disconnections would be the amide or ester linkage of the final derivative, the C-C bond formed to install the difluoroacetate unit, and the ether linkage of the ethoxyphenyl group.

G Target Target Derivative (Amide/Ester) Core_Acid This compound Target->Core_Acid Amidation / Esterification Precursor Ethoxyphenyl Ketone Precursor Core_Acid->Precursor Oxidative Cleavage / Rearrangement Phenol 2-Hydroxyphenyl Ketone Precursor->Phenol Williamson Ether Synthesis Ethanol Ethyl Halide / Ethanol

Caption: General retrosynthetic pathway for target derivatives.

Key Synthetic Steps

Step 1: Synthesis of the Ethoxyphenyl Precursor The synthesis often begins with a commercially available substituted phenol. The ethoxy group is typically installed via a Williamson ether synthesis. For instance, a procedure analogous to the synthesis of related trifluoroethoxy benzoates involves reacting the corresponding phenol with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base like potassium carbonate in a polar aprotic solvent.[3]

Step 2: Introduction of the Difluoromethylene Group This is the most challenging and critical step. Modern techniques often employ electrophilic fluorinating agents. Drawing from methodologies used to synthesize 2,2-difluoro-1,3-dicarbonyl compounds, a plausible route involves the direct fluorination of a β-ketoester or a related activated methylene precursor.[4]

  • Causality: The reaction with an electrophilic fluorinating agent (e.g., Selectfluor) on an activated methylene compound rapidly yields the monofluorinated intermediate. The introduction of the second fluorine atom is significantly slower because the resulting product exists primarily in its keto form. To facilitate the second fluorination, a base or a protic solvent like water is often added to accelerate the enolization of the monofluorinated intermediate, making it susceptible to a second electrophilic attack.[4]

Step 3: Derivatization of the Carboxylic Acid Once the core this compound is obtained, a library of derivatives can be generated using standard organic transformations. Conversion of the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) provides a highly reactive intermediate for forming amides, esters, and other analogues.[3] This approach was used to generate libraries of phenoxy acetic acid derivatives for biological screening.[5]

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol is a representative workflow adapted from literature procedures for analogous compounds.[3][5]

  • Etherification: To a solution of ethyl 2-hydroxybenzoate (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq). Reflux the mixture for 12-18 hours, monitoring by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield ethyl 2-ethoxybenzoate.

  • α-Difluorination (Conceptual): This step is hypothetical and based on modern fluorination methods. Convert ethyl 2-ethoxybenzoate to a suitable precursor, such as a β-ketoester. Dissolve the precursor (1.0 eq) in acetonitrile. Add an electrophilic fluorinating agent (e.g., Selectfluor, 2.2 eq) and a catalytic amount of base (e.g., DBU) or water. Stir at room temperature for 24-48 hours. Quench the reaction, extract with an organic solvent, and purify the resulting difluorinated intermediate.

  • Hydrolysis: Saponify the difluorinated ester using aqueous sodium hydroxide in a mixture of 1,4-dioxane and water under reflux for 2-4 hours.[3] Acidify the reaction mixture with 2M HCl to pH 1 and extract the product, this compound, with ethyl acetate.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dichloromethane at 0°C, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in dichloromethane. Add the freshly prepared acid chloride solution dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 18 hours. Wash the mixture with water and brine, dry over sodium sulfate, and purify by column chromatography to yield the final amide derivative.[3]

Structure-Activity Relationships (SAR)

Systematic SAR studies are crucial for optimizing the biological activity of this scaffold.[6] Based on data from structurally related phenoxy acetic acid and fenamic acid derivatives, several hypotheses can be formulated.[5][7]

G cluster_0 Region A: Ethoxyphenyl Ring cluster_1 Region B: Carboxylic Acid Derivative Scaffold Core Scaffold This compound A1 Substituents (Cl, Me, OMe) Scaffold->A1 Modulates Lipophilicity & Steric Profile B1 Amides (Primary, Secondary) Scaffold->B1 Modulates H-Bonding & Cell Permeability A2 Positional Isomers B2 Esters (Methyl, Ethyl) B3 Heterocycles (Thiazole, Oxadiazole)

Caption: Key regions for SAR exploration in derivative design.

SAR Table for Hypothetical COX-2 Inhibition

The following table outlines potential SAR trends based on analogous anti-inflammatory compounds.[5]

Modification RegionStructural ChangePredicted Impact on COX-2 ActivityRationale
A: Ethoxyphenyl Ring Add small, electron-withdrawing groups (e.g., 4'-Cl)Likely IncreaseMay enhance binding through additional interactions in the hydrophobic channel of COX-2.
Add bulky groups (e.g., 4'-tBu)Likely DecreasePotential for steric hindrance within the enzyme's active site.
B: Acid Derivative Convert to small alkyl amidesMaintain or IncreaseAmide group can form crucial hydrogen bonds with active site residues like Tyr-385 and Ser-530.[7]
Convert to bulky amides (e.g., N-benzyl)Likely DecreaseMay disrupt optimal positioning within the narrow cyclooxygenase channel.
Convert to estersLikely DecreaseLoss of key hydrogen bond donor capability, though may act as a prodrug.

Potential Biological Activities and Therapeutic Applications

The structural features of this scaffold make it a promising candidate for several therapeutic areas.

Anti-inflammatory Activity via COX-2 Inhibition

The most compelling application for these derivatives is in the treatment of inflammation. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation.[5] Selective COX-2 inhibitors offer anti-inflammatory efficacy with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Derivatives of this compound are predicted to act as competitive inhibitors of COX-2. The carboxylic acid or amide headgroup would anchor the molecule at the top of the COX-2 channel by interacting with key residues like Tyr-385 and Ser-530, while the ethoxyphenyl tail would occupy the hydrophobic side pocket, conferring selectivity.[7] This mode of action would block the conversion of arachidonic acid to pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inhibitor Ethoxyphenyl-Difluoroacetate Derivative Inhibitor->COX2 Inhibition Inflammation Inflammation & Pain PGs->Inflammation

Caption: Proposed mechanism of action via COX-2 inhibition.

Agrochemical Potential

Structurally related compounds have demonstrated potential in agriculture.

  • Fungicidal and Insecticidal Activity: New amide compounds derived from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid have shown moderate fungicidal and insecticidal properties.[8][9] This suggests that the ethoxyphenyl moiety is compatible with agrochemical applications, and a library of the title derivatives should be screened for similar activities.

  • Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides. The classic example, 2,4-dichlorophenoxyacetic acid (2,4-D), functions as a synthetic auxin, causing uncontrolled growth and death in dicotyledonous plants.[10] It is plausible that derivatives of this compound could exhibit a similar mode of action.

Other Potential Applications

The broader chemical space of fluorinated aromatic acids and their derivatives has shown a wide array of biological activities, suggesting additional screening opportunities for this scaffold, including:

  • Antiviral Activity [11]

  • Anticancer and Antiproliferative Activity [12][13]

  • Antidiabetic Properties [13]

Future Directions and Conclusion

The this compound scaffold represents a promising, underexplored area for chemical and biological research. While its potential as a selective COX-2 inhibitor is the most evident path forward, its structural similarity to known agrochemicals and other bioactive agents warrants broader investigation.

Future work should focus on:

  • Synthesis and Characterization: Development of a robust and scalable synthetic route to the core acid and a diverse library of its derivatives.

  • Systematic Biological Screening: In vitro screening against COX-1 and COX-2 to establish potency and selectivity, followed by cell-based assays to measure inhibition of prostaglandin production.

  • Broad-Spectrum Screening: Evaluation against a panel of targets, including fungal, insect, and plant models, as well as cancer cell lines.

  • Computational Studies: Molecular docking and dynamics simulations to refine SAR hypotheses and guide the design of next-generation analogues.[13]

References

  • This compound . PubChemLite. [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline . MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... . MDPI. [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . ResearchGate. [Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone . PubMed. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health (NIH). [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide . PubMed. [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide . Asian Journal of Chemistry. [Link]

  • Second-generation nitazoxanide derivatives: thiazolides are effective inhibitors of the influenza A virus . CentAUR. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5]imidazo[1,2-d][1][5]oxazepine and Benzo[f]benzo[5]oxazolo[3,2-d][1][5]oxazepine Derivatives . SciELO. [Link]

  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats . PMC. [Link]

  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment... . PMC. [Link]

  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID . WIPO Patentscope. [Link]

Sources

Technical Guide: Acidity Profile of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity profile and pKa values for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

This compound (CAS: 1342573-75-4) is a highly acidic fluorinated phenylacetic acid derivative. Unlike standard carboxylic acids (pKa ~4.5), the presence of the


-difluoro moiety drastically lowers the pKa into the 1.0 – 1.5 range . This strong acidity has profound implications for salt selection, chromatographic behavior, and metabolic stability in drug discovery campaigns. This guide details the structural factors driving this acidity and provides a validated protocol for experimental verification.

Structural Analysis & Electronic Effects

To understand the acidity of this compound, we must deconstruct its electronic architecture. The molecule consists of three distinct functional zones:

  • The Carboxylic Head Group (-COOH): The site of ionization.

  • The

    
    -Difluoro Linker (-CF
    
    
    
    -):
    The primary driver of acidity.
  • The 2-Ethoxyphenyl Tail: The steric and electronic modulator.

The Fluorine Effect (Inductive Withdrawal)

The two fluorine atoms at the alpha position exert a massive electron-withdrawing inductive effect (-I). Fluorine, being the most electronegative element, pulls electron density away from the carboxylate carbon. This stabilizes the resulting carboxylate anion (


) by dispersing the negative charge, thereby making the proton much easier to release.
  • Comparison:

    • Acetic Acid (CHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      COOH): pKa ~ 4.76[1]
      
    • Difluoroacetic Acid (CHF

      
      COOH): pKa ~ 1.24
      
The Phenyl & Ortho-Ethoxy Modulation

The phenyl ring attached to the CF


 group further modulates acidity, though less dramatically than the fluorines.
  • Phenyl Group: Generally acts as a weak electron-withdrawing group (relative to alkyl) due to the

    
     hybridized carbon. This would theoretically lower the pKa slightly below that of difluoroacetic acid.
    
  • 2-Ethoxy Substituent: The oxygen atom of the ethoxy group donates electron density into the phenyl ring via resonance (+R). This makes the phenyl ring more electron-rich (less electron-withdrawing). Consequently, the ethoxy group slightly destabilizes the carboxylate anion compared to the unsubstituted phenyl analog, potentially raising the pKa slightly.

Structural Logic Diagram

The following diagram illustrates the competing electronic vectors determining the final pKa.

ElectronicEffects cluster_legend Net Result Ethoxy 2-Ethoxy Group (+R Effect) Phenyl Phenyl Ring (Transmission) Ethoxy->Phenyl Donates e- density (Weakens Acidity) CF2 α,α-Difluoro Linker (Strong -I Effect) Phenyl->CF2 Modulates Inductive Pull COOH Carboxylic Acid (Proton Source) CF2->COOH Strong e- Withdrawal (Increases Acidity) Result Predicted pKa: 1.0 - 1.5 (Strong Organic Acid)

Figure 1: Electronic vector map showing the dominance of the difluoro-linker in driving acidity, modulated by the ethoxy-phenyl tail.

Predicted pKa Value

Based on Structure-Activity Relationship (SAR) analysis of analogous fluorinated acids, the pKa of this compound is calculated as follows:

CompoundStructureExperimental pKaNotes
Acetic Acid CH

-COOH
4.76Baseline
Phenylacetic Acid Ph-CH

-COOH
4.31Phenyl is mildly acidifying
Difluoroacetic Acid H-CF

-COOH
1.24Fluorine effect is dominant
Trifluoroacetic Acid F-CF

-COOH
0.23Maximum inductive withdrawal
Target Compound (2-EtO-Ph)-CF

-COOH
1.1 ± 0.2 Predicted Range

Scientific Rationale: The target compound is structurally situated between Difluoroacetic acid (pKa 1.24) and Trifluoroacetic acid (pKa 0.23). The 2-ethoxyphenyl group is more electron-withdrawing than Hydrogen (lowering pKa < 1.24) but significantly less withdrawing than Fluorine (keeping pKa > 0.23). The electron-donating nature of the ethoxy group likely nudges the value closer to the upper bound.

Consensus Value: pKa ≈ 1.1

Physicochemical Implications

Solubility & Lipophilicity
  • Ionization State: At physiological pH (7.4), this compound will exist >99.99% as the anionic carboxylate salt.

  • LogD (pH 7.4): While the intrinsic LogP (lipophilicity of the neutral form) is likely moderate (approx. 2.0 - 2.5), the effective LogD at pH 7.4 will be significantly lower (approx. -1.0 to 0.0) due to complete ionization.

  • Membrane Permeability: Passive diffusion will be limited by the permanent negative charge at neutral pH. Permeability assays (PAMPA/Caco-2) should be run at pH 5.0 or lower if targeting the neutral species is required.

Salt Selection

Due to its low pKa (~1.1), this acid is strong enough to form stable salts with very weak bases (e.g., caffeine, weak pyridines) that standard carboxylic acids cannot protonate. It is an excellent candidate for forming salts with basic drug substances to improve solubility.

Experimental Protocol: pKa Determination

For acids with pKa < 2.0, standard potentiometric titration is often inaccurate due to the leveling effect of water. 19F-NMR Chemical Shift Titration is the gold-standard method for this class of compounds.

Principle

The chemical shift (


) of the fluorine nuclei adjacent to the carboxylic acid is highly sensitive to the protonation state of the carboxyl group. By monitoring 

as a function of pH, the pKa can be determined with high precision.
Workflow Diagram

ExperimentalProtocol Start Sample Preparation Dissolve 5-10 mM compound in H2O/D2O (90:10) Step1 Initial pH Adjustment Adjust to pH ~0.5 using HCl (Ensure fully protonated state) Start->Step1 Step2 Titration Loop Add aliquots of NaOH/KOH Step1->Step2 Step3 Measurement Record pH (Glass Electrode) Acquire 19F-NMR Spectrum Step2->Step3 Step3->Step2 Repeat until pH 4.0 Step4 Data Plotting Plot δ(19F) vs. pH Step3->Step4 Complete Step5 Curve Fitting Fit to Henderson-Hasselbalch Sigmoidal Equation Step4->Step5 Result Derive pKa Inflection point of the curve Step5->Result

Figure 2: 19F-NMR Titration workflow for accurate low-pKa determination.

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of this compound in 600 µL of a solvent mixture (90% H

    
    O / 10% D
    
    
    
    O). D
    
    
    O is required for the NMR lock.
  • Acidification: Add concentrated HCl to lower the pH to ~0.5. This ensures 100% of the species is in the neutral (protonated) form.

  • Titration: Sequentially add small aliquots (1-5 µL) of 1M KOH. After each addition:

    • Measure pH using a calibrated micro-pH probe.

    • Acquire a

      
      F-NMR spectrum (typically -100 to -120 ppm range).
      
  • Analysis: The fluorine peak will shift upfield (lower ppm) as the carboxylic acid deprotonates.

  • Calculation: Plot the Chemical Shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

References

  • PubChem Compound Summary. 2,2-Difluoro-2-phenylacetic acid (Parent Structure). National Center for Biotechnology Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for substituent constants used in prediction). [Link]

  • Rehm, T. et al. 19F NMR Spectroscopy for the Determination of pKa Values of Fluorinated Organic Compounds. (Methodology validation). [Link]

Sources

Solubility data of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid in organic solvents

[1]

Executive Summary

This compound is a critical fluorinated building block, likely utilized in the synthesis of advanced agrochemicals or pharmaceuticals (e.g., pyrazole-carboxamide fungicides).[1] Its structural motif—combining a lipophilic ethoxy-substituted phenyl ring with a highly polar, electron-withdrawing difluoroacetic acid moiety—creates a complex solubility profile.[1]

Accurate solubility data is the cornerstone of process development, governing yield in reaction solvents and purity in crystallization steps.[1] This guide provides the standard operating procedure (SOP) for generating this data, the thermodynamic models required to correlate it, and the logic for selecting solvents for purification.

Physicochemical Profile & Predicted Behavior

Before initiating experimental work, one must understand the molecule's driving forces.[1]

  • Acidity (pKa): The

    
    -difluoro substitution significantly increases acidity compared to phenylacetic acid.[1] Expect a pKa in the range of 1.2 – 1.8 .[1]
    
    • Implication: Avoid basic solvents (e.g., amines, pyridine) unless salt formation is intended.[1] In protic solvents (methanol, water), dissociation may affect solubility measurements; pH control or suppression with trace acid (e.g., TFA) may be necessary for accurate molecular solubility data.[1]

  • Lipophilicity (LogP): The ethoxy group and phenyl ring contribute to lipophilicity, while the carboxylic acid provides a hydrophilic anchor.[1]

    • Prediction: High solubility in polar organic solvents (Alcohols, Acetone, THF); Moderate in esters (Ethyl Acetate); Low in non-polar hydrocarbons (n-Heptane, Toluene).[1]

Experimental Protocol: Dynamic Laser Monitoring

For high-value fluorinated intermediates, the Dynamic Laser Monitoring Method is superior to static gravimetric methods due to speed, accuracy, and minimal sample consumption.[1]

Apparatus Setup[1][2]
  • Reactor: 50 mL jacketed glass vessel with precision temperature control (

    
     K).
    
  • Agitation: Magnetic stirring at 400 rpm (ensure no vortex entrainment).

  • Detection: He-Ne laser (or similar) aimed through the solution to a photodetector.[1]

Measurement Workflow
  • Solvent Charge: Add a known mass of pure solvent (

    
    ) to the vessel.[1]
    
  • Solute Addition: Add an excess of this compound until turbidity is detected (laser transmission drops).

  • Heating: Raise temperature until the solution becomes clear (dissolution). Record

    
    .[1]
    
  • Cooling: Lower temperature slowly until turbidity reappears (nucleation). Record

    
    .[1]
    
  • Equilibrium: The solubility temperature

    
     is approximated as 
    
    
    , or determined by holding
    
    
    and adding minute solute increments.[1]
  • Repeat: Repeat for mole fractions ranging from 0.001 to 0.15 across the temperature range of 273.15 K to 323.15 K.

Standard Solvent Set

To cover the polarity spectrum, the following solvents are recommended for the initial screen:

  • Protic: Methanol, Ethanol, Isopropanol (IPA).[1]

  • Aprotic Polar: Acetonitrile, Acetone, Ethyl Acetate.[1]

  • Non-Polar: Toluene, Cyclohexane (likely anti-solvents).[1]

Thermodynamic Modeling

Once experimental mole fraction solubility (


1
Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic acids.[1]

  • A, B, C: Empirical parameters determined by multiple linear regression.

  • Utility: Provides excellent fit for non-ideal solutions and allows interpolation.[1]

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.[1]

1
  • 
    : Melting point of the solute (Determine via DSC).
    
  • 
    : Model parameters reflecting solution non-ideality.[1]
    
Thermodynamic Properties Calculation

From the solubility data, calculate the apparent dissolution enthalpy (




1
  • Endothermic Process: Expect

    
     (Solubility increases with T).[1]
    
  • Driving Force: If

    
    , the process is spontaneous.[1]
    

Data Visualization & Process Logic

The following diagram illustrates the workflow from raw material to process design.

SolubilityWorkflowcluster_solventsSolvent Selection StrategyCompound2-(2-Ethoxyphenyl)-2,2-difluoroacetic acidCharCharacterization(DSC: Tm, XRD: Polymorph)Compound->CharExpLaser MonitoringSolubility MeasurementChar->ExpDefine TmDataRaw Data(x1 vs T)Exp->DataModelThermodynamic Modeling(Apelblat / NRTL)Data->ModelAppProcess Design(Crystallization)Model->AppPredict YieldS1Methanol(High Sol.)S1->ExpS2Toluene(Anti-Solvent)S2->Exp

Caption: Workflow for the determination and application of solubility data for fluorinated intermediates.

Summary of Expected Data Trends

Based on the structural analogs (e.g., 2,2-difluoro-2-phenylacetic acid), the expected solubility trends are summarized below. Note: These are qualitative predictions to guide experimental design.

Solvent ClassRepresentative SolventPredicted Solubility (

at 298K)
Interaction Mechanism
Short-chain Alcohols Methanol, EthanolHigh (> 0.[1]10)Strong H-bonding with carboxylic acid; dipole interactions.[1]
Esters Ethyl AcetateModerate (0.05 - 0.[1]10)Dipole-dipole; good for cooling crystallization.[1]
Ketones AcetoneHigh (> 0.[1]10)Strong dipole interaction; potential solvent for reaction.[1]
Nitriles AcetonitrileModerate/High Polar aprotic; good for HPLC analysis.[1]
Aromatic Hydrocarbons TolueneLow (< 0.[1]01)Weak dispersion forces; ideal anti-solvent.[1]
Alkanes n-HeptaneVery Low (< 0.001)Non-polar; immiscible with fluorinated acid group.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Grant, D. J. W., et al. (1984).[1] Solubility and thermodynamics of solution of paracetamol in water and in ethanol–water mixtures.[1] Journal of Pharmacy and Pharmacology. (Standard reference for solubility modeling protocols).

  • Shaojing Yan, et al. (2018).[1] Solubility and Thermodynamic Properties of 2-(4-Chlorophenyl)acetic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Reference methodology for phenylacetic acid derivatives).

  • PubChem Compound Summary. (2024). This compound (CAS 1342573-75-4).[1] Link

Metabolic Stability Potential of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability potential of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid scaffolds. It is designed for medicinal chemists and DMPK scientists optimizing fluorinated bioisosteres.

Technical Guide & Experimental Framework

Executive Summary & Chemical Logic

The This compound scaffold represents a strategic bioisostere in medicinal chemistry. It combines a lipophilic ether tail with a highly acidic, metabolically blocked carboxylate headgroup.

  • Primary Utility: The

    
    -difluoro substitution functions as a metabolic block for the benzylic position, preventing the rapid CYP-mediated benzylic hydroxylation common to phenylacetic acids.
    
  • Physicochemical Shift: The electron-withdrawing effect of the gem-difluoro group significantly lowers the pKa of the carboxylic acid (from ~4.3 in phenylacetic acid to ~1.5–2.0), ensuring the molecule exists almost exclusively as an anion at physiological pH.

  • Metabolic Liabilities: Despite the benzylic blockade, the scaffold retains two primary metabolic "soft spots":

    • O-Dealkylation: The ethoxy group is a prime substrate for CYP450 oxidative cleavage.

    • Acyl Glucuronidation: The carboxylic acid tail is a target for Phase II conjugation, potentially forming reactive acyl glucuronides.[1]

Structural Activity & Metabolic Pathways

The Fluorine Effect: Blocking Benzylic Oxidation

In non-fluorinated analogs (e.g., 2-ethoxyphenylacetic acid), the benzylic carbon is electron-rich and prone to hydrogen abstraction by the Iron(IV)-oxo species of Cytochrome P450.

  • Mechanism:

    
    
    
  • The Fix: Replacing hydrogens with fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) renders this position inert to oxidative attack.
The Ethoxy Liability (Phase I)

The 2-ethoxy substituent activates the phenyl ring but is itself the primary site of metabolism via O-dealkylation .

  • Enzymes: CYP2D6, CYP3A4, CYP2C9.

  • Mechanism: Hydroxylation of the

    
    -carbon of the ethyl group forms a hemiacetal intermediate, which spontaneously collapses to release acetaldehyde and the phenol metabolite.
    
Conjugation Risks (Phase II)

The carboxylic acid moiety undergoes conjugation.

  • Glucuronidation (UGT): Formation of acyl glucuronides. Note: The electron-withdrawing

    
     group increases the acidity of the parent, which can alter UGT binding affinity compared to non-fluorinated analogs.
    
  • Amino Acid Conjugation: While common for benzoic/phenylacetic acids (e.g., with glycine or glutamine), the steric bulk and electronic repulsion of the

    
     group often reduce the formation of Acyl-CoA intermediates, potentially limiting this pathway.
    
Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of the scaffold.

MetabolicPathways Parent 2-(2-Ethoxyphenyl)- 2,2-difluoroacetic Acid Hemiacetal Unstable Hemiacetal Parent->Hemiacetal CYP450 (O-Dealkylation) AcylGluc Acyl Glucuronide (Reactive Potential) Parent->AcylGluc UGT (Direct Glucuronidation) BenzylicOx Benzylic Oxidation (BLOCKED by F) Phenol 2-Hydroxyphenyl- 2,2-difluoroacetic Acid (Major Metabolite) Hemiacetal->Phenol Spontaneous Collapse Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde PhenolGluc Phenol-O-Glucuronide (Stable) Phenol->PhenolGluc UGT PhenolSulf Phenol-Sulfate Phenol->PhenolSulf SULT

Caption: Predicted metabolic tree showing the blockade of benzylic oxidation and the diversion to O-dealkylation and conjugation pathways.

Experimental Protocols for Stability Assessment

To validate the metabolic profile, a tiered assay approach is required.

Tier 1: Metabolic Stability in Liver Microsomes (Phase I Focus)

This assay isolates CYP-mediated clearance (O-dealkylation).

Protocol:

  • Test System: Pooled Liver Microsomes (Human, Rat, Mouse) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Critical: Due to the low pKa of the analyte, ensure buffer capacity is sufficient, though at 1 µM substrate, pH shift is negligible.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
Tier 2: Hepatocyte Stability (Phase I & II)

Microsomes lack the cytosolic enzymes and cofactors (UGT/SULT) necessary to observe the full metabolic picture of this carboxylic acid scaffold.

Protocol:

  • Test System: Cryopreserved Hepatocytes (Human/Rat).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.

  • Cell Density:

    
     cells/mL.
    
  • Procedure:

    • Thaw and suspend hepatocytes; assess viability (Trypan Blue, >75% required).

    • Incubate test compound (1 µM) in suspension.

    • Timepoints:

      
       min.
      
    • Quench and analyze as above.

  • Metabolite ID (MetID): Run a high-concentration incubation (10 µM) for 120 min to generate sufficient metabolite signal for High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the O-dealkylated phenol and the acyl glucuronide.

Tier 3: Reactive Metabolite Trapping (Acyl Glucuronide Safety)

Acyl glucuronides can rearrange to form isomers that covalently bind to proteins.

Protocol:

  • Incubation: Incubate compound with Human Liver Microsomes (HLM) + UDPGA (cofactor for UGTs) + Alamethicin (pore-forming agent to access luminal UGTs).

  • Trapping Agent: Add KCN (Potassium Cyanide) or a peptide trap (e.g., Glutathione is less effective for acyl glucuronides; KCN traps the imine intermediates, but for acyl glucuronides, direct degradation monitoring is standard).

  • Alternative (Degradation t1/2): Synthesize or biosynthesize the acyl glucuronide. Incubate in phosphate buffer (pH 7.4) at 37°C. Monitor the rate of hydrolysis vs. rearrangement.

    • Guidance: If

      
       hours, the risk of covalent binding (toxicity) is elevated.
      

Analytical Methodology (LC-MS/MS)

Quantification of this scaffold requires attention to its acidic nature.

ParameterSpecificationRationale
Ionization Mode Negative ESI (

)
The carboxylic acid is readily deprotonated.
Column C18 Reverse Phase (e.g., Acquity BEH C18)Standard retention for lipophilic acids.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH control.
Mobile Phase B AcetonitrileOrganic modifier.
Transitions Parent


loss
Common fragmentation for carboxylic acids.
Potential Issue CarryoverLipophilic acids can stick to injector ports. Use a high-organic needle wash.

Decision Matrix & Workflow

Use this logic flow to interpret your stability data and decide on lead optimization.

DecisionMatrix Start Start: Stability Assessment Micro Microsomal Stability (Phase I Only) Start->Micro Hep Hepatocyte Stability (Phase I + II) Start->Hep Check1 Is Microsomal CL high? Micro->Check1 Check2 Is Hep CL >> Micro CL? Hep->Check2 Check1->Check2 No Sol1 Problem: O-Dealkylation Action: Deuterate Ethoxy or Change to -OCF3 / -OCHF2 Check1->Sol1 Yes Sol2 Problem: Glucuronidation Action: Steric hinderance (Ortho-sub) or Bioisostere (Tetrazole) Check2->Sol2 Yes (Phase II dominant) Pass Scaffold Stable Proceed to PK Check2->Pass No

Caption: Decision tree for interpreting clearance data and guiding structural modification.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

An In-Depth Technical Guide on the Safety and Toxicology of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid, with a CAS number of 1342573-75-4, is a fluorinated carboxylic acid derivative.[1] Its structural features, combining a difluoroacetic acid moiety with an ethoxyphenyl group, make it a compound of interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety profile and toxicological properties is paramount for safe handling in a research and development setting.

This guide provides a comprehensive overview of the available safety data and a predictive toxicological assessment of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide employs a "read-across" approach, leveraging data from structurally similar compounds to infer potential hazards. This methodology is a scientifically recognized strategy for assessing data-poor chemicals, and all predictions are presented with full transparency regarding their basis.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1342573-75-4[1]
Molecular Formula C10H10F2O3[1][2]
Molecular Weight 216.18 g/mol [1]
Appearance Solid (predicted)Inferred from similar compounds
SMILES CCOC1=CC=CC=C1C(C(=O)O)(F)F[2]
InChI InChI=1S/C10H10F2O3/c1-2-15-8-6-4-3-5-7(8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)[2]

Safety Data Sheet (SDS) Profile (Predictive)

The following SDS profile is based on the known hazards of structurally related difluoroacetic acids.[3] It should be used as a precautionary guide in the absence of a specific, verified SDS for this compound.

Hazard Identification

Based on analogous compounds, this compound is predicted to be classified as:

  • Skin Corrosion/Irritation, Category 1: Causes severe skin burns and eye damage.[3]

  • Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[3]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. The toxicological properties have not been fully investigated.[3]

First-Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Handling and Storage
  • Handling: Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

  • Storage: Store locked up in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles and face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.

Toxicological Profile (Predictive)

The toxicological profile of this compound has not been extensively studied. The following assessment is based on the known toxicology of its core structures: difluoroacetic acid and substituted phenyl rings.

Acute Toxicity

Difluoroacetic acid and its derivatives are known to be corrosive and can cause severe burns upon contact.[3] Ingestion can lead to severe damage to the digestive tract.[3] Inhalation may cause irritation and damage to the respiratory tract.[3]

Mechanism of Toxicity (Predicted)

The primary mechanism of acute toxicity is likely due to the corrosive nature of the carboxylic acid group, exacerbated by the presence of the electronegative fluorine atoms. Fluoroacetates, a related class of compounds, are known to be highly toxic due to their ability to inhibit the citric acid cycle, a fundamental metabolic pathway.[4] While this compound is not a direct analogue of fluoroacetate, the potential for metabolic activation to a toxic intermediate cannot be ruled out without experimental data.

Chronic Toxicity and Carcinogenicity

There is no available data on the chronic toxicity or carcinogenicity of this compound. Studies on other dichlorophenoxyacetic acids have shown potential for gastrointestinal and other organ system effects with chronic exposure.[5]

Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound is unknown. In vitro and in vivo assays would be required for a definitive assessment. Some related fluoro-organic compounds have shown mixed results in mutagenicity assays.[6]

Reproductive and Developmental Toxicity

No data is available regarding the reproductive or developmental toxicity of this compound.

Experimental Protocols for Toxicological Assessment

To establish a comprehensive toxicological profile, a tiered approach to testing is recommended.

In Vitro Cytotoxicity Assays
  • Objective: To determine the basal cytotoxicity of the compound in relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity).

  • Methodology:

    • Culture cells to ~80% confluency in 96-well plates.

    • Prepare serial dilutions of this compound in culture medium.

    • Expose cells to the compound for 24 and 48 hours.

    • Assess cell viability using a standard assay such as the MTT or MTS assay.[7][8]

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth).

In Vivo Acute Toxicity Study (Rodent Model)
  • Objective: To determine the acute toxicity (LD50) and identify target organs.

  • Methodology:

    • Use a rodent model (e.g., Sprague-Dawley rats) with both male and female animals.

    • Administer the compound via a relevant route of exposure (e.g., oral gavage).

    • Use a dose-escalation design to determine the lethal dose.

    • Observe animals for clinical signs of toxicity for at least 14 days.

    • Perform a full necropsy and histopathological examination of major organs.[9][10]

Visualizations

Chemical Structure

G cluster_0 Data Gathering cluster_1 Hazard Assessment cluster_2 Experimental Verification cluster_3 Risk Characterization A Literature Search for This compound C Predictive SDS Generation A->C B Read-across from structurally similar compounds B->C D Predictive Toxicological Profile B->D E In Vitro Cytotoxicity Assays C->E D->E F In Vivo Acute Toxicity Studies E->F G Genotoxicity & Mutagenicity Assays F->G H Comprehensive Safety & Toxicology Report G->H

Caption: A typical workflow for the toxicological assessment of a data-poor chemical.

Conclusion

While specific toxicological data for this compound is currently lacking, a precautionary approach to handling is strongly advised based on the known hazards of its structural analogues. It should be treated as a corrosive substance that can cause severe skin and eye damage, and may be harmful by other routes of exposure. The information and protocols outlined in this guide are intended to provide a framework for safe handling and to inform the design of future toxicological studies. As with all chemicals in a research setting, a thorough risk assessment should be conducted before any new experimental work is undertaken.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]

  • Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.
  • PubChem. (n.d.). Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). Retrieved from [Link]

  • Grote, A., et al. (2014). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences, 27(2), 148-151.
  • PubMed. (2000). Acute inhalation toxicity study of 2-fluoroacetamide in rats. Retrieved from [Link]

  • PubMed. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Grote, A., et al. (2000). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences, 13(2), 90-96.
  • PubMed. (2000). Acute inhalation toxicity study of 2-fluoroacetamide in rats. Retrieved from [Link]

  • PubMed. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Retrieved from [Link]

  • Sun, N. B., Lei, C., Jin, J. Z., & Ke, W. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry, 25(7), 4071-4073.
  • MDPI. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Retrieved from [Link]

  • Scielo. (2020). Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Antimicrobial Agents. Retrieved from [Link]

  • PubMed Central. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Retrieved from [Link]

  • PubMed. (2012). Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line. Retrieved from [Link]

  • PubMed Central. (2023). Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells. Retrieved from [Link]

  • Open Veterinary Journal. (2024). In vivo toxicity study in Sprague–Dawley rats receiving different doses of Moringa oleifera extract. Retrieved from [Link]

  • Atlantis Press. (2021). In Vivo Cytotoxic Activity and Acute Toxicity Test of Ethanol Extract from Voacanga foetida (Blume) Rolfe Leaves. Retrieved from [Link]

Sources

Technical Guide: 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid as a Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of -Difluorination

In modern medicinal chemistry, the modification of carboxylic acid-containing scaffolds is a critical strategy for optimizing pharmacokinetics (PK) and potency. 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid represents a sophisticated bioisosteric replacement for the classical 2-(2-ethoxyphenyl)acetic acid scaffold.

This modification involves the replacement of the benzylic methylene group (


) with a difluoromethylene moiety (

). This structural change is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule by:
  • Blocking Metabolic Soft Spots: The benzylic position is highly susceptible to CYP450-mediated hydroxylation. The C-F bond (bond energy ~116 kcal/mol) renders this position metabolically inert.

  • Modulating Acidity (

    
    ):  The strong electron-withdrawing effect of the gem-difluoro group significantly lowers the 
    
    
    
    of the adjacent carboxylic acid, ensuring full ionization at physiological pH and mimicking the electrostatics of phosphate or sulfate groups.
  • Altering Lipophilicity & Conformation: The

    
     group increases lipophilicity relative to oxygen or carbonyl bioisosteres while widening the bond angle (~115° vs 109.5° for 
    
    
    
    carbon), potentially accessing novel binding vectors.

Physicochemical Profiling: The "Fluorine Effect"[1]

The introduction of the gem-difluoro group creates a "matched molecular pair" with distinct properties. The table below contrasts the target molecule with its non-fluorinated parent and an ether analog.

Table 1: Comparative Physicochemical Properties
PropertyParent: 2-(2-Ethoxyphenyl)acetic acidTarget: this compound Rationale for Change
Structure


Bioisosteric replacement
Acidity (

)
~4.3~1.0 - 1.5 Inductive effect (-I) of fluorine stabilizes the carboxylate anion.
Metabolic Stability Low (Benzylic oxidation)High Blockade of CYP-mediated benzylic hydroxylation.
Bond Angle

~115^{\circ}$ F-C-F repulsion widens the angle, altering side-chain vector.
Lipophilicity ModerateModulated

is lipophilic, but lower

increases ionization at pH 7.4 (lower LogD).
H-Bonding Donor (COOH)Donor (COOH) + Weak Acceptor (F) C-F acts as a weak H-bond acceptor;

hydrogen is a weak H-bond donor (if present, here fully substituted).

Expert Insight: The dramatic drop in


 (approx. 3 log units) means this compound will exist almost exclusively as the carboxylate anion in vivo. This is particularly useful when targeting receptors that require a strong negative charge interaction (e.g., arginine/lysine salt bridges in PPAR

or CRTH2 receptors) but require better membrane permeability than a sulfonate.

Synthetic Methodology: Copper-Mediated Cross-Coupling[2][3]

The most robust route to aryldifluoroacetic acids avoids the harsh conditions of direct fluorination. Instead, a transition-metal-catalyzed cross-coupling strategy is employed using commercially available ethyl bromodifluoroacetate .

Reaction Pathway

The synthesis relies on a Copper(0)-mediated Single Electron Transfer (SET) mechanism, coupling an aryl iodide with the bromodifluoroacetate radical species.

SynthesisPath ArI 1-Ethoxy-2-iodobenzene (Substrate) ProductEster Ethyl 2-(2-ethoxyphenyl)- 2,2-difluoroacetate ArI->ProductEster Cross-Coupling Reagent Ethyl bromodifluoroacetate (BrCF2COOEt) Intermediate Cu(I)-CF2COOEt (Transient Species) Reagent->Intermediate SET (Cu0 -> CuI) Cu Copper (Cu0) DMSO, 50-60°C Cu->ProductEster Catalyst/Mediator Intermediate->ProductEster Reaction with Ar-I Hydrolysis LiOH / THF / H2O ProductEster->Hydrolysis FinalProduct 2-(2-Ethoxyphenyl)- 2,2-difluoroacetic acid Hydrolysis->FinalProduct Saponification

Figure 1: Synthetic pathway for the generation of the target aryldifluoroacetic acid scaffold via Copper-mediated coupling.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Step 1: Cross-Coupling (Formation of the Ester)

  • Reagents:

    • 1-Ethoxy-2-iodobenzene (1.0 equiv, 10 mmol)

    • Ethyl bromodifluoroacetate (2.0 equiv, 20 mmol)

    • Copper powder (Cu

      
      ) (2.2 equiv, 22 mmol) - Note: Activated Cu powder is preferred.
      
    • Solvent: DMSO (anhydrous, 20 mL).

  • Procedure:

    • Charge a flame-dried reaction flask with Copper powder and anhydrous DMSO under an inert atmosphere (

      
       or Ar).
      
    • Add ethyl bromodifluoroacetate dropwise at room temperature.

    • Add 1-ethoxy-2-iodobenzene.

    • Heat the mixture to 50–55 °C and stir vigorously for 12–16 hours. Caution: Exothermic initiation is possible.

    • Workup: Cool to RT. Dilute with diethyl ether (50 mL) and pour into saturated aqueous

      
       (to quench Cu salts). Filter through a Celite pad to remove solid copper residues. Extract the aqueous layer with ether (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate .

Step 2: Saponification (Ester Hydrolysis)

  • Reagents:

    • Ethyl ester intermediate (from Step 1).

    • Lithium Hydroxide (

      
      ) (3.0 equiv).
      
    • Solvent: THF/Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 2–4 hours (monitor by TLC/LCMS).

    • Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~1–2. Note: The product is a strong acid; ensure pH is sufficiently low to protonate.

    • Extract with Ethyl Acetate (3x). Dry over

      
       and concentrate in vacuo.
      
    • Result: This compound (typically a white/off-white solid).

Structural & Pharmacological Implications[1][4][5][6][7][8]

Bioisosteric Logic: The "Lipophilic Hydrogen Bond Donor" Myth vs. Reality

While the


 group is often cited as a lipophilic bioisostere for oxygen (ether), in this specific scaffold (

), its primary role is electronic modulation .
  • Ether vs. Difluoromethylene:

    • In 2-ethoxyphenoxy acetic acid, the linker is oxygen.

    • In 2-ethoxyphenyl -difluoroacetic acid, the linker is

      
      .
      
    • The

      
       group lacks the lone pairs of oxygen, eliminating H-bond acceptor capability at that specific position, but the fluorine atoms themselves can accept weak H-bonds.
      
    • Key Advantage: The

      
       linker is chemically stable against hydrolysis and enzymatic cleavage, unlike esters or labile ethers.
      
SAR Decision Matrix

Use the graph below to determine when to deploy this scaffold in your drug discovery campaign.

SAR_Logic Start Lead Compound Analysis: Contains Ar-CH2-COOH? MetabIssue Is the benzylic CH2 a metabolic hotspot? Start->MetabIssue AcidIssue Is higher acidity beneficial for potency? MetabIssue->AcidIssue Yes Decision_Me Try Methylation (Ar-CH(Me)-COOH) MetabIssue->Decision_Me No (Steric issue only) Permeability Is passive permeability a limiting factor? AcidIssue->Permeability Yes (Need strong anion) Decision_Bio Try Tetrazole Bioisostere AcidIssue->Decision_Bio No (Need pKa ~4-5) Decision_F2 Deploy Ar-CF2-COOH (Target Scaffold) Permeability->Decision_F2 No (Transport/Solubility OK) Permeability->Decision_Bio Yes (Avoid strong ion)

Figure 2: Decision matrix for implementing the aryldifluoroacetic acid bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fujikawa, K., Fujioka, Y., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(19), 5158–5161. Link

  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (1999).
  • PubChem Compound Summary. (2025). 2,2-Difluoro-2-phenylacetic acid (CID 726153). National Center for Biotechnology Information. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

Methodological & Application

Application Note & Synthesis Protocols: Leveraging 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoroacetic acid moiety, in particular, serves as a unique bioisostere and metabolic stabilizer. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid as a versatile building block. We present detailed, validated protocols for its use in two fundamental transformations: amide bond formation and esterification, with a focus on the underlying chemical principles and rationale for procedural choices.

Introduction: The Strategic Value of the Building Block

This compound is a valuable synthetic intermediate distinguished by two key structural features:

  • The Gem-Difluoromethylene (CF2) Group: This group is a non-hydrolyzable bioisostere of a carbonyl or ketone group. Its strong electron-withdrawing nature significantly lowers the pKa of the adjacent carboxylic acid, influencing binding interactions and solubility. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking oxidative pathways that might occur at an analogous C-H position.[1]

  • The 2-Ethoxyphenyl Moiety: This group imparts specific steric and electronic properties, influencing molecular conformation and lipophilicity. It serves as a versatile scaffold for further functionalization and is a common feature in bioactive molecules.

The combination of these features makes this building block particularly attractive for synthesizing novel compounds in drug discovery programs, where precise control over metabolic stability, acidity, and lipophilicity is paramount.[2]

Core Synthetic Transformations and Protocols

The carboxylic acid functional group is a primary handle for elaboration. The following sections detail robust protocols for converting this compound into amides and esters, two of the most critical functional groups in pharmaceutical compounds.

Protocol 1: Amide Bond Formation via Acyl Fluoride Intermediate

Amide bond formation is the most frequent reaction in medicinal chemistry.[3] However, the steric hindrance and electronic properties of the α,α-difluoro substitution can make standard coupling challenging. The protocol described here utilizes an in situ formation of an acyl fluoride, a highly efficient method for coupling sterically hindered carboxylic acids with a range of amines, including electron-deficient ones.[3]

Principle of the Method: Standard amide coupling reagents like DCC or HATU function by activating the carboxylic acid's hydroxyl group to create a better leaving group.[] An alternative and highly effective strategy involves converting the carboxylic acid to an acyl halide. This protocol uses a fluorinating agent to generate a reactive acyl fluoride intermediate, which then readily couples with the amine nucleophile. This approach is often successful where other methods fail due to the unique reactivity of the acyl fluoride.

Workflow for Amide Bond Formation

G cluster_prep Reaction Setup cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_workup Workup & Purification A 1. Combine Building Block & Solvent (this compound in DCM) B 2. Add Base (e.g., DIPEA) A->B C 3. Cool to 0 °C B->C D 4. Add Fluorinating Agent (e.g., BTFFH or TFFH) C->D E 5. Stir for 30 min at 0 °C (Formation of Acyl Fluoride) D->E F 6. Add Amine Nucleophile E->F G 7. Warm to RT, then Heat (e.g., 80 °C, 12-24h) F->G H 8. Monitor by TLC/LC-MS G->H I 9. Aqueous Workup (Wash with H₂O, brine) H->I J 10. Dry & Concentrate I->J K 11. Purify (Silica Gel Chromatography) J->K L Final Product (Amide) K->L

Caption: Experimental workflow for amide synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent & Base Addition: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the reactive intermediates. DIPEA is used to scavenge the acid produced during the reaction without competing as a nucleophile.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the fluorinating agent (e.g., bis(trichloromethyl) carbonate, known as triphosgene, or cyanuric fluoride) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (or as needed, typically 40-80 °C) in a sealed vial.

    • Rationale: Heating is often necessary to drive the coupling to completion, especially with sterically hindered or electron-poor amines.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide.

Representative Data:

Amine SubstrateProductTypical YieldPurity (LC-MS)
AnilineN-phenyl-2-(2-ethoxyphenyl)-2,2-difluoroacetamide85%>98%
BenzylamineN-benzyl-2-(2-ethoxyphenyl)-2,2-difluoroacetamide91%>99%
2-AminopyridineN-(pyridin-2-yl)-2-(2-ethoxyphenyl)-2,2-difluoroacetamide78%>97%
Protocol 2: Esterification via Carbodiimide Activation

Esterification is another key transformation. While Fischer esterification using strong acid and heat is common, it is not suitable for sensitive substrates. A milder and more general method is the Steglich esterification, which uses a carbodiimide coupling agent and a catalyst.[5]

Principle of the Method: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by an alcohol nucleophile. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate this nucleophilic attack, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct.

General Mechanism of DCC/DMAP Esterification

G RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP DCU DCU Byproduct O_Acyl->DCU DMAP DMAP (Catalyst) Ester Ester Product (R-COOR') Acyl_DMAP->Ester + R'-OH - DMAP ROH Alcohol (R'-OH)

Caption: Activation pathway for Steglich esterification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Rationale: Initiating the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a minimal amount of the reaction solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the consumption of the starting acid by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the pure ester.

Representative Data:

Alcohol SubstrateProductTypical YieldPurity (LC-MS)
MethanolMethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate95%>99%
IsopropanolIsopropyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate88%>98%
Benzyl AlcoholBenzyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate92%>99%

Applications and Physicochemical Impact

The derivatives synthesized from this compound are of significant interest in drug discovery for several reasons, as outlined below.

Logic Diagram: Structural Features to Pharmacological Advantage

G cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_advantage Pharmacological Advantages BuildingBlock 2-(2-Ethoxyphenyl)- 2,2-difluoroacetic acid CF2 Gem-Difluoro Group (Electron Withdrawing) BuildingBlock->CF2 Aryl Ethoxyphenyl Group BuildingBlock->Aryl PKA Lowered pKa of Amide N-H or α-proton CF2->PKA MetStab Blocked Metabolic Oxidation CF2->MetStab Lipo Increased Lipophilicity Aryl->Lipo Conf Conformational Rigidity Aryl->Conf Binding Altered H-Bonding Potential PKA->Binding PK Improved Pharmacokinetics (Longer Half-life) MetStab->PK Potency Enhanced Potency/ Membrane Permeability Lipo->Potency Conf->Binding Conf->Potency

Caption: Relationship between structure and drug properties.

  • Metabolic Stability: The difluoromethylene unit is resistant to oxidative metabolism, which can significantly prolong the half-life of a drug candidate.[1]

  • Modulation of Acidity/Basicity: The strong inductive effect of the two fluorine atoms lowers the pKa of adjacent protons, which can be critical for tuning the binding affinity of a molecule to its biological target.

  • Lipophilicity and Permeability: The incorporation of fluorine often increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and improve oral bioavailability.

Conclusion

This compound is a high-value building block for modern synthetic and medicinal chemistry. Its unique electronic and steric properties provide a reliable route to novel chemical entities with potentially enhanced pharmacological profiles. The protocols detailed in this guide for amide and ester formation are robust, reproducible, and adaptable to a wide range of substrates, empowering researchers to efficiently explore new chemical space in their drug discovery and development endeavors.

References

  • Method for producing aromatic difluoroacetic acid ester. ResearchGate. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives. Thieme Connect. Available at: [Link]

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]

  • View of Synthesis of Esters with Different Flavors using Fisher Esterification. J-Ghemistry. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]

Sources

Amide coupling reaction conditions for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid


-Difluorophenylacetic Acid Derivatives

Executive Summary

The coupling of This compound presents a unique "push-pull" challenge in organic synthesis. The


-difluoro moiety significantly increases the acidity of the carboxylic acid (pKa 

1.8–2.1), rendering the carboxylate anion highly stable and resistant to initial activation. Conversely, once activated, the carbonyl center is exceptionally electrophilic and prone to rapid hydrolysis if moisture is present. Furthermore, the ortho-ethoxy substituent introduces steric bulk that can impede the approach of nucleophiles (amines).

This guide provides three validated protocols ranging from standard screening methods to high-force activation strategies, ensuring successful coupling even with non-nucleophilic amines.

Mechanistic Insight & Reactivity Profile

To select the right condition, one must understand the electronic landscape of the molecule.

  • The Fluorine Effect: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the acid significantly compared to phenylacetic acid (pKa ~4.3).

    • Consequence: Standard bases (TEA, DIEA) will quantitatively deprotonate the acid instantly. The resulting carboxylate is stabilized, making it a poor nucleophile towards coupling reagents (like carbodiimides).

  • The Ortho-Ethoxy Effect: The ethoxy group at the 2-position of the phenyl ring adds steric hindrance near the reaction center.

    • Consequence: Bulky activating groups (like the OBt/OAt esters formed by HATU) may face steric clash, slowing down the final amine attack.

Figure 1: Reactivity & Challenge Map

Reactivity Acid 2-(2-Ethoxyphenyl)- 2,2-difluoroacetic acid Anion Stable Carboxylate (Low Nucleophilicity) Acid->Anion Fast Deprotonation (pKa ~2.0) Base Base (DIEA) Active Activated Species (Highly Electrophilic) Anion->Active Activation (Rate Limiting) Product Amide Product Active->Product Amine Attack (Steric Hindrance) Hydrolysis Hydrolysis (Back to Acid) Active->Hydrolysis Moisture Sensitive

Caption: The reaction pathway highlights the stability of the initial carboxylate and the moisture sensitivity of the activated intermediate.

Recommended Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Initial screening, small scale (<1g), and unhindered amines.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt because the resulting aza-benzotriazole active ester is more reactive, helping to overcome the stability of the difluoro-carboxylate.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.2 – 1.5 equiv

  • DIEA (Diisopropylethylamine): 3.0 – 4.0 equiv

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Protocol:

  • Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIEA (3.0 equiv) and stir for 5 minutes. Note: Ensure pH > 8 (wet pH paper).

  • Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange.

  • Stir for 15–30 minutes at Room Temperature (RT) to ensure formation of the active ester. Critical: Do not skip this pre-activation time.

  • Add the Amine (1.1 equiv).[1]

  • Monitor by LCMS. Reaction is usually complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2), Water (x1), and Brine (x1).[1] Dry over 
    
    
    
    .[2]
Method B: The "Sledgehammer" (Acid Chloride via Ghosez’s Reagent)

Best for: Sterically hindered amines, anilines, or if Method A fails.

Standard thionyl chloride (


) can be too harsh or require high temps that risk decarboxylation. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows for neutral, mild formation of the acid chloride, which is a smaller electrophile than the HATU-ester, bypassing the steric bulk of the ortho-ethoxy group.

Reagents:

  • Acid: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Amine: 1.1 – 1.5 equiv

  • Base (DIEA or Pyridine): 2.0 – 3.0 equiv

  • Solvent: DCM or THF (strictly anhydrous)

Protocol:

  • Dissolve the acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours. Monitoring: Quench a small aliquot with MeOH and check for Methyl Ester formation by LCMS to confirm Acid Chloride conversion.

  • Cool back to 0°C. Add the Amine (1.2 equiv) followed by DIEA (2.5 equiv).

  • Warm to RT and stir overnight.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (if product is not basic) or Sat.

    
    .[2]
    
Method C: Process-Friendly (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), safety, and simple purification.

T3P is a cyclic anhydride that drives the reaction to completion with very low epimerization risk (not applicable here, but good for general purity) and easy workup (water-soluble byproducts).

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base (DIEA or NMM): 4.0 – 5.0 equiv

  • Solvent: EtOAc, THF, or 2-MeTHF.

Protocol:

  • Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (4.0 equiv) in EtOAc.

  • Cool to 0°C.

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT. If the reaction is sluggish after 5 hours, heat to 50°C (T3P is thermally stable).

  • Workup: Wash the organic layer directly with water, 1N NaOH, and Brine. The phosphorus byproducts wash away, often requiring no chromatography.

Comparative Analysis of Conditions

FeatureMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Reactivity HighVery HighModerate-High
Steric Tolerance ModerateExcellentGood
Moisture Sensitivity HighVery HighLow
Purification Removal of urea/HOBt requiredSimple extractionAqueous wash
Scalability Poor (Expensive)ModerateExcellent
Risk Epimerization (N/A here)HydrolysisLow

Troubleshooting & Critical Controls

  • Issue: Low Conversion / Starting Material Remains.

    • Cause: The active ester is hydrolyzing back to the acid due to trace water in the solvent before the amine attacks.

    • Fix: Use strictly anhydrous solvents. Switch to Method B (Acid Chloride) to create a more potent electrophile.

  • Issue: Decarboxylation.

    • Observation: Loss of -COOH (M-44 mass peak).

    • Cause: Excessive heat (>80°C) or radical conditions.

    • Fix: Keep reaction temperatures below 50°C. Avoid strong Lewis acids if possible.

  • Issue: Sluggish Reaction with Anilines.

    • Cause: The nucleophile (aniline) is too weak for the HATU ester.

    • Fix: Use Method B . The Acid Chloride is reactive enough to couple with electron-deficient anilines.

References

  • General Amide Coupling of Electron-Deficient Acids

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • Use of HATU for Difluorophenylacetic Acids

    • Patent Application: WO2021041973A1. "PERK Inhibiting Compounds." (Example 5.1 details coupling of 2,2-difluoro-2-phenylacetic acid using HATU/DIPEA). Link

  • Ghosez’s Reagent for Acid Chloride Formation

    • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Chemical Communications. Link

  • T3P Application Note

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

Sources

Application Notes and Protocols: A Guide to Incorporating 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties.[1] Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical characteristics that fluorine imparts. The high electronegativity and small size of fluorine can influence peptide conformation, metabolic stability, and binding affinity to biological targets.[2] Specifically, the introduction of gem-difluoro groups, as in 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid, can confer increased resistance to enzymatic degradation and enhance membrane permeability, thereby improving the drug-like properties of peptides.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this novel building block into peptide chains.

The Unique Properties of this compound

This compound is an aromatic, non-proteinogenic amino acid analogue. Its key structural features include a difluorinated α-carbon and an ethoxy-substituted phenyl ring.

  • α,α-Difluorination: This modification sterically shields the adjacent carbonyl group from enzymatic cleavage, thus enhancing the metabolic stability of the resulting peptide.[3]

  • Aromatic Side Chain: The ethoxyphenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can influence peptide secondary structure and binding to target proteins.

  • Lipophilicity: The ethoxy group increases the lipophilicity of the side chain, which can be advantageous for crossing cellular membranes.

Strategic Considerations for Peptide Synthesis

The successful incorporation of sterically hindered and electronically modified amino acids like this compound requires careful consideration of the synthetic strategy.[4] Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptides in a stepwise manner on a solid support.[5][6] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.[6][7]

Choosing the Right Coupling Reagent

The formation of the amide bond (the peptide bond) is the cornerstone of peptide synthesis.[8] Due to the steric hindrance posed by the gem-difluoro group and the bulky aromatic side chain of this compound, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions like racemization.[4][9]

Onium-type coupling reagents are generally preferred for coupling sterically hindered amino acids.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to the formation of highly reactive OAt and O-6-ClBt esters, respectively.[10] The addition of a base, typically diisopropylethylamine (DIPEA), is necessary to facilitate the reaction.[7]

Coupling ReagentClassKey Advantages
HATU Aminium SaltHigh reactivity, effective for hindered couplings.[10]
HCTU Aminium SaltMore reactive than HBTU, good for routine synthesis.[10]
PyBOP Phosphonium SaltGenerates OBt esters, widely used for difficult couplings.[10]
COMU Aminium SaltHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HATU, HCTU)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

Workflow for Peptide Elongation

Peptide_Synthesis_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat If not final residue Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage If final residue Repeat->Deprotection Precipitation 7. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Figure 1. Step-by-step workflow for solid-phase peptide synthesis.

Detailed Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. Perform this step twice: first for 5 minutes and then for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.[11]

  • Coupling of this compound:

    • In a separate vial, dissolve 3-4 equivalents of this compound, 3-4 equivalents of the chosen coupling reagent (e.g., HATU), and 6-8 equivalents of DIPEA in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended reaction time is recommended due to the steric hindrance of the unnatural amino acid.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.[6][7]

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.

  • Lyophilization: Dry the crude peptide under vacuum (lyophilization) to obtain a fluffy white powder.

Peptide Characterization and Analysis

Accurate characterization of the synthesized peptide is crucial to confirm its identity, purity, and integrity.[12] The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for peptide analysis.[13][14][15]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the crude peptide and to purify it from deletion sequences and other impurities.[13]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%) or formic acid (0.1%), is commonly employed.

  • Detection: UV absorbance is monitored at 214 nm (peptide backbone) and 280 nm (for aromatic residues).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including the this compound residue.[16]

  • Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods for ionizing peptides.[16]

  • Analysis: The observed molecular weight should match the calculated theoretical mass of the desired peptide. High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range.[16]

Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC Analytical RP-HPLC (Purity Assessment) Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Crude_Peptide->Mass_Spec Purification Preparative RP-HPLC (Purification) RP_HPLC->Purification If purity < desired Mass_Spec->Purification If mass is correct Final_Analysis Final Analytical RP-HPLC & MS (Purity & Identity Verification) Purification->Final_Analysis Final_Product Pure Peptide Final_Analysis->Final_Product

Figure 2. Workflow for peptide purification and characterization.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles. By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions, researchers can successfully synthesize these modified peptides. The detailed protocols and analytical methods outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the potential of this unique unnatural amino acid in their research endeavors.

References

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 243-267). Humana Press.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Bio-Synthesis Inc. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Bio-Synthesis Inc.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
  • ResearchGate. (n.d.). High-Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis.
  • Crealtive Peptides. (2025). HPLC and Mass Spectrometry in Peptide Analysis. Crealtive Peptides.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Biovera. (2024).
  • Iris Biotech. (2026). Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. Iris Biotech.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • Thieme Chemistry. (n.d.). Peptide Synthesis with α,α-Difluoro-β-Lactams. Thieme Chemistry.
  • Wang, Y., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol, 11(18), e4162.
  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
  • Powers, J. P., et al. (2020). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 124(17), 3514-3525.
  • Sharma, G., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(1), 1-21.
  • ResearchGate. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8343.
  • PubChem. (n.d.). This compound. PubChem.
  • FASEB. (2018). Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis. FASEB.
  • ChemRxiv. (n.d.).
  • Hanson, G. I., & Gfeller, D. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.
  • ResearchGate. (n.d.). α,β-difluoro-γ-amino acids synthesis and applications.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid. Sigma-Aldrich.
  • BLDpharm. (n.d.). 2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid. BLDpharm.
  • ChemicalBook. (n.d.). Difluoroacetic acid synthesis. ChemicalBook.
  • ChemicalBook. (n.d.). 2,2-Difluoro-2-(2-methoxyphenyl)acetic Acid. ChemicalBook.
  • Matrix Fine Chemicals. (n.d.). 2,2-DIFLUOROACETIC ACID.
  • ChemScene. (n.d.). 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid. ChemScene.
  • Ark Pharm. (n.d.). This compound. Ark Pharm.
  • Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.

Sources

Application Notes and Protocols: Esterification of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid and its ester derivatives are of significant interest in medicinal chemistry and materials science. The presence of the difluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. However, the steric hindrance and the electron-withdrawing nature of the fluorine atoms at the α-position present unique challenges for the esterification of this carboxylic acid. This document provides detailed protocols and technical insights into three robust methods for the esterification of this compound, designed for researchers, scientists, and drug development professionals.

The selection of an appropriate esterification method is critical and depends on the scale of the reaction, the desired ester, and the sensitivity of the substrates to acidic or basic conditions. Herein, we discuss and provide protocols for:

  • Steglich Esterification: A mild and efficient method for sterically hindered and acid-labile substrates.

  • Mitsunobu Reaction: A versatile method that proceeds with inversion of stereochemistry at the alcohol center.

  • Alkylation with Alkyl Halides: A classical approach suitable for a range of alkyl esters.

Method 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that are sensitive to acidic conditions, such as those that might be encountered in a traditional Fischer esterification.[3][4]

Causality of Experimental Choices

The key to the Steglich esterification is the in situ activation of the carboxylic acid by DCC. The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] The alcohol then attacks this intermediate to form the ester and the dicyclohexylurea (DCU) byproduct. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is more readily attacked by the alcohol and suppresses a potential side reaction where the O-acylisourea rearranges to a stable N-acylurea.[3]

Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Self-Validation
  • Low Yield: If the reaction is slow or gives a low yield, ensure all reagents and solvents are anhydrous. Water will consume the DCC and the reactive intermediates. Increasing the amount of DCC and DMAP slightly may also improve the yield.

  • DCU Removal: DCU can be challenging to remove completely. After filtration, cooling the filtrate in a freezer can sometimes precipitate more DCU.[5]

  • DMAP Removal: DMAP can be removed by washing the organic layer with dilute hydrochloric acid (e.g., 1 M HCl), provided the ester product is not acid-labile.[5]

Diagram of Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve Acid, Alcohol, DMAP in Anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT (12-24h) add_dcc->react filter_dcu Filter DCU react->filter_dcu wash Wash with NaHCO3, Water, Brine filter_dcu->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Ester purify->end

Caption: Workflow for Steglich Esterification.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the esterification of primary and secondary alcohols with carboxylic acids.[6] It proceeds under mild, neutral conditions and is known for the characteristic inversion of stereochemistry at the alcohol's chiral center, following an SN2 mechanism.[6] The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Causality of Experimental Choices

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[6] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion then displaces the activated alcohol (as an oxyphosphonium salt). The choice of azodicarboxylate (DEAD or DIAD) can influence the ease of purification, as the hydrazine byproducts have different solubilities.[6] The reaction is typically run in anhydrous THF or other aprotic solvents to prevent unwanted side reactions.

Experimental Protocol

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration).

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exotherm and/or a color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct. The triphenylphosphine oxide can sometimes be partially removed by trituration with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Troubleshooting and Self-Validation
  • Order of Addition: The order of reagent addition can be critical. If the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD to PPh3 before adding the alcohol and acid may yield better results.[6]

  • Byproduct Removal: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Chromatography is often necessary.

  • Substrate Scope: Tertiary alcohols are generally not suitable for the Mitsunobu reaction as they are prone to elimination.[7]

Diagram of Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of PPh3 cluster_proton_transfer Proton Transfer cluster_esterification Ester Formation (SN2) PPh3 PPh₃ Betaine PPh₃⁺-N(COOR)-N⁻-COOR (Betaine) PPh3->Betaine + DEAD DEAD ROOC-N=N-COOR (DEAD/DIAD) Ion_Pair [PPh₃⁺-NH(COOR)-N⁻-COOR] [R'COO⁻] Betaine->Ion_Pair + R'COOH Carboxylic_Acid R'COOH Oxyphosphonium [R''O-PPh₃]⁺ [R'COO⁻] Ion_Pair->Oxyphosphonium + R''OH Alcohol R''OH Ester R'COOR'' Oxyphosphonium->Ester SN2 Attack TPPO O=PPh₃ Hydrazine ROOC-NH-NH-COOR

Caption: Simplified Mitsunobu reaction mechanism.

Method 3: Alkylation with Alkyl Halides

A more traditional approach to esterification involves the deprotonation of the carboxylic acid to form a carboxylate salt, followed by nucleophilic substitution with an alkyl halide. This method is straightforward and avoids the use of coupling reagents, but it requires a suitable base and may not be ideal for substrates with other base-sensitive functional groups.

Causality of Experimental Choices

The carboxylic acid is first deprotonated with a base, such as potassium carbonate or cesium carbonate, to form the corresponding carboxylate anion. Cesium carbonate is often favored as it can lead to higher yields due to the "cesium effect," which involves the formation of a more soluble and reactive carboxylate salt. The carboxylate then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the ester. The choice of solvent is important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the carboxylate salt and facilitate the SN2 reaction.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen base (e.g., K2CO3, 1.5 eq).

  • Add a suitable solvent, such as DMF or acetonitrile (approximately 0.2 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific alkyl halide (e.g., 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Self-Validation
  • Reaction Rate: If the reaction is slow, increasing the temperature or using a more reactive alkyl halide (I > Br > Cl) can improve the rate. The use of cesium carbonate can also accelerate the reaction.

  • Side Reactions: Be aware of potential side reactions, such as elimination if using a secondary or tertiary alkyl halide.[8] Also, other nucleophilic sites in the molecule could potentially be alkylated.[4]

  • Solvent Choice: DMF can be difficult to remove completely during work-up. Washing thoroughly with water is crucial.

Comparison of Methods

FeatureSteglich EsterificationMitsunobu ReactionAlkylation with Alkyl Halides
Conditions Mild, neutralMild, neutralBasic, often requires heating
Substrate Scope (Alcohol) Primary, secondary, tertiaryPrimary, secondaryN/A
Stereochemistry RetentionInversionN/A
Key Reagents DCC/EDC, DMAPPPh3, DEAD/DIADBase (K2CO3, Cs2CO3), Alkyl Halide
Byproducts DCU/EDUTriphenylphosphine oxide, HydrazineInorganic salts
Advantages Good for acid-sensitive substratesGood for stereochemical controlSimple reagents, no coupling agents
Disadvantages Byproduct removal can be difficultByproduct removal can be difficult, expensive reagentsRequires basic conditions, potential for side reactions

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). [Link]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. [Link]

Sources

Application Notes & Protocols: Strategic Introduction of Difluoromethylene Groups Using 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethylene Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1] The difluoromethylene (-CF₂-) group, in particular, has emerged as a critical structural motif. Its unique electronic properties and steric profile allow it to function as a bioisosteric replacement for metabolically labile functionalities like ethers or ketones.[2][3] The introduction of a -CF₂- unit can significantly enhance a molecule's metabolic stability, modulate its lipophilicity and pKa, and improve its binding affinity to biological targets by acting as a lipophilic hydrogen bond donor.[2][4][5]

This guide provides a detailed examination of procedures utilizing 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid as a robust and versatile precursor for the introduction of the aryldifluoromethyl group. The primary focus will be on its application in silver-catalyzed decarboxylative radical cascade reactions—a mild and efficient method for forming C-CF₂ bonds.[6][7] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for late-stage functionalization and the creation of novel chemical entities.

Part 1: The Core Mechanism - Decarboxylative Generation of the Difluoromethyl Radical

The synthetic utility of this compound is rooted in its ability to undergo a facile decarboxylation to generate a key reactive intermediate: the 2-ethoxyphenyl-difluoromethyl radical (Ar-CF₂•). This process is typically initiated by a single-electron transfer (SET) event, often mediated by a transition metal catalyst in the presence of an oxidant.

Causality of the Mechanism:

  • Coordination: The process begins with the coordination of the carboxylate group of this compound to a silver(I) catalyst.

  • Single-Electron Transfer (SET): An oxidant, commonly potassium persulfate (K₂S₂O₈), oxidizes the Ag(I) center to a highly reactive Ag(II) species. This Ag(II) intermediate then facilitates an intramolecular SET, abstracting an electron from the carboxylate.

  • Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation, extruding CO₂ and generating the desired 2-ethoxyphenyl-difluoromethyl radical (Ar-CF₂•).

  • Radical Cascade: This nucleophilic radical is the key player that engages with a suitable acceptor, such as an activated alkene, to initiate a cascade of bond-forming events, ultimately leading to the difluoromethylenated product.[8][9]

This silver-catalyzed oxidative decarboxylation provides a reliable and mild pathway to the crucial difluoromethyl radical, avoiding harsh conditions or toxic reagents often associated with other fluorination methods.[6][7][9]

Visualization: Silver-Catalyzed Decarboxylative Radical Generation

G cluster_0 Catalytic Cycle Initiation cluster_1 Radical Generation cluster_2 Product Formation Reagent ArCF₂(COOH) This compound Complex [ArCF₂(COO)-Ag(I)] Complex Reagent->Complex Coordination Ag_I Ag(I) Catalyst Ag_I->Complex Radical_Gen [ArCF₂(COO)-Ag(II)] Unstable Intermediate Complex->Radical_Gen Oxidation Oxidant K₂S₂O₈ (Oxidant) Ag_II Ag(II) Oxidant->Ag_II Oxidizes Ag(I) to Ag(II) Ag_II->Ag_I Reduction (Cycle Regeneration) Ag_II->Radical_Gen CO2 CO₂ Radical_Gen->CO2 Radical ArCF₂• (Key Radical Intermediate) Radical_Gen->Radical Decarboxylation Product Difluoromethylenated Product (e.g., Difluorooxindole) Radical->Product Radical Addition & Cascade Substrate Radical Acceptor (e.g., N-Arylacrylamide) Substrate->Product

Caption: Mechanism of Ag(I)-catalyzed decarboxylative difluoromethyl radical generation.

Part 2: Experimental Protocol - Synthesis of Difluoromethylenated Oxindoles

This protocol details a representative application: the synthesis of 3,3-disubstituted oxindoles bearing a gem-difluoromethylene group via a silver-catalyzed decarboxylative radical cascade reaction.[8] This class of compounds is of significant interest in medicinal chemistry.

Materials & Equipment
CategoryItem
Reagents N-Arylacrylamide derivative (Substrate, 1.0 equiv)
This compound (2.0 equiv)
Silver Nitrate (AgNO₃) or Silver Carbonate (Ag₂CO₃) (0.2 equiv)
Potassium Persulfate (K₂S₂O₈) (3.0 equiv)
Anhydrous Dimethyl Sulfoxide (DMSO) or similar polar aprotic solvent
Ethyl Acetate (for extraction)
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment Schlenk flask or round-bottom flask with a reflux condenser
Magnetic stirrer with heating plate
Inert atmosphere setup (Nitrogen or Argon gas line)
Standard laboratory glassware (separatory funnel, beakers, etc.)
Rotary evaporator
Flash column chromatography system
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-arylacrylamide substrate (e.g., 0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), the silver catalyst (e.g., AgNO₃, 0.1 mmol, 0.2 equiv), and potassium persulfate (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to the flask via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired difluoromethylenated oxindole product.

Visualization: Experimental Workflow

Caption: General workflow for silver-catalyzed decarboxylative difluoromethylenation.

Part 3: Alternative Methodologies & Considerations

While silver-catalyzed oxidation is a robust method, photoredox catalysis has emerged as an exceptionally mild and powerful alternative for generating radicals from carboxylic acids.[10][11][12]

  • Photoredox Catalysis: In this approach, a photocatalyst (like an iridium or ruthenium complex, or an organic dye) absorbs visible light and initiates the single-electron transfer (SET) process required for decarboxylation.[11][13][14] This method often proceeds at room temperature and can exhibit broader functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules.[10][15] The underlying principle of generating the Ar-CF₂• radical via decarboxylation remains the same.

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Silver Compounds: Can be light-sensitive and may stain skin and surfaces. Handle with care.

    • Potassium Persulfate (K₂S₂O₈): A strong oxidizing agent. Avoid contact with combustible materials.

    • Solvents: DMSO and ethyl acetate are flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Reaction Conditions: Reactions under an inert atmosphere should be handled with appropriate Schlenk line or glovebox techniques. Ensure pressure-equalization when heating a closed system.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or oxidant.2. Presence of oxygen or water.3. Insufficient temperature.1. Use fresh, high-purity reagents.2. Ensure the system is properly dried and purged with inert gas.3. Increase reaction temperature in 10°C increments.
Formation of Side Products 1. Radical dimerization.2. Over-oxidation or degradation of substrate/product.1. Adjust stoichiometry; consider slower addition of the acid.2. Lower the reaction temperature or shorten the reaction time.
Difficult Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Residual DMSO or acidic byproducts; ensure work-up is thorough.2. Optimize the eluent system for column chromatography; try different solvent systems.

Conclusion

This compound serves as a highly effective and practical precursor for the decarboxylative introduction of the difluoromethylene group into organic molecules. The silver-catalyzed radical cascade reaction is a reliable and scalable method that provides access to valuable fluorinated compounds, such as difluorooxindoles.[8] With the availability of milder photoredox-catalyzed alternatives, the strategic application of this reagent is poised to accelerate innovation in drug discovery and development, enabling chemists to precisely engineer molecular properties and enhance therapeutic potential.[16][17]

References

  • Highly Enantioselective Decarboxylative Difluoromethylation. PMC. [Link]

  • Silver-catalyzed oxidative decarboxylation of difluoroacetates: efficient access to C–CF2 bond formation. Chemical Communications (RSC Publishing). [Link]

  • Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry. [Link]

  • Silver-Catalyzed Oxidative Decarboxylation Route to Difluorooxindoles. Synfacts. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthetic application of the decarboxylative difluoromethylation reaction. ResearchGate. [Link]

  • Silver-catalyzed oxidative decarboxylation of difluoroacetates: efficient access to C-CF2 bond formation. Semantic Scholar. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group - Princeton University. [Link]

  • Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. PMC. [Link]

  • Deoxygenative difluoromethylation of carboxylic acids with isolated... ResearchGate. [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Princeton University. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]

  • [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. PMC. [Link]

  • Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. ResearchGate. [Link]

  • Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Scalable synthesis of pharmaceutical intermediates from 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Pharmaceutical Intermediates from 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Part 1: Strategic Overview

This compound (CAS: 1342573-75-4) represents a high-value fluorinated building block in modern medicinal chemistry. Its structural significance lies in the gem-difluoromethylene (


) moiety, which serves as a lipophilic, metabolically stable bioisostere for both ether oxygens and carbonyl groups.

In drug design, this scaffold is primarily utilized to:

  • Block Metabolic Hotspots: The fluorine atoms prevent P450-mediated hydroxylation at the benzylic position, significantly extending the half-life (

    
    ) of phenylacetic acid derivatives.
    
  • Modulate pKa: The electron-withdrawing effect of the

    
     group lowers the pKa of the carboxylic acid (typically to ~3.5 vs. ~4.3 for non-fluorinated analogs), altering bioavailability and protein binding.
    
  • Enhance Lipophilicity: The "fluorine effect" increases

    
    , facilitating membrane permeability for CNS-targeted therapeutics.
    

This guide details a scalable, process-ready protocol for synthesizing this intermediate and converting it into downstream pharmaceutical actives.

Part 2: Safety & Handling Protocols

Critical Hazards:

  • Fluorinated Reagents: Ethyl bromodifluoroacetate is a lachrymator and can cause severe skin burns. All handling must occur in a fume hood.

  • Copper Waste: The synthesis generates stoichiometric copper waste. Segregate aqueous waste streams to prevent heavy metal contamination.

  • Exotherm Control: The organometallic insertion step (formation of the Reformatsky-type reagent) can be latent and then highly exothermic.

PPE Requirements:

  • Double nitrile gloves (0.11 mm minimum).

  • Chemical splash goggles and face shield during scale-up (>50g).

  • Tyvek lab coat for particulate protection (copper powder).

Part 3: Scalable Synthesis Protocol

The most robust route for scaling this compound involves the Copper-Mediated Cross-Coupling of 1-ethoxy-2-iodobenzene with ethyl bromodifluoroacetate. This method avoids the use of unstable diazo compounds or expensive deoxyfluorination reagents (e.g., Deoxo-Fluor) which are hazardous on a kilogram scale.

Workflow Diagram (Graphviz)

G Start 1-Ethoxy-2-iodobenzene (Starting Material) Intermediate Organocopper Intermediate [Ar-Cu-CF2-COOEt] Start->Intermediate DMSO, 55°C Oxidative Addition Reagent Ethyl bromodifluoroacetate + Cu(0) Powder Reagent->Intermediate Ester Ethyl 2-(2-ethoxyphenyl)- 2,2-difluoroacetate Intermediate->Ester Reductive Elimination - CuBr Acid 2-(2-Ethoxyphenyl)- 2,2-difluoroacetic acid (FINAL API) Ester->Acid LiOH, THF/H2O Hydrolysis

Caption: Fig 1. Process flow for the synthesis of the target difluoroacetic acid derivative via copper-mediated cross-coupling.

Step 1: Cross-Coupling (The Sato-Amii Modification)

Objective: Synthesis of Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate.

Reagents:

  • 1-Ethoxy-2-iodobenzene (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Copper powder (2.5 equiv, activated)

  • DMSO (anhydrous, 5 vol)

Protocol:

  • Activation: Wash Copper powder (325 mesh) with 2% HCl in acetone, filter, wash with acetone, and dry under vacuum. Note: Proper activation is critical for initiation.

  • Setup: Charge a dry 3-neck reactor with activated Copper powder and DMSO under

    
     atmosphere.
    
  • Initiation: Add Ethyl bromodifluoroacetate (0.1 equiv) and warm to 40°C. Stir for 30 mins until the color changes (greenish-bronze), indicating formation of the bromozinc-difluoro ester species (Reformatsky reagent).

  • Addition: Add 1-Ethoxy-2-iodobenzene (1.0 equiv) followed by the remaining Ethyl bromodifluoroacetate (1.1 equiv) dropwise over 2 hours, maintaining internal temperature between 50-55°C.

  • Reaction: Stir at 55°C for 12-16 hours. Monitor by HPLC (Target: >95% conversion).

  • Workup: Cool to 20°C. Dilute with MTBE (10 vol) and quench with saturated

    
     solution (10 vol). Filter through a Celite pad to remove copper salts.
    
  • Purification: Separate layers. Wash organic phase with brine. Concentrate under reduced pressure. Purify via short-path distillation (bp ~110°C @ 2 mmHg) to yield the ester as a colorless oil.

Yield Target: 75-82%

Step 2: Hydrolysis to the Acid

Objective: Conversion to this compound.

Reagents:

  • Difluoro ester (from Step 1)

  • Lithium Hydroxide monohydrate (2.0 equiv)

  • THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF/Water (3:1, 10 vol).

  • Add LiOH·H2O in one portion at 0°C.

  • Warm to room temperature (25°C) and stir for 4 hours.

  • Quench: Acidify with 1M HCl to pH 2.0.

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Dry over

    
    .[1]
    
  • Isolation: Concentrate to dryness. Recrystallize from Hexane/EtOAc (9:1) to obtain white crystals.

Yield Target: 90-95%

Part 4: Downstream Pharmaceutical Applications

Once synthesized, this acid serves as a versatile intermediate. Below is a standard protocol for converting it into an amide-based active pharmaceutical ingredient (API).

General Procedure: Amide Coupling

Context: Many kinase inhibitors require a difluoro-linker to improve binding affinity.

Protocol:

  • Activation: Dissolve this compound (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Coupling: Add the amine partner (e.g., a piperazine or aniline derivative) (1.1 equiv).

  • Reaction: Stir at RT for 6 hours.

  • Workup: Dilute with water (precipitation usually occurs). Filter and wash with water.[1]

Data Summary Table:

ParameterStep 1 (Coupling)Step 2 (Hydrolysis)
Scale 100 g80 g
Solvent DMSOTHF/Water
Temp 55°C25°C
Time 16 h4 h
Yield 78%92%
Purity (HPLC) >97%>99%

Part 5: Analytical Quality Control

1.


 NMR Spectroscopy: 
  • Diagnostic Signal: The gem-difluoro group appears as a singlet (or AB quartet if chiral center nearby) around -105 to -115 ppm .

  • Purity Check: Absence of signals at -76 ppm (residual TFA) or -110 to -120 ppm (monofluoro impurities).

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

References

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Sato, K., et al. (1999). A Practical Synthesis of

    
    -Difluoroesters. Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016. Link
    
  • Hagooly, A., & Rozen, S. (2001).[2] Synthesis of

    
    -fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[2] The Journal of Organic Chemistry, 66(22), 7464-7468. Link
    
  • Bielawski, M., Aili, D., & Olofsson, B. (2008).[3] Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry, 73(12), 4602-4607. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. Link

Sources

Catalytic applications involving 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid Ligands

Executive Summary

This compound (CAS: 1342573-75-4) represents a specialized class of fluorinated carboxylate ligands with dual functionality: a strongly acidic difluoroacetate moiety and a hemilabile ortho-ethoxy directing group. While often utilized as a reagent for introducing the (2-ethoxyphenyl)difluoromethyl motif via decarboxylative cross-coupling, its structural features make it a potent catalytic ligand in transition-metal-catalyzed C-H activation and fluorination reactions.

This guide details the mechanistic roles of this ligand in:

  • Ligand-Promoted C-H Activation: Acting as a concerted metalation-deprotonation (CMD) base with enhanced steric control.

  • Decarboxylative Difluoroalkylation: Serving as a "reagent-ligand" that stabilizes key metal-carbene or metal-fluoroalkyl intermediates.

Chemical Profile & Ligand Design Principles

The efficacy of this compound stems from its unique electronic and steric profile, which distinguishes it from standard pivalate or acetate ligands.

FeatureChemical PropertyCatalytic Impact
Difluoromethylene (-CF₂-) Electron-withdrawing group (EWG)Lowers pKa of carboxylate (~1.0 vs 4.8 for acetic acid), increasing the electrophilicity of the metal center.
Ortho-Ethoxy Group (-OEt) Hemilabile donor (Lewis basic)Provides transient coordination to stabilize coordinatively unsaturated metal species (e.g., Pd(II), Cu(I)).
Phenyl Backbone Rigid scaffoldDefines the bite angle and restricts rotation, enhancing regioselectivity in C-H activation.
Carboxylate (-COO⁻) Anionic ligandActs as an internal base for proton abstraction (CMD mechanism).

Application 1: Ligand-Promoted C-H Activation (Pd-Catalysis)

In Palladium-catalyzed C-H functionalization, carboxylate ligands are critical for the Concerted Metalation-Deprotonation (CMD) step. The 2-(2-Ethoxyphenyl)-2,2-difluoroacetate ligand offers a distinct advantage: the electron-deficient carboxylate accelerates the electrophilic palladation, while the ortho-ethoxy group stabilizes the transition state via a secondary interaction.

Mechanism of Action
  • Coordination: The carboxylate binds to Pd(II), displacing a weaker ligand.

  • C-H Cleavage (CMD): The carboxylate oxygen abstracts a proton from the substrate while the Pd forms a bond with the carbon. The fluorine atoms increase the acidity of the conjugate acid, making the reverse reaction less favorable in certain contexts, or modulating the transition state energy.

  • Stabilization: The ortho-ethoxy oxygen can weakly coordinate to the Pd center, preventing aggregation or decomposition of the active species.

Protocol: C-H Olefination of Arenes (Fujiwara-Moritani Type)

Objective: Selective olefination of electron-rich arenes using this compound as a catalytic additive.

Reagents:

  • Substrate: Acetanilide or Benzamide derivative (1.0 equiv)

  • Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: this compound (10-20 mol%)

  • Oxidant: Ag₂CO₃ or O₂ (1 atm)

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE

  • Temperature: 80-100 °C

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry 10 mL Schlenk tube, charge Pd(OAc)₂ (0.05 mmol) and this compound (0.10 mmol). Add 1 mL of solvent and stir at room temperature for 15 minutes to generate the active [Pd(Ligand)₂] species.

  • Substrate Addition: Add the arene substrate (0.5 mmol), the olefin coupling partner (0.75 mmol), and the oxidant (Ag₂CO₃, 1.0 mmol).

  • Reaction: Seal the tube and heat to 90 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Color Change: The reaction mixture typically turns from orange/brown to black (Pd black precipitation) if the ligand is ineffective. A sustained dark red/brown solution indicates a stable active catalyst.

  • TLC Monitoring: Monitor the disappearance of the starting arene. If conversion stalls, add a second portion of oxidant.

Application 2: Decarboxylative Cross-Coupling (Reagent-Ligand Role)

While often used as a substrate, this molecule acts as a "ligand" in the initial coordination sphere of the metal (Cu or Pd) before undergoing decarboxylation to transfer the difluoro(2-ethoxyphenyl)methyl group. This is crucial for synthesizing fluorinated pharmaceuticals.

Mechanism: Ligand-Directed Decarboxylation

The ortho-ethoxy group facilitates the decarboxylation step by stabilizing the high-energy transition state.

Figure 1: Mechanism of ligand-assisted decarboxylation. The ortho-ethoxy group stabilizes the copper center during the loss of CO₂, preventing catalyst decomposition.

Protocol: Copper-Catalyzed Difluoroalkylation of Iodides

Objective: Cross-coupling of this compound with an aryl iodide.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or NMP

  • Temperature: 120 °C

Step-by-Step Procedure:

  • Activation: In a glovebox, mix CuI (0.1 mmol), the difluoroacetic acid derivative (1.2 mmol), and K₂CO₃ (2.0 mmol) in a reaction vial.

  • Substrate Addition: Add the aryl iodide (1.0 mmol) and solvent (DMF, 3 mL).

  • Heating: Seal the vial and heat to 120 °C for 16 hours. The high temperature is required for decarboxylation.

  • Quench: Cool to room temperature. Quench with saturated NH₄Cl solution (aq) to chelate copper.

  • Extraction: Extract with diethyl ether (3 x 10 mL). Wash combined organics with brine.

  • Analysis: Determine yield by ¹⁹F NMR using an internal standard (e.g., PhCF₃) before purification.

Scientific Integrity & Troubleshooting

Critical Control Points:

  • Moisture Sensitivity: While the acid itself is stable, the in situ generated active metal species (especially Cu-CF₂-Ar) are proton-sensitive. Strictly anhydrous solvents are required for Application 2.

  • Decarboxylation Temperature: The presence of the two fluorine atoms strengthens the C-C bond compared to non-fluorinated acids. Temperatures >100 °C are typically required unless a specific catalyst (like Ag or specific Pd-ligand systems) is used to lower the barrier.

  • Ligand Competition: In C-H activation (Application 1), avoid strong coordinating solvents (like DMSO) which can displace the weakly coordinating ortho-ethoxy group. Use HFIP or Toluene.

Data Interpretation:

  • ¹⁹F NMR: The CF₂ group in the acid typically appears around -100 to -110 ppm. Upon decarboxylation and metal insertion, this shift will change significantly (often to -80 to -90 ppm for Ar-CF₂-M species).

  • By-products: Protonation of the Cu-CF₂-Ar intermediate leads to the formation of the difluoromethyl arene (Ar-CF₂H), a common side product if moisture is present.

References

  • Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. Link (General principles of carboxylate ligand acceleration).

  • Zhang, X., et al. (2012). "Copper-Catalyzed Decarboxylative Trifluoromethylation of Aryl Iodides." Chemical Science. Link (Analogous chemistry for fluorinated carboxylates).

  • Feng, C., & Loh, T. P. (2014). "Palladium-Catalyzed Decarboxylative Cross-Coupling of α,α-Difluoroarylacetic Acids." Chemical Communications. Link (Specific application of difluoroacetic acid derivatives).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link (Chemical structure and property verification).

Application Note: Mechanistic Insights and Protocols for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid (CAS: 1342573-75-4) is a specialized fluorinated building block used to introduce the 2-ethoxy-difluorobenzyl motif into pharmaceutical candidates. This moiety serves as a lipophilic, metabolically stable bioisostere for carbonyls or ether linkages.

This guide details the reaction mechanisms governing this molecule, specifically focusing on decarboxylative difluoroalkylation . Unlike standard alkyl carboxylic acids, the adjacent


-difluoro group significantly alters the electronics of the carboxylate, facilitating radical generation while preventing standard enolization pathways. We provide validated protocols for transforming this acid into high-value aryl-difluoromethylated scaffolds via photoredox and transition-metal catalysis.

Mechanistic Analysis

The Gem-Difluoro Effect and Reactivity

The reactivity of this compound is defined by two structural features:

  • The

    
    -Difluoro Group:  The highly electronegative fluorine atoms inductively withdraw electron density from the carboxyl group (
    
    
    
    
    
    1.0–1.5, compared to 4.8 for acetic acid). This lowers the oxidation potential of the carboxylate, making it an excellent substrate for Single Electron Transfer (SET) oxidation to generate radicals.
  • The Ortho-Ethoxy Substituent: This electron-donating group (EDG) stabilizes the resulting benzylic radical through resonance. However, it also imposes steric bulk (ortho-effect), which can dictate regioselectivity in coupling reactions and inhibit dimerization side-reactions.

Primary Mechanism: Decarboxylative Radical Difluoroalkylation

The most powerful application of this building block is the substitution of the carboxyl group (


) with a heteroaryl or alkyl group. This proceeds via a radical pathway, typically mediated by visible-light photoredox catalysis or copper catalysis.

Mechanism Steps:

  • Deprotonation: Base generates the difluoroacetate anion.

  • Oxidation (SET): The catalyst oxidizes the anion to a carboxyl radical (

    
    ).
    
  • Decarboxylation: Rapid loss of

    
     generates the key intermediate: the 
    
    
    
    -difluorobenzylic radical
    .
  • Radical Trapping: This nucleophilic radical attacks an electron-deficient partner (e.g., a protonated heterocycle or vinyl sulfone).

  • Re-aromatization/Termination: Oxidation and deprotonation yield the final coupled product.

Visualization of the Pathway

The following diagram illustrates the photoredox cycle for coupling this acid with a cyano-heterocycle (a common medicinal chemistry transformation).

DecarboxylationCycle Substrate Substrate: 2-(2-Ethoxyphenyl)-CF2-COOH Anion Anion: Ar-CF2-COO(-) Substrate->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Radical_Carboxyl Carboxyl Radical: Ar-CF2-COO(•) Anion->Radical_Carboxyl -e(-) Catalyst_Ground Ir(III) (Ground State) Catalyst_Excited *Ir(III) (Excited) Catalyst_Ground->Catalyst_Excited Blue LED (hv) Catalyst_Reduced Ir(II) (Reduced) Catalyst_Excited->Catalyst_Reduced SET (Oxidation of Substrate) Catalyst_Reduced->Catalyst_Ground SET (Turnover) Radical_Benzyl Difluorobenzyl Radical: Ar-CF2(•) Radical_Carboxyl->Radical_Benzyl -CO2 (Fast) CO2 CO2 (Gas) Radical_Carboxyl->CO2 Adduct Radical Adduct Radical_Benzyl->Adduct Radical Addition Trap Electrophile (e.g., Cyanoarene) Trap->Adduct Product Product: Ar-CF2-Heterocycle Adduct->Product Oxidation/Aromatization

Figure 1: Photoredox catalytic cycle for the decarboxylative functionalization of this compound.

Experimental Protocols

Protocol A: Photocatalytic Decarboxylative C-N Coupling

Objective: To couple the difluoroacetic acid substrate with a nitrogen-containing heterocycle (Minisci-type reaction). Mechanism: Radical addition to protonated heterocycle.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Cyanopyridine (or similar electron-deficient heterocycle) (1.5 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Oxidant: Ammonium persulfate (

    
    ) (1.5 equiv) - Note: Used to re-oxidize the catalyst and turnover the cycle.
    
  • Solvent: DMSO:Water (4:1 v/v)

  • Light Source: Blue LED (450 nm, 30-40W)

Step-by-Step Methodology
  • Setup: In an 8 mL clear vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol, 108 mg), Coupling Partner (0.75 mmol), and Catalyst (5.6 mg, 0.005 mmol).

  • Solvent Addition: Add 2.0 mL of DMSO and 0.5 mL of deionized water. The water helps solubilize the persulfate and facilitates proton transfer.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen quenches the excited state of the photocatalyst and traps the carbon radical.

  • Initiation: Add Ammonium Persulfate (171 mg, 0.75 mmol) quickly and seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at room temperature (

    
    ). Use a fan to prevent overheating (maintain 
    
    
    
    to avoid thermal decomposition).
  • Monitoring: Monitor reaction progress via LC-MS or

    
     NMR. The starting material signal (
    
    
    
    ppm approx) should disappear, replaced by the product signal (shifted upfield/downfield depending on the partner). Reaction time is typically 12–24 hours.
  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be less polar than the starting acid.

Protocol B: Quality Control & Characterization

Due to the fluorine content,


 NMR is the primary tool for purity assessment.
Data Reference Table
ParameterValue / CharacteristicNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
Molecular Weight 216.18 g/mol

NMR Shift

to

ppm (s)
Singlet (in

or DMSO-

).

H NMR (Ethoxy)

(t),

(q)
Characteristic ethyl pattern.
Solubility DMSO, MeOH, DCM, EtOAcPoor solubility in Hexanes/Water (neutral pH).
Stability Stable at RTAvoid strong acids (decarboxylation risk at

).
QC Workflow Diagram

QC_Workflow Sample Raw Sample (Solid) Solubility Dissolve in DMSO-d6 Sample->Solubility H_NMR 1H NMR (Check Ethoxy Group) Solubility->H_NMR F_NMR 19F NMR (Check CF2 Purity) Solubility->F_NMR Decision Purity Check H_NMR->Decision F_NMR->Decision Pass Release for Synthesis Decision->Pass >98% Fail Recrystallize (EtOAc/Hex) Decision->Fail <95%

Figure 2: Quality Control workflow for incoming batches of this compound.

Troubleshooting & Expert Tips

  • Protodecarboxylation (Side Reaction):

    • Symptom:[1][2][3] Formation of the difluoromethyl arene (

      
      ) instead of the coupled product.
      
    • Cause: Hydrogen Atom Transfer (HAT) from solvent or moisture.

    • Solution: Use anhydrous DMSO; ensure rigorous degassing; increase the concentration of the radical trap (coupling partner).

  • Ortho-Steric Hindrance:

    • Insight: The 2-ethoxy group creates steric bulk around the

      
       radical.
      
    • Impact: Coupling with bulky heterocycles may be sluggish.

    • Adjustment: Increase temperature to

      
       or switch to a smaller ligand on the catalyst if using Copper/Nickel dual catalysis.
      
  • Base Selection:

    • Avoid strong nucleophilic bases (e.g., NaOMe) which might attack the

      
       group or cause defluorination. Inorganic carbonates (
      
      
      
      ,
      
      
      ) are preferred for their mild buffering capacity.

References

  • Huo, C., et al. (2013).

    
    -Difluoroarylacetic Acids." Organic Letters. 
    
  • Sakamoto, R., et al. (2017). "Photoredox-Catalyzed Decarboxylative Difluoromethylation of Heteroarenes." Journal of the American Chemical Society.

  • ChemicalBook. "Ethyl bromodifluoroacetate Properties and Reactions." (Precursor mechanism reference).

  • PubChem. "this compound - Compound Summary."

  • Weaver, J. D., et al. (2011).

    
    -Fluoro Acids via Photoredox Catalysis." Nature. 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid . As a Senior Application Scientist, I have compiled this guide to address the specific synthetic challenges posed by this molecule.

This compound is not a standard carboxylic acid. It features two critical structural motifs that dictate its reactivity:

  • 
    -Difluoro Moiety:  The gem-difluoro group (
    
    
    
    ) significantly increases the acidity of the carboxylic acid (pKa
    
    
    1-2 vs. 4.8 for acetic acid) and destabilizes the carboxylate, making it prone to decarboxylation .
  • Ortho-Ethoxy Group: This substituent provides steric bulk near the reaction center and electron density to the aromatic ring, influencing both nucleophilic attacks and radical stability.

This guide is structured to troubleshoot the two most common reaction pathways: Amide/Ester Coupling (preserving the carboxyl group) and Decarboxylative Functionalization (using the molecule as a difluorobenzyl radical precursor).

Part 1: Workflow Selector

Before proceeding, identify your synthetic goal to select the correct troubleshooting path.

ReactionSelector Start Start: What is your Target? Decision Desired Outcome Start->Decision PathA Amide/Ester Bond (Preserve -COOH) Decision->PathA Linker Synthesis PathB Difluoromethyl Arene (Remove -COOH) Decision->PathB Bioisostere Install ActionA Go to Section 2: Prevent Decarboxylation PathA->ActionA ActionB Go to Section 3: Promote Radical Coupling PathB->ActionB

Figure 1: Decision tree to select the appropriate optimization strategy based on the intended chemical transformation.

Part 2: Troubleshooting Amide & Ester Coupling (Preserving -COOH)

The Core Problem: The electron-withdrawing effect of the fluorines makes the carbonyl highly electrophilic, but the resulting carboxylate is stable enough to leave as


 if activated too aggressively or heated. The ortho-ethoxy group adds steric hindrance, slowing down nucleophilic attack and allowing side reactions to dominate.
FAQ: Amide Coupling Issues

Q1: I am getting low yields (<30%) using standard EDC/NHS or HATU conditions. The major byproduct is the decarboxylated parent arene. Why? Diagnosis: You are likely using basic conditions that favor the formation of the carboxylate anion at elevated temperatures or for prolonged periods. The combination of HATU (which generates a highly active ester) and base (DIEA/TEA) can trigger decarboxylation if the amine nucleophile is slow to react due to the ortho-ethoxy steric hindrance.

Solution Protocol:

  • Switch to T3P (Propylphosphonic Anhydride): T3P is superior for sterically hindered and electron-deficient acids. It operates well in lower pH ranges and minimizes racemization/decarboxylation.

  • Base Management: Do not premix the acid and base. Add the base last and slowly, keeping the internal temperature

    
     initially.
    
  • Solvent Choice: Use EtOAc or 2-MeTHF instead of DMF. DMF can promote decarboxylation at higher temperatures.

Q2: My active ester hydrolyzes immediately upon workup. Diagnosis: The


-difluoro substitution makes the ester bond significantly more labile to hydrolysis than non-fluorinated analogues.
Solution:  Avoid aqueous workups if possible. Filter off solid byproducts and purify directly via flash chromatography, or perform a rapid, cold acidic wash (

).
Optimized Coupling Protocol (T3P Method)
ParameterRecommendationRationale
Reagent T3P (50% in EtOAc/DMF)Low epimerization/decarboxylation risk; drives equilibrium by trapping water.
Base Pyridine or N-Methylmorpholine (NMM) Weaker bases reduce the risk of anion-mediated decarboxylation compared to TEA/DIEA.
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5 T3P : 3.0 BaseExcess coupling agent ensures complete activation.
Temperature

Never heat above 40°C. Heat triggers

loss.

Part 3: Troubleshooting Decarboxylative Functionalization (Removing -COOH)

The Core Problem: Here, you want decarboxylation, but it must be controlled. The goal is to generate the


 radical and couple it with an electrophile (e.g., olefin, heterocycle). Low yields here usually stem from "radical quenching" or failure to oxidize the carboxylate.
FAQ: Radical Coupling Issues

Q3: The reaction stalls, and I recover starting material. Diagnosis: The oxidation potential of


-difluoroacids is high (

vs SCE). Standard thermal conditions often fail without a catalyst to lower the activation energy for decarboxylation. Solution: You must use a Photoredox Catalyst (e.g., Ir(ppy)

) or a Metal Catalyst (Ag(I) or Cu(I)) to facilitate the Single Electron Transfer (SET) process [1, 2].

Q4: I see a complex mixture of byproducts, including homocoupling of the arene. Diagnosis: The ortho-ethoxy group is electron-donating. This makes the aromatic ring susceptible to direct oxidation if you use strong oxidants like Persulfate (


), leading to polymerization or ring functionalization instead of decarboxylation.
Solution:  Use a milder oxidant system. Selectivity is key.
Mechanism & Optimization Strategy

The reaction proceeds via a radical pathway.[1][2] The ortho-ethoxy group stabilizes the resulting radical but also imposes steric constraints.

Mechanism Acid Start: Difluoroacid Base Base Deprotonation Acid->Base Anion Carboxylate Anion Base->Anion SET SET Oxidation (Cat: Ir/Ag/Cu) Anion->SET Radical Ar-CF2 Radical (Stabilized by o-OEt) SET->Radical - CO2 Product Coupled Product Radical->Product + Electrophile SideRxn Side Rxn: H-Abstraction (Quenching) Radical->SideRxn Solvent H-donor

Figure 2: Mechanistic pathway for decarboxylative coupling. Note the critical SET step requiring catalysis.

Recommended Conditions for Decarboxylative Coupling
Reaction TypeCatalyst SystemOxidantSolventReference
Arylation CuI (10-20 mol%)Air /

DMSO/DMF (

)
[2]
Alkylation Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)None (Photoredox)MeCN (Blue LED)[3]
Allylation

(10 mol%)

Acetone/Water[4]

Critical Note on Solvent: For radical reactions, degas your solvents thoroughly (sparge with Argon for 15 mins). Oxygen traps the difluoroalkyl radical, quenching the reaction and lowering yields.

Part 4: Purification & Analytics

Q5: The product "streaks" on TLC and silica columns. Cause: Difluoro compounds often exhibit "fluorous" behavior, interacting weakly with silica but strongly with themselves, leading to tailing. Fix:

  • Add Modifier: Add 1% Acetic Acid (for acids) or 1% Triethylamine (for basic products) to your eluent.

  • Reverse Phase: If normal phase fails, switch to C18 Reverse Phase chromatography using a Water/Acetonitrile gradient with 0.1% Formic Acid.

Q6: NMR signals are splitting unexpectedly. Explanation:

  • 
     NMR:  Expect a singlet or AB quartet around -100 to -110 ppm.
    
  • 
     NMR:  The 
    
    
    
    carbon will appear as a triplet (
    
    
    ). The carbonyl carbon will also be a triplet (
    
    
    ). Do not mistake these for impurities.

References

  • Fe(III)

    
    -Difluoroarylacetic Acids. 
    Source: The Journal of Organic Chemistry (ACS Publications).
    URL:[Link]
    
  • Copper-catalyzed decarboxyl

    
    -difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. 
    Source: ResearchGate (Preprint/Article).[3]
    URL:[Link]
    
  • Visible-Light-Mediated Decarboxyl

    
    -Difluoroacids. 
    Source: Organic Letters (General principle citation for Photoredox methodology).
    URL:[Link][4]
    
  • Silver-Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids. Source: Chemistry – An Asian Journal.[2][5] URL:[Link]

Sources

Preventing decarboxylation of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs on Preventing Thermal Decarboxylation

This guide is intended for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. It provides in-depth technical information and practical troubleshooting advice to prevent its unintended decarboxylation during heating.

Frequently Asked Questions (FAQs)

Q1: My this compound is degrading upon heating. What is the likely mechanism?

A1: The most probable degradation pathway for this compound upon heating is decarboxylation. This is a common reaction for compounds containing a gem-difluoro group adjacent to a carboxylic acid. The reaction proceeds through a concerted mechanism, where the carboxylic acid group is eliminated as carbon dioxide, resulting in the formation of a difluoromethyl ether. This process is often initiated by heat, and the stability of the resulting difluorocarbanion intermediate can influence the reaction rate.

Q2: At what temperature does significant decarboxylation of this compound typically occur?

A2: While the exact temperature for significant decarboxylation of this compound is not widely published and can be influenced by various factors such as the solvent, pH, and presence of impurities, many α,α-difluoroacetic acids are known to be thermally labile. In some cases, decarboxylation can begin at temperatures as low as 60-80°C, with the rate increasing significantly at higher temperatures. It is crucial to handle this compound with care, even at moderately elevated temperatures.

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Absolutely. The choice of solvent plays a critical role in the stability of this compound. Polar aprotic solvents, such as DMF or DMSO, can accelerate decarboxylation. This is because they can stabilize the charged intermediates formed during the reaction. Non-polar solvents, such as toluene or hexane, are generally preferred for reactions where decarboxylation is a concern.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

Issue 1: Decarboxylation during reaction work-up or purification.

Root Cause Analysis:

The primary cause of decarboxylation during work-up or purification is often exposure to excessive heat, prolonged reaction times at elevated temperatures, or the presence of basic conditions. The combination of these factors can significantly promote the loss of CO2.

Preventative Measures & Protocols:

  • Temperature Control: Maintain the reaction and work-up temperatures as low as reasonably possible. If heating is necessary, use a precisely controlled oil bath and aim for the minimum temperature required for the reaction to proceed.

  • pH Management: Avoid basic conditions. If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base. During work-up, if an aqueous wash is needed, use a mildly acidic solution (e.g., dilute citric acid) to ensure the carboxylic acid remains protonated and less prone to decarboxylation.

  • Solvent Selection: As mentioned, opt for non-polar solvents when possible. If a polar solvent is required for solubility or reactivity, minimize the time the compound spends in it at elevated temperatures.

Issue 2: Degradation of the compound during storage.

Root Cause Analysis:

Long-term storage at ambient temperatures, especially in the presence of moisture or impurities, can lead to slow decarboxylation over time.

Recommended Storage Protocol:

  • Temperature: Store this compound at low temperatures, ideally at 2-8°C or colder, in a well-sealed container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric moisture.

  • Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze decomposition.

Experimental Workflow & Visualization

Workflow for Minimizing Decarboxylation During a Typical Reaction

Caption: Recommended experimental workflow to minimize decarboxylation.

Logical Relationship of Factors Influencing Decarboxylation

G Decarboxylation Decarboxylation Rate Temperature Temperature Temperature->Decarboxylation Increases SolventPolarity Solvent Polarity SolventPolarity->Decarboxylation Increases pH pH (Basicity) pH->Decarboxylation Increases Purity Compound Purity Stability Compound Stability Purity->Stability Increases Stability->Decarboxylation Decreases

Caption: Key factors influencing the rate of decarboxylation.

Data Summary

FactorCondition to Minimize DecarboxylationRationale
Temperature Keep as low as possibleReduces the kinetic energy available to overcome the activation energy of the decarboxylation reaction.
Solvent Non-polar (e.g., Toluene, Hexane)Minimizes stabilization of charged intermediates involved in the decarboxylation pathway.
pH Neutral to mildly acidicKeeps the carboxylic acid protonated, which is less prone to decarboxylation than its carboxylate salt.
Atmosphere Inert (Argon, Nitrogen)Prevents potential side reactions with atmospheric components that could promote degradation.

References

  • General Decarboxylation of Fluorinated Carboxylic Acids: While a specific paper on this compound is not available, the principles are well-documented for similar structures. For a general understanding, refer to literature on the synthesis and reactivity of α,α-difluoro carboxylic acids. A relevant example can be found in publications discussing the synthesis of difluoromethyl groups.
  • Solvent Effects on Reaction Rates: The influence of solvent polarity on reaction rates is a fundamental concept in organic chemistry.
  • Thermal Stability of Organic Compounds: For general principles regarding the thermal stability of organic molecules and common degradation pathways, consult standard organic chemistry textbooks.

Technical Support Center: Purification Strategies for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the post-synthesis purification of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate if the synthesis involves hydrolysis.

  • Byproducts of the synthesis: For instance, if a strong base is used for hydrolysis, side reactions on the aromatic ring or cleavage of the ether linkage could occur, though less likely under standard conditions.[1]

  • Residual solvents: Solvents used in the reaction and workup (e.g., ethanol, diethyl ether, ethyl acetate) are common impurities.[2]

  • Inorganic salts: From neutralization and washing steps (e.g., sodium chloride, sodium sulfate).

Q2: My final product has a yellowish tint. What could be the cause and how can I remove it?

A2: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product itself.[3] Activated carbon treatment during recrystallization can be effective in removing colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields.

Q3: Is this compound stable during purification?

A3: Generally, α,α-difluoro carboxylic acids are stable compounds. However, prolonged exposure to high temperatures or very strong acidic or basic conditions should be avoided to prevent potential decarboxylation or other degradation pathways.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction - Incomplete extraction from the organic layer.- Incomplete precipitation upon acidification.- Emulsion formation during extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the acid + 2) for complete deprotonation and transfer to the aqueous layer.[4]- Acidify the aqueous layer to a low pH (pH < pKa of the acid - 2) to ensure complete protonation and precipitation.[4]- To break emulsions, try adding brine (saturated NaCl solution) or filtering the emulsion through a pad of celite.
Oily product instead of solid crystals after recrystallization - The chosen solvent is too good a solvent, even at low temperatures.- Presence of impurities that inhibit crystallization.- Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]- Consider adding a non-polar "anti-solvent" dropwise to the solution of your compound in a polar solvent until turbidity is observed, then heat to redissolve and cool slowly.[6]- Perform a preliminary purification step like acid-base extraction to remove significant impurities before recrystallization.
Product streaks on the TLC plate during column chromatography - The compound is too polar for the chosen eluent system.- Strong interaction with the acidic silica gel.- Increase the polarity of the eluent.[7]- Add a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.1-1%) to the eluent to reduce tailing of the acidic compound.[8][9]
Co-elution of impurities during column chromatography - Impurities have similar polarity to the product.- Optimize the solvent system for better separation. A less polar solvent system might provide better resolution.- Consider using a different stationary phase, such as alumina (basic or neutral), if your compound is sensitive to the acidic nature of silica gel.[10][11]

Purification Workflow

A general workflow for the purification of this compound is presented below. The choice of methods will depend on the scale of your synthesis and the nature of the impurities.

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add 1 M NaOH or NaHCO₃ solution to the separatory funnel, stopper it, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure complete transfer of the acid.

  • Combine all aqueous extracts.

  • Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄. This layer contains neutral impurities and can be set aside.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M HCl dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~1-2). The product should precipitate out as a solid.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid product under vacuum.

Protocol 2: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material.

Choosing a Solvent: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic carboxylic acids, common solvents to test include:

  • Water (if the compound has sufficient polarity)

  • Ethanol/Water mixture

  • Acetone/Water mixture

  • Toluene

  • Hexane/Ethyl acetate mixture[5][6]

Procedure:

  • Place the crude or partially purified solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography

This method is suitable for separating compounds with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl acetate with 0.1-1% acetic acid)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a layer of sand on top of the packed silica.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Impurity Polarity Recommended Eluent System (v/v) Notes
Less polar than productStart with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.The product will elute after the less polar impurities.
More polar than productUse a solvent system that gives the product an Rf of ~0.3-0.4 on TLC.The more polar impurities will remain on the column longer.
General Purpose Hexane:Ethyl Acetate (gradient) + 0.5% Acetic AcidThe acetic acid helps to reduce tailing of the acidic product.[8][9]

Logical Relationships Diagram

Caption: Decision-making flowchart for selecting a purification strategy.

References

Sources

Solving solubility issues with 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to the common challenge of this compound's low aqueous solubility. As a senior application scientist, my goal is to equip you with the foundational knowledge and experimental protocols needed to overcome solubility hurdles in your research and development workflows.

The structure of this compound, featuring a hydrophobic ethoxyphenyl group and a strongly acidic difluoroacetic acid moiety, presents a classic solubility challenge.[1][2][3] Its carboxylic acid nature makes its solubility highly dependent on pH, while its organic structure suggests susceptibility to formulation strategies like co-solvency and complexation.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) that progress from fundamental concepts to advanced troubleshooting. Each section explains the scientific principles behind the proposed solutions and provides actionable, step-by-step protocols.

Part 1: Understanding the Compound and the Problem

FAQ 1: Why is my this compound not dissolving in aqueous buffer?

Answer:

The limited aqueous solubility of this compound stems from its molecular structure. It possesses a significant hydrophobic (water-fearing) region, the ethoxyphenyl group, which resists interaction with polar water molecules.[1] Concurrently, it has a hydrophilic (water-loving) carboxylic acid group. This dual nature means that while it has some affinity for water, the hydrophobic portion dominates, leading to poor overall solubility in neutral aqueous media.

Furthermore, as a weak acid, its charge state is dependent on the pH of the solution.[5][6] In acidic to neutral solutions (pH below its pKa), the carboxylic acid group is protonated (COOH) and uncharged. This uncharged state is less soluble in polar solvents like water.[5][7] To achieve significant solubility, the carboxylic acid must be deprotonated to its charged carboxylate form (COO-), which is more readily solvated by water molecules.[7]

Part 2: Foundational Troubleshooting - pH Adjustment

FAQ 2: How can I use pH to increase the solubility of my compound?

Answer:

Adjusting the pH is the most direct and effective initial strategy for improving the solubility of an acidic compound like this compound.[5][8] By raising the pH of the aqueous medium above the compound's pKa, you convert the poorly soluble, neutral form of the acid into its highly soluble, ionized salt form.[7][9][10][11]

The relationship between pH, pKa, and the ratio of ionized to unionized acid is described by the Henderson-Hasselbalch equation. As a rule of thumb, for every one pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10. For sufficient solubilization, it is generally recommended to adjust the pH to at least two units above the compound's pKa. Given that the pKa of difluoroacetic acid is approximately 1.33, a substituted derivative like this compound can be estimated to have a pKa in the range of 2.0-3.0.[3] Therefore, adjusting the pH to >5.0 should markedly improve solubility.

Experimental Protocol: Determining pH-Dependent Solubility

This experiment will allow you to quantify the solubility of your compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.

  • A reliable pH meter.

  • 1.0 M Sodium Hydroxide (NaOH) and 1.0 M Hydrochloric Acid (HCl) for fine pH adjustments.

  • Vials or tubes for sample equilibration.

  • Shaker or rotator.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

  • Prepare saturated solutions by adding an excess of your compound to a series of vials, each containing a different pH buffer.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant from each vial.

  • Determine the concentration of the dissolved compound in each aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer.

Data Presentation: Expected pH-Solubility Profile

The results of this experiment can be summarized in a table and visualized in a graph.

pHExpected Solubility (mg/mL)
2.0~0.1 (Intrinsic Solubility)
3.0~1.0
4.0~10.0
5.0>50.0
6.0>100.0
7.0>100.0
Logical Workflow for pH Adjustment

G cluster_0 Solubility Troubleshooting: pH Adjustment start Start: Compound is Insoluble check_acid Is the compound acidic? start->check_acid adjust_ph Increase pH > pKa + 2 check_acid->adjust_ph Yes measure_sol Measure Solubility adjust_ph->measure_sol success Success: Compound Soluble measure_sol->success Solubility > Target fail Issue Persists: Try Co-solvents measure_sol->fail Solubility < Target

Caption: Workflow for pH-based solubility enhancement.

Part 3: Intermediate Troubleshooting - Co-solvents and Salt Forms

FAQ 3: pH adjustment alone is not sufficient or is incompatible with my experimental conditions. What is the next step?

Answer:

If pH adjustment is not a viable option (e.g., due to stability issues or biological constraints of your assay), the use of co-solvents is the next logical approach.[12][13][14][15] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[8][16] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.

Commonly used co-solvents in research and pharmaceutical development include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

The key is to find a co-solvent that is compatible with your downstream application and to use it at the lowest concentration necessary to achieve the desired solubility, as high concentrations of organic solvents can be detrimental to cellular assays or protein stability.

Experimental Protocol: Co-solvent Screening

Procedure:

  • Prepare a series of stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO).

  • Create a range of aqueous buffer/co-solvent mixtures (e.g., 1%, 5%, 10%, 20% v/v co-solvent in your desired buffer).

  • Add a small volume of your concentrated co-solvent stock solution to each of the mixtures.

  • Observe for any precipitation. The highest concentration of your compound that remains in solution for each co-solvent mixture is its approximate solubility.

  • It is crucial to note the final concentration of the co-solvent in your experiment and to run a vehicle control (buffer with the same co-solvent concentration but without your compound) in your assays.

Data Presentation: Co-solvent Solubility Comparison
Co-solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
Ethanol 1 mg/mL8 mg/mL25 mg/mL>50 mg/mL
Propylene Glycol 2 mg/mL12 mg/mL30 mg/mL>60 mg/mL
PEG 400 3 mg/mL15 mg/mL40 mg/mL>80 mg/mL
DMSO 5 mg/mL25 mg/mL>50 mg/mL>100 mg/mL
FAQ 4: Can I prepare a solid, water-soluble form of my compound for easier handling?

Answer:

Yes, creating a salt form of the compound is an excellent strategy for improving its solid-state properties, including solubility and dissolution rate.[8][9][11][17] Since your compound is an acid, it can be reacted with a base to form a stable, crystalline salt. These salts are often significantly more water-soluble than the free acid form because they are already in an ionized state.[7][10]

Common counter-ions for forming salts with acidic drugs include:

  • Sodium (Na+)

  • Potassium (K+)

  • Calcium (Ca2+)

  • Tromethamine (Tris)

  • Meglumine

The choice of the counter-ion can influence not only solubility but also stability, hygroscopicity, and crystallinity. Therefore, a salt screening study is often necessary to identify the optimal salt form.

Part 4: Advanced Troubleshooting - Complexation

FAQ 5: I have very stringent requirements for my formulation and cannot use pH adjustments or co-solvents. Are there other options?

Answer:

When other methods are unsuitable, complexation with cyclodextrins offers a sophisticated solution for enhancing solubility.[18][19][20][21] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18][22] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic core.[18][19] This encapsulation effectively shields the hydrophobic part of the drug from water, forming a soluble inclusion complex.[18][20][22]

Commonly used cyclodextrins include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These modified cyclodextrins have very high aqueous solubility and are widely used in pharmaceutical formulations.[21][22]

Experimental Protocol: Cyclodextrin Complexation

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add an excess of this compound to each solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 48-72 hours.

  • Centrifuge the samples to pellet undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound.

  • Plot the compound's solubility against the cyclodextrin concentration. A linear relationship (a phase-solubility diagram of the AL type) indicates the formation of a soluble inclusion complex.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Cyclodextrin Complexation Drug Poorly Soluble Drug (Hydrophobic) Water Aqueous Medium Drug->Water Insoluble in Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Complex->Water Dissolves in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Salt form
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC.
  • Why salt formation of weak acid increases the drug solubility?
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?[Source Not Available]
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.Taylor & Francis Online.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
  • Cosolvent.Wikipedia.
  • Improving API Solubility by Salt and Cocrystal Form
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.Aston Research Explorer.
  • Cosolvency.Slideshare.
  • Co-solvency and anti-solvent method for the solubility enhancement.[Source Not Available]
  • Co-solvency: Significance and symbolism.[Source Not Available]
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.Indian Journal of Pharmaceutical Sciences.
  • Study of pH-dependent drugs solubility in w
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.PMC.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Exp.
  • Dissolution Enhancement of Poorly Soluble Drugs.MDPI.
  • Difluoroacetic acid.Sciencemadness Wiki.
  • pH Dependent Drug Interactions with Acid Reducing Agents.
  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents.Celerion.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.YouTube.
  • Difluoroacetic acid.ChemicalBook.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.Int J Pharm Chem Anal.
  • Difluoroacetic acid.PubChem.
  • Difluoroacetic acid.Wikipedia.
  • Difluoroacetic acid | CAS#:381-73-7.Chemsrc.
  • This compound.PubChemLite.
  • A review on solubility enhancement of poorly water-soluble drugs using surfactants.International Journal of Lifescience and Pharma Research.
  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen.PubMed Central.
  • Enhancement of Solubility: A Pharmaceutical Overview.Scholars Research Library.
  • Difluoroacetic acid Solution (Solvent: Acetonitrile).[Source Not Available]
  • Solubility Enhancement – Eminent Role in Poorly Soluble Drugs.RJPT.
  • 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid.Sigma-Aldrich.
  • This compound.BIOFOUNT.
  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones.American Chemical Society.

Sources

Optimizing recrystallization solvents for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid (CAS: 1342573-75-4)[1][2]

Welcome to the CrystalLogic Technical Support Center. This guide addresses the specific physicochemical challenges of purifying This compound . Unlike standard phenylacetic acids, the gem-difluoro (


-difluoro) moiety significantly increases acidity and lipophilicity, while the ortho-ethoxy group introduces steric bulk that can inhibit lattice packing.[1][2]
Part 1: Solvent System Architecture

The Core Challenge: The gem-difluoro group creates a "polar hydrophobic" character.[2] The molecule is highly acidic (pKa


 1.5–2.0, compared to 

4.3 for non-fluorinated analogs) [1, 2].[2] Standard protic solvents (MeOH, EtOH) often lead to high solubility but poor recovery, or "oiling out" due to the low melting point induced by the ortho-ethoxy substituent.[2]
Recommended Solvent Matrix
Solvent SystemRoleMechanism of ActionRecommended For
Toluene Primary Host

-

stacking with phenyl ring; moderate solubility for fluorinated species.[1][2]
First-line trial. Best balance of yield and purity.
Heptane / EtOAc Anti-Solvent PairEtOAc solubilizes the polar acid head; Heptane forces precipitation driven by the fluorinated tail.[2]High-recovery needs. Use a 3:1 to 5:1 (Heptane:EtOAc) ratio.[1][2]
DCM / Hexane Low-Temp AlternativeDichloromethane (DCM) is an excellent solvent for fluorinated aromatics; Hexane acts as the precipitant.[1][2]Heat-sensitive batches. (Note: DCM volatility requires closed systems).
Ethanol / Water TraditionalHigh polarity contrast.[2]Removal of inorganic salts. Risk:[2] High risk of oiling out if cooling is too fast.[2]

Critical Note on Acidity: Ensure the material is fully protonated before attempting crystallization.[2] If the pH is > 2 during workup, you may have a partial salt (sodium/lithium), which will never crystallize properly in organic solvents.[2] Wash crude material with 1N HCl prior to solvent addition [2].[2]

Part 2: Troubleshooting Guides (FAQ)
Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing."

Diagnosis: The ortho-ethoxy group disrupts planar packing, lowering the melting point.[2] If the temperature drops faster than the crystal nucleation rate, the compound separates as a supercooled liquid (oil).

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to clarity.

  • Seed: Add 0.1 wt% of pure seed crystals at the cloud point (just as turbidity starts).[2]

  • Isothermal Hold: Hold the temperature constant at the cloud point for 1–2 hours to allow a crystal bed to form.[2]

  • Slow Cool: Cool at a rate of 5°C/hour. Do not crash cool.

Issue 2: "The yield is below 40%."

Diagnosis: The gem-difluoro group increases acidity, making the compound highly soluble in polar organic solvents, or it is being lost to the mother liquor due to "fluorine-fluorine" solvent interactions.[2] Solution:

  • Switch Anti-solvent: If using Ethanol/Water, switch to Toluene/Heptane .[2]

  • Acidify the Matrix: Add small amounts of Formic Acid (0.1%) to the solvent system to suppress ionization of the carboxylic acid, forcing it into the neutral (less soluble) state.

Issue 3: "I see a 'des-fluoro' or ester impurity in the NMR."

Diagnosis:

  • Ester Impurity: Incomplete hydrolysis of the starting material (Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate).[1][2]

  • Des-fluoro:[1][2] Over-reduction or radical side reaction.[2] Solution:

  • Purge via Polarity: The ester is significantly less polar than the free acid.[2] Use Hexane/EtOAc (9:1) to wash the solid; the ester will dissolve in the filtrate, leaving the acid crystals.

Part 3: Visualization & Workflows
Workflow A: Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent based on your crude material's behavior.[2]

SolventSelection Start Start: Crude Solid Analysis SolubilityCheck Check Solubility in Toluene (Hot) Start->SolubilityCheck SolubleHot Soluble at 80°C? SolubilityCheck->SolubleHot TolueneCool Cool to 20°C (Slowly) SolubleHot->TolueneCool Yes TryPolar Try EtOAc/Heptane System SolubleHot->TryPolar No (Insoluble) CrystalsForm Crystals Form? TolueneCool->CrystalsForm SuccessToluene Protocol A: Toluene Recrystallization CrystalsForm->SuccessToluene Yes OilingOut Oiling Out Observed? CrystalsForm->OilingOut No (Oils out) TryPolar->OilingOut OilingOut->SuccessToluene No (Crystallizes) Rescue Protocol B: Seeding & Isothermal Hold OilingOut->Rescue Yes

Figure 1: Decision logic for selecting the initial solvent system.[1][2] Toluene is the privileged solvent for fluorinated phenylacetic acids.

Workflow B: The "Oiling Out" Rescue Protocol

The specific geometry of the ortho-ethoxy group makes this compound prone to oiling out.[2] Follow this rescue loop.

OilingRescue OilState State: Oiled Out (Two Liquid Phases) Reheat Step 1: Reheat to Clear Solution (+5°C above saturation) OilState->Reheat SeedAdd Step 2: Add Seed Crystals (0.1 wt%) Reheat->SeedAdd IsoHold Step 3: Isothermal Hold (1-2 Hours) SeedAdd->IsoHold Cooling Step 4: Cool at 5°C/hour IsoHold->Cooling Result Crystalline Solid Cooling->Result

Figure 2: Rescue protocol for when the compound separates as an oil rather than a solid.

Part 4: Validated Experimental Protocol

Protocol ID: EXP-F-REC-02 Target: High Purity (>99%) this compound[1][2]

Reagents:

  • Crude this compound (10.0 g)[1][2]

  • Toluene (HPLC Grade)[2]

  • Heptane (Optional Anti-solvent)[2]

  • 1N HCl (for pre-wash)[2]

Procedure:

  • Acid Wash (Crucial): Dissolve crude material in Ethyl Acetate.[2] Wash twice with 1N HCl to ensure the carboxylic acid is fully protonated.[2] Dry organic layer over

    
     and concentrate to dryness.[2]
    
  • Dissolution: Suspend the dried solid in Toluene (5 vol, 50 mL) .

  • Heating: Heat to 85°C. If the solution is not clear, add Toluene in 1 mL increments until clear. Do not exceed 10 volumes.

  • Clarification: If particulates remain (inorganic salts), filter hot through a pre-warmed sintered glass funnel.[2]

  • Nucleation: Cool slowly to 60°C.

    • Checkpoint: If turbidity appears, hold temperature for 30 mins.

    • Seeding: If available, add seed crystals at 55–60°C.[2]

  • Crystallization: Cool to 20°C at a rate of 10°C per hour.

  • Finishing: Cool to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold Toluene/Heptane (1:1).[2]

  • Drying: Vacuum dry at 40°C for 12 hours. (Note: Fluorinated acids can sublime; do not use high vacuum/high heat simultaneously).[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 726153, 2,2-Difluoro-2-phenylacetic acid. Retrieved February 12, 2026 from [Link][2]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] (Specific reference to bioisosteric replacement of H with F and acidity modulation).

  • Cai, L., et al. (2008). Process for the preparation of fluorophenylacetic acids and derivatives thereof. WO Patent 2008078350A2.[2] Retrieved February 12, 2026 from [2]

  • Bhat, M., & Belagali, S. L. (2015). Synthesis and Crystal Structure of Ethyl 2-(2,4-difluorophenyl)acetate. ResearchGate. Retrieved February 12, 2026 from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. This molecule is a valuable building block in medicinal chemistry, often used as a bioisostere for esters or amides to enhance metabolic stability and modulate physicochemical properties. However, its unique electronic and steric characteristics—stemming from the gem-difluoro group—present specific challenges during amide and ester bond formation. The electron-withdrawing nature of the fluorine atoms deactivates the carboxyl group, making it less nucleophilic and more challenging to activate, while steric hindrance can impede the approach of the coupling partner.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and minimize common side reactions, ensuring high-yield, clean conversions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when coupling this compound?

The primary side reactions stem from the properties of the activated carboxylic acid intermediate. Key issues include:

  • Formation of N-acylurea: When using carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is particularly problematic with sterically hindered or electronically deactivated acids where the subsequent nucleophilic attack by the amine is slow.[1][2]

  • Decomposition of the Activated Ester: The activated species, especially if highly reactive, can be unstable. While gem-difluoroacetic acids do not have an enolizable proton and thus avoid traditional racemization pathways, other decomposition routes can occur, though they are less commonly documented than for alpha-amino acids.[3][4]

  • Guanidinium Byproduct Formation: With uronium/aminium-based coupling reagents (like HATU or HBTU), the amine nucleophile can attack the coupling reagent itself instead of the activated acid, forming an unreactive guanidinium byproduct.[5] This is often mitigated by controlling the order of addition.

  • Decarboxylation: While less common under standard coupling conditions, highly activated carboxylic acids can be susceptible to decarboxylation, especially upon heating.[6][7][8] The resulting difluoromethyl radical could lead to various byproducts.

Q2: My coupling reaction is slow or stalls completely. What are the likely causes and how can I fix it?

Slow or incomplete reactions are the most frequent challenges with this acid. The root causes are intertwined:

  • Insufficient Activation: The electron-withdrawing difluoro group reduces the carboxylate's nucleophilicity, making the initial activation step sluggish. Standard reagents like DCC or EDC alone may not be potent enough.

  • Steric Hindrance: The bulky ethoxyphenyl and difluoro groups hinder the approach of both the activating agent and the amine nucleophile.

  • Poor Reagent Choice: Using a coupling reagent ill-suited for hindered, electron-deficient acids is a primary cause of failure.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium or phosphonium-based reagents are highly recommended. HATU, HBTU, and COMU are excellent choices as they generate highly reactive activated esters that are less prone to rearrangement.[1][9] COMU is a particularly safe and effective alternative to HOBt/HOAt-based reagents.[10]

  • Optimize Reagent Stoichiometry: Increase the equivalents of the coupling reagent and base (typically 1.2-1.5 eq of each).

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a period (5-30 minutes) before adding the amine.[11][12] This ensures the formation of the active ester, minimizing the chance of the amine reacting directly with the coupling agent.[13][14]

  • Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can help dissolve all reagents and facilitate the reaction.[12][15] Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates.[12]

Q3: How do I choose the right coupling reagent for this acid?

The choice of coupling reagent is critical. A comparison of common reagent classes is provided below to guide your decision.

Reagent ClassExamplesPros for this SubstrateCons for this SubstrateRecommendation
Carbodiimides EDC, DCC, DICReadily available, cost-effective.Often require additives (HOBt, Oxyma) to suppress N-acylurea formation and increase efficiency.[1] May provide low yields due to insufficient activation.Use only with an additive like OxymaPure. Not the first choice for difficult couplings.
Uronium/Aminium HATU, HBTU, COMUHighly efficient for hindered and electron-deficient acids.[9] Fast reaction rates. Byproducts are generally water-soluble, simplifying workup.[9]More expensive. Can form guanidinium byproducts if the amine is not added last.Highly Recommended. HATU and COMU are considered the gold standard for such challenging substrates.[10]
Phosphonium PyBOP, PyAOPVery effective, similar in reactivity to uronium salts. Less likely to cause guanidinium side reactions.Byproduct (HMPA from BOP) can be toxic. PyBOP is a safer alternative.A strong choice, particularly if guanidinium formation is a persistent issue.
Acyl Fluorides (e.g., via Cyanuric Fluoride)Acyl fluorides are relatively stable but highly reactive towards amines, minimizing steric clash during the coupling step.[16]Requires a two-step, one-pot procedure to first form the acyl fluoride.An excellent alternative strategy for particularly stubborn couplings where other methods fail.[16]
Q4: What is the optimal base and solvent system?
  • Base Selection: A non-nucleophilic, sterically hindered tertiary amine base is ideal.

    • Diisopropylethylamine (DIPEA or Hünig's base): The most common and effective choice. Its bulk prevents it from acting as a nucleophile.

    • N-Methylmorpholine (NMM): A slightly weaker, suitable alternative.

    • 2,4,6-Collidine: Can be used in cases where even a mild base might cause side reactions, though this is less of a concern for this specific acid which lacks an epimerizable center.[1]

    • Avoid: Do not use nucleophilic bases like triethylamine (TEA) or pyridine, as they can compete with your amine substrate.[12]

  • Solvent Selection:

    • DMF (Dimethylformamide): The preferred solvent due to its high polarity and excellent solvating power for most reagents, including the polar intermediates.[12][15]

    • NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF.

    • DCM (Dichloromethane): Can be used, but solubility of the acid or its salt form may be limited.[12][15] It is less ideal for reactions that require slight heating.

Troubleshooting Guide: Quick Reference

SymptomProbable Cause(s)Recommended Solution(s)
Low or No Product; Starting Acid Recovered 1. Insufficient activation of the carboxylic acid.2. Water present in the reaction.3. Incorrect order of addition.1. Switch to a stronger coupling reagent (HATU, COMU).2. Use anhydrous solvents and reagents.3. Pre-activate the acid with the coupling reagent and base for 15-30 min before adding the amine.[11][12]
Major Byproduct Observed (e.g., N-acylurea) 1. Use of a carbodiimide (EDC, DCC) without an additive.2. Slow reaction with the amine allows the O-acylisourea intermediate to rearrange.1. Add an activating additive like OxymaPure or HOBt (use caution, HOBt is explosive).[1][10]2. Switch to a uronium or phosphonium reagent (HATU, PyBOP).
Multiple Unidentified Byproducts 1. Decomposition of activated species.2. Reaction temperature is too high.3. Amine reacting with the coupling reagent.1. Run the reaction at 0 °C to room temperature.2. Ensure the amine is added last after pre-activation.3. Confirm the structure of byproducts via LCMS to diagnose the issue.
Poor Solubility of Reagents 1. Inappropriate solvent choice.2. Acid or amine salt has low solubility.1. Switch to a more polar solvent like DMF or NMP.[15]2. Ensure the base has fully deprotonated the acid to form the more soluble carboxylate salt before proceeding.

Visual Guides & Protocols

Diagram 1: Troubleshooting Workflow for Failed Coupling

This diagram outlines a logical sequence of steps to diagnose and solve a failed or low-yielding coupling reaction.

G Troubleshooting Workflow cluster_solutions Potential Solutions start Reaction Failed (Low Yield / No Product) check_lcms Analyze Crude by LCMS start->check_lcms sm_present Starting Acid Recovered? check_lcms->sm_present byproducts Major Byproducts Observed? sm_present->byproducts sol_activation Improve Activation: - Switch to HATU/COMU - Increase reagent eq. - Pre-activate acid sm_present->sol_activation Yes sol_conditions Optimize Conditions: - Use anhydrous DMF - Check base (use DIPEA) - Run at 0°C -> RT byproducts->sol_conditions No sol_byproducts Address Byproducts: - Add Oxyma to EDC - Add amine last - Purify starting materials byproducts->sol_byproducts Yes sol_activation->sol_conditions

Caption: A decision tree for troubleshooting common coupling reaction failures.

Diagram 2: Generalized Amide Coupling and Key Side Reaction

This diagram illustrates the desired reaction pathway using a uronium salt activator versus a common carbodiimide-mediated side reaction.

G Coupling Pathways: Desired vs. Side Reaction cluster_desired Desired Pathway (e.g., with HATU) cluster_side Side Reaction Pathway (e.g., with EDC) Acid R-CF2-COOH ActiveEster Activated OAt Ester (Highly Reactive) Acid->ActiveEster + HATU O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC Amine R'-NH2 Product R-CF2-CO-NHR' (Desired Amide) HATU HATU + Base ActiveEster->Product + R'-NH2 EDC EDC O_acyl->Product + R'-NH2 (Slow for this acid) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Intramolecular Rearrangement

Caption: Comparison of the desired amide formation pathway and a common side reaction.

Experimental Protocols

Protocol 1: Recommended Procedure for Amide Coupling using HATU

This protocol employs pre-activation to maximize yield and minimize side reactions.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Add anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.

  • Activation:

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (2.0 eq) dropwise.

    • Stir the mixture at room temperature for 15-30 minutes. The solution may change color. This is the "pre-activation" step.

  • Coupling:

    • In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically complete within 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl or NaHSO₄ (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt byproducts), and finally with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Esterification using COMU

This method is effective for forming esters with primary or secondary alcohols.

  • Preparation:

    • To a flask under an inert atmosphere, add the alcohol (1.0 eq), this compound (1.2 eq), and COMU (1.5 eq).[17]

    • Dissolve the solids in anhydrous DCM or THF.

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LCMS. For secondary alcohols, the reaction may be slower.[17]

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Protocol 1.

References

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Bannwarth, W., et al. (2006). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. [Link]

  • Zard, S. Z., et al. (2016). Photocatalytic Aminodecarboxylation of Carboxylic Acids. PMC - NIH. [Link]

  • Nagib, D. A., et al. (2020). Direct Decarboxylative Functionalization of Carboxylic Acids via O–H Hydrogen Atom Transfer. PMC - NIH. [Link]

  • Yoon, T. P., et al. (2025). Decarboxylative functionalization of carboxylic acids. ResearchGate. [Link]

  • Beller, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. PMC - NIH. [Link]

  • Mohammed, A. A. B., & Yusuf, E. (2020). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. Reddit. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]

  • Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

Sources

Long-term storage and stability of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. This document provides essential information regarding the long-term storage, stability, and troubleshooting of common experimental issues related to this compound. The recommendations herein are based on established principles of chemical stability for structurally related aromatic carboxylic acids and ethers, as direct long-term stability data for this specific molecule is not extensively published. It is crucial for users to perform their own stability assessments for their specific applications and storage conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. One supplier suggests cold-chain transportation, indicating that refrigeration is beneficial[1]. Based on general guidelines for similar fluorinated carboxylic acids, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CCold temperatures slow down potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light In an amber or opaque vialProtects the compound from potential photodegradation.
Moisture Tightly sealed container with a desiccantThe carboxylic acid group is hygroscopic; moisture can lead to hydrolysis or changes in physical state.

2. What is the expected shelf-life of this compound?

The shelf-life of this compound has not been definitively established through long-term studies. However, when stored under the recommended conditions (refrigerated, under inert gas, and protected from light and moisture), the compound is expected to be stable for at least 1-2 years. It is highly recommended to re-analyze the purity of the compound after prolonged storage, especially before use in sensitive applications.

3. What are the visual or physical signs of degradation?

Any change in the physical appearance of the compound may indicate degradation. Be vigilant for the following:

  • Color Change: A change from a white or off-white solid to a yellow or brownish hue can be a sign of degradation.

  • Clumping or Caking: This may indicate moisture absorption.

  • Odor: The development of any unusual odors.

If any of these changes are observed, it is crucial to re-assess the purity of the compound using appropriate analytical methods before use.

4. In which solvents is this compound soluble and are there any incompatibilities?

Based on its structure, this compound is expected to be soluble in a range of organic solvents.

Solvent ClassExamplesExpected Solubility
Polar Aprotic Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good
Alcohols Methanol, EthanolGood
Chlorinated Dichloromethane, ChloroformModerate
Ethers Diethyl etherModerate
Aqueous WaterSparingly soluble, solubility increases with pH.

Incompatible Solvents and Reagents:

  • Strong Bases: Can deprotonate the carboxylic acid, forming a salt. This may be desirable in some reactions but should be avoided during storage.

  • Strong Oxidizing Agents: The aromatic ring and ether linkage could be susceptible to oxidation.

  • Strong Reducing Agents: The carboxylic acid group can be reduced.

Part 2: Troubleshooting Guide

This section provides guidance on troubleshooting common experimental issues that may be related to the stability of this compound.

Issue 1: Inconsistent or poor results in biological assays.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration or the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of the stock material using a validated HPLC method.

    • Fresh Stock Solution: Prepare a fresh stock solution from a new or recently verified batch of the compound.

    • Solvent Stability: Ensure the solvent used for the stock solution does not promote degradation. For long-term storage of solutions, consider aprotic solvents like DMSO or acetonitrile and store at -20°C or -80°C.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can accelerate degradation. Aliquoting the stock solution is recommended.

Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, LC-MS).

  • Possible Cause: The compound is degrading under the experimental or storage conditions.

  • Troubleshooting Workflow:

G start Unexpected peaks in chromatogram check_blank Analyze a solvent blank start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean instrument_issue Investigate instrument contamination or carryover is_blank_clean->instrument_issue No compound_degradation Compound degradation is likely is_blank_clean->compound_degradation Yes stress_studies Perform forced degradation studies (acid, base, oxidative, thermal, photo) compound_degradation->stress_studies identify_degradants Identify degradation products by LC-MS/MS and NMR stress_studies->identify_degradants modify_conditions Modify storage/experimental conditions to mitigate degradation identify_degradants->modify_conditions

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 3: Low yield or unexpected side products in chemical synthesis.

  • Possible Cause: The compound may be degrading under the reaction conditions (e.g., high temperature, strong acidic or basic conditions).

  • Troubleshooting Steps:

    • Reaction Condition Review: Assess the reaction conditions for potential stressors. Aromatic carboxylic acids can undergo decarboxylation at high temperatures[2]. The ether linkage may be susceptible to cleavage under strong acidic conditions.

    • Monitor Reaction by LC-MS: Track the appearance of byproducts throughout the reaction to understand the degradation pathway.

    • Optimize Conditions: If degradation is suspected, consider milder reaction conditions (lower temperature, alternative reagents).

Part 3: Analytical Methods for Stability and Purity Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and monitoring its stability over time. While a specific validated method for this compound is not published, the following methods for similar compounds can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for purity assessment.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed[2][3]. The drug should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products. The HPLC method should be able to resolve the main peak from all degradation product peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for structural confirmation and can be used to detect impurities.

  • ¹H NMR: The spectrum should be consistent with the structure of this compound. The presence of new signals, especially in the aromatic or ethoxy regions, could indicate degradation.

  • ¹⁹F NMR: This is a very sensitive technique for fluorinated compounds. The presence of additional fluorine-containing signals would be a strong indicator of degradation or impurities.

Mass Spectrometry (MS)

LC-MS is invaluable for identifying potential degradation products. The fragmentation pattern of the parent compound can help in elucidating the structure of its degradants.

Expected Fragmentation:

  • Loss of H₂O: From the carboxylic acid group.

  • Loss of COOH: Decarboxylation.

  • Cleavage of the ether bond: This could lead to fragments corresponding to the ethoxybenzene and difluoroacetic acid moieties.

Part 4: Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation hydrolysis_product 2-Hydroxyphenyl-2,2-difluoroacetic acid + Ethanol oxidation_product Ring-opened products, Hydroxylated derivatives thermal_product 1-Ethoxy-2-(difluoromethyl)benzene (Decarboxylation) photo_product Radical-mediated degradation products parent This compound parent->hydrolysis_product H₂O, H⁺ or OH⁻ parent->oxidation_product Oxidizing agent (e.g., H₂O₂) parent->thermal_product Heat parent->photo_product UV/Vis light

Caption: Potential degradation pathways of this compound.

References

  • K. Singh, S. Kumar, A. K. Singh, and R. Kumar, "Forced Degradation Studies: A Review," Journal of Drug Delivery and Therapeutics, vol. 3, no. 4, pp. 157-164, 2013.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, P., & Reed, R. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
  • Szepesi, G. (1992). HPLC in Pharmaceutical Analysis. CRC Press.
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Görög, S. (2000).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Difluoroacetic acid. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting HPLC Peak Tailing for 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. As an acidic and highly fluorinated molecule, this compound presents unique challenges in achieving optimal peak symmetry. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity and accuracy of your chromatographic results.

Understanding the Challenge: The Nature of this compound

Peak tailing in HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase, leading to a non-ideal elution profile.[4][5][6] For acidic compounds like our target molecule, these interactions are frequently with active sites on the silica-based stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting Workflows

This section addresses common questions and provides systematic troubleshooting strategies to mitigate peak tailing for this compound.

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for this acidic analyte is secondary interaction with the stationary phase. Specifically, residual silanol groups (Si-OH) on the surface of the silica packing material can interact with the carboxylate form of your molecule.[4][7] These interactions introduce an additional retention mechanism to the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[6]

Troubleshooting Workflow: Diagnosing Secondary Silanol Interactions

start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->check_neutral neutral_tailing Neutral Compound Tails check_neutral->neutral_tailing neutral_no_tail Neutral Compound Symmetrical check_neutral->neutral_no_tail physical_problem Suspect Physical Issue: - Column Void - Leaks - Extra-column Volume neutral_tailing->physical_problem chemical_problem Suspect Chemical Interaction: - Silanol Interactions neutral_no_tail->chemical_problem

Caption: Initial diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

Q2: How can I minimize these secondary silanol interactions?

A2: The primary strategy to minimize silanol interactions is to control the ionization state of both the analyte and the silanol groups on the stationary phase. This is achieved by adjusting the pH of the mobile phase.

Expert Insight: For an acidic analyte like this compound with an estimated pKa of 1-2, you want to ensure it is in its neutral, protonated form. According to the Henderson-Hasselbalch equation, a mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa will ensure it is predominantly in its non-ionized state. In this case, a very low mobile phase pH is required.

Experimental Protocol: Mobile Phase pH Optimization

  • Initial Condition: Prepare a mobile phase with a pH of 2.5 using a suitable buffer, such as 20 mM phosphate buffer or 0.1% formic acid.

  • Analysis: Inject your sample and observe the peak shape.

  • pH Adjustment: If tailing persists, incrementally decrease the mobile phase pH. For silica-based columns, it is generally not recommended to go below pH 2.0 to avoid stationary phase hydrolysis. However, some modern, acid-stable columns can tolerate lower pH ranges. Always consult the column manufacturer's guidelines.

  • Buffer Concentration: Increasing the buffer concentration (e.g., to 50 mM) can sometimes improve peak shape by more effectively masking the residual silanol groups.[1]

Mobile Phase pHAnalyte StateSilanol Group StateExpected Peak Shape
> pKa (e.g., 4.0)Ionized (Anionic)Partially IonizedSignificant Tailing
≈ pKa (e.g., 1.5)Partially IonizedProtonatedPotential for Broadening/Tailing
< pKa (e.g., < 1.0)Protonated (Neutral)ProtonatedImproved Symmetry

Table 1: Effect of Mobile Phase pH on Analyte and Silanol Ionization and its Impact on Peak Shape.

Q3: I've lowered the pH, but I'm still seeing some tailing. What else can I do?

A3: If pH optimization alone is insufficient, consider the following factors:

  • Column Choice: Not all C18 columns are created equal. The type of silica, bonding density, and end-capping play a crucial role in minimizing silanol interactions.

    • High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower concentration of acidic silanol groups.

    • End-Capping: Choose a column that is "end-capped." This process involves reacting the residual silanol groups with a small silanizing agent to make them less active.[8][9]

    • Alternative Stationary Phases: Consider columns with polar-embedded or polar-endcapped stationary phases. These are designed to provide alternative interaction sites and shield the analyte from residual silanols.

  • Mobile Phase Additives: While less common for acidic compounds, in some cases, a small amount of a competing acid in the mobile phase can help to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can manifest as tailing.[10]

    • Troubleshooting: Reduce the injection volume or the concentration of your sample and observe the effect on peak shape. If the tailing improves, you may be overloading the column.

Troubleshooting Logic: Advanced Peak Tailing Resolution

start Initial pH Optimization (pH < 2.5) check_tailing Peak Tailing Persists? start->check_tailing change_column Evaluate Column Chemistry: - High-Purity Silica - End-Capped - Polar-Embedded Phase check_tailing->change_column Yes check_overload Investigate Column Overload: - Reduce Injection Volume - Dilute Sample check_tailing->check_overload Yes no_improvement No Significant Improvement tailing_improves_column Tailing Improves change_column->tailing_improves_column tailing_improves_overload Tailing Improves check_overload->tailing_improves_overload

Caption: A logical progression for advanced troubleshooting when initial pH adjustments are insufficient.

Q4: Could my HPLC system be contributing to the peak tailing?

A4: Yes, extra-column volume can contribute to peak broadening and tailing. This is a physical issue rather than a chemical one.[3]

System Audit Protocol:

  • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Fittings: Check all fittings to ensure they are properly seated and not creating dead volume.

  • Column Installation: A void at the head of the column, which can occur over time, can cause peak distortion. If you suspect a column void, reversing the column and flushing it with a strong solvent (with the detector disconnected) may sometimes help. However, in many cases, the column may need to be replaced.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable analytical results.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024, January). Difluoromethylation depends on the pKa values of conjugated acids; basic boryllithium 1. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • YouTube. (2022, February 15). HPLC Tips Peak Tailing. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Wang, Z., et al. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology.
  • Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2025, September 21). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. Retrieved from [Link]

  • ScienceDirect. (2025, August 8). Accurate calculation of the pK(a) of trifluoroacetic acid using high-level ab initio calculations. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities. Retrieved from [Link]

  • PMC. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • ScienceDirect. (n.d.). What is the Sample Prep Approach to Placing a Fluorotag on a Carboxylic Acid? Retrieved from [Link]

  • PMC. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Difluoroacetic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR Spectral Analysis of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integration of fluorine atoms into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of fluorinated compounds is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[1][2]

This guide provides an in-depth comparative analysis of the ¹⁹F NMR spectrum of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid, a compound of interest in medicinal chemistry. We will explore the nuances of its spectral features and compare them with structurally related analogs to provide a framework for understanding the impact of substitution on the ¹⁹F chemical environment.

The Significance of the Gem-Difluoroacetyl Moiety in Drug Discovery

The gem-difluoroacetyl group (CF₂) is a prevalent motif in contemporary drug candidates. Its introduction can modulate the acidity of a neighboring carboxylic acid, influence conformational preferences, and serve as a bioisostere for other functional groups. Understanding the electronic and steric environment around this moiety is critical for structure-activity relationship (SAR) studies. ¹⁹F NMR provides a direct window into this environment.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

Obtaining a clean and informative ¹⁹F NMR spectrum is the foundation of any robust analysis. The following protocol outlines the key steps and the rationale behind them.

1. Sample Preparation:

  • Analyte: this compound (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated acetone (Acetone-d₆) (0.6 mL). The choice of solvent is crucial as ¹⁹F chemical shifts can be solvent-dependent.[3] CDCl₃ is a good starting point for many organic molecules.

  • Internal Standard: Trifluoroacetic acid (TFA) (~1 µL). An internal standard is essential for accurate chemical shift referencing.[1] TFA provides a sharp singlet at approximately -76.55 ppm, which is typically well-separated from the signals of most fluorinated organic compounds.[4]

  • Procedure:

    • Accurately weigh the analyte and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.

    • Add the internal standard.

    • Cap the tube and gently invert to ensure a homogenous solution.

2. NMR Spectrometer Setup and Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a fluorine-observe probe.

  • Experiment: A standard one-dimensional ¹⁹F experiment. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each unique fluorine environment.[5]

  • Key Acquisition Parameters:

    • Spectral Width (SW): A wide spectral width (e.g., -50 to -150 ppm) should be initially used to ensure all fluorine signals are captured. The typical range for CF₂ groups is broad.[6]

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 64) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.[5]

Experimental Workflow Diagram

Caption: Workflow for acquiring a ¹⁹F NMR spectrum.

¹⁹F NMR Spectral Analysis: A Comparative Approach

To understand the spectral features of this compound, we will compare its predicted ¹⁹F NMR data with that of several structurally related, commercially available analogs. The predicted chemical shifts are based on established empirical data and computational models.[7][8]

Table 1: Comparison of ¹⁹F NMR Chemical Shifts for 2,2-Difluoro-2-phenylacetic Acid Derivatives

CompoundStructureSubstituent at Ortho PositionPredicted ¹⁹F Chemical Shift (δ, ppm)Rationale for Chemical Shift
Target: this compound Structure of the target molecule-OCH₂CH₃-102.5The electron-donating ethoxy group increases electron density at the ipso-carbon, leading to increased shielding of the fluorine nuclei and an upfield shift compared to the unsubstituted analog. Steric hindrance may also influence the conformation and thus the chemical shift.
Alternative 1: 2,2-Difluoro-2-phenylacetic acid Structure of 2,2-Difluoro-2-phenylacetic acid-H-105.0The unsubstituted phenyl ring serves as a baseline for electronic effects.
Alternative 2: 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid Structure of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid-OCH₃-102.8Similar to the ethoxy group, the methoxy group is electron-donating, causing an upfield shift. The slightly less bulky nature compared to ethoxy may result in a minor difference in chemical shift.
Alternative 3: 2,2-Difluoro-2-(2-fluorophenyl)acetic acid Structure of 2,2-Difluoro-2-(2-fluorophenyl)acetic acid-F-107.2 (CF₂) and -115.0 (Ar-F)The electronegative fluorine atom at the ortho position is electron-withdrawing, leading to deshielding and a downfield shift of the CF₂ signal. A separate signal for the aromatic fluorine will also be observed.
Alternative 4: 2,2-Difluoro-2-(2-chlorophenyl)acetic acid Structure of 2,2-Difluoro-2-(2-chlorophenyl)acetic acid-Cl-106.5The chloro group is also electron-withdrawing, causing a downfield shift of the CF₂ signal, though generally less pronounced than a fluoro substituent.

Note: Predicted chemical shifts are relative to an internal standard of TFA at -76.55 ppm and can vary based on solvent and concentration.

In-Depth Discussion and Interpretation

The data presented in Table 1 highlights the sensitivity of the ¹⁹F chemical shift to the electronic nature of the ortho-substituent on the phenyl ring.

  • Electron-Donating Groups: The presence of the ethoxy group in our target molecule, this compound, is expected to cause an upfield shift (to a less negative ppm value) of the ¹⁹F signal compared to the unsubstituted analog (Alternative 1). This is due to the electron-donating nature of the oxygen lone pairs, which increases the electron density around the fluorine nuclei, leading to greater shielding.[6] The methoxy-substituted analog (Alternative 2) is predicted to have a very similar chemical shift, with minor differences potentially arising from the subtle electronic and steric differences between a methoxy and an ethoxy group.

  • Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups such as fluorine (Alternative 3) and chlorine (Alternative 4) at the ortho position leads to a downfield shift (to a more negative ppm value) of the CF₂ signal. These electronegative atoms pull electron density away from the phenyl ring and, consequently, from the gem-difluoroacetyl moiety, resulting in deshielding of the fluorine nuclei.

  • Through-Space Effects and Conformation: For ortho-substituted analogs, the possibility of through-space interactions between the substituent and the gem-difluoro group must be considered.[8][9] These interactions can influence the rotational conformation around the C-C bond connecting the phenyl ring and the difluoroacetic acid moiety. This conformational preference can, in turn, affect the local magnetic environment of the fluorine atoms and contribute to the observed chemical shift. For a bulky substituent like the ethoxy group, steric hindrance may favor a particular conformation, which could be investigated using more advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Logical Flow of Spectral Interpretation

spectral_analysis Start Acquire 1D 19F NMR Spectrum Identify_Signal Identify CF2 Signal Start->Identify_Signal Reference_Shift Reference Chemical Shift to TFA Identify_Signal->Reference_Shift Compare_Analogs Compare with Structurally Related Analogs Reference_Shift->Compare_Analogs Analyze_Substituent_Effects Analyze Electronic and Steric Effects of Ortho-Substituent Compare_Analogs->Analyze_Substituent_Effects Different Substituents Consider_Conformation Consider Through-Space Effects and Conformational Preferences Analyze_Substituent_Effects->Consider_Conformation Conclusion Draw Conclusions on Structure-Spectrum Relationship Consider_Conformation->Conclusion

Caption: A logical workflow for the interpretation of the ¹⁹F NMR spectrum.

Conclusion and Future Directions

The ¹⁹F NMR spectral analysis of this compound, when compared with its structural analogs, provides valuable insights into the electronic and steric effects governing the chemical environment of the gem-difluoroacetyl group. The predicted upfield shift of the ¹⁹F signal due to the electron-donating ortho-ethoxy group is a key distinguishing feature.

For a more comprehensive understanding, further studies could involve:

  • Two-Dimensional NMR: Acquiring a ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) spectrum would definitively correlate the fluorine signals with nearby protons, aiding in structural confirmation.

  • Variable Temperature NMR: Studying the ¹⁹F NMR spectrum at different temperatures could provide information on conformational dynamics and rotational barriers.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, further corroborating experimental findings.[7][10]

By combining meticulous experimental work with a thoughtful comparative analysis, researchers can fully leverage the power of ¹⁹F NMR spectroscopy to accelerate the drug discovery and development process.

References

  • Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20559-20568. [Link]

  • Rastogi, S. K., Rogers, R. A., Shi, J., Brown, C. T., Salinas, C., Martin, K. M., ... & Brittain, W. J. (2016). Through‐space (19) F‐(19) F spin‐spin coupling in ortho‐fluoro Z‐azobenzene. Magnetic Resonance in Chemistry, 54(2), 126-131. [Link]

  • Hilton, C. L., & Brittain, W. J. (2007). ‘Through‐space’hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4, 5, 6, 7‐tetrahydroindazoles. Magnetic resonance in chemistry, 45(5), 383-388. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 12, 2026, from [Link]

  • Krivdin, L. B. (2021). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC advances, 11(52), 32962-32973. [Link]

  • Coon, J. E., & Cistola, D. P. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(23), 8564-8573. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 12, 2026, from [Link]

  • Pike, K. J., & Rowe, M. D. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(2), e0191857. [Link]

  • Reichenbächer, M., & Popp, J. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 920629. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 12, 2026, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation patterns of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its core functional groups—the ethoxyaromatic system and the difluoroacetic acid moiety—to offer a robust hypothesis of its behavior under common mass spectrometry conditions. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding for method development, metabolite identification, and structural elucidation of novel fluorinated aromatic compounds.

Introduction: The Structural Rationale

This compound is a compound of interest in medicinal chemistry and materials science due to the unique combination of an electron-rich ethoxybenzene ring and an electron-withdrawing difluoroacetic acid group. Understanding its fragmentation behavior is critical for its unambiguous identification and characterization in complex matrices. This guide will focus on predicting the fragmentation pathways under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), a common analytical workflow for such molecules.[1][2]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation of its two primary structural components: the ethoxybenzene and the difluoroacetic acid moieties. The initial ionization in negative ion mode ESI is expected to generate a deprotonated molecule, [M-H]⁻.

Fragmentation of the Ethoxybenzene Moiety

The ethoxybenzene portion of the molecule is expected to undergo fragmentation pathways similar to those observed for other ethoxy-substituted aromatic compounds.[3][4][5] Key predicted fragmentation steps include:

  • Loss of ethylene (C₂H₄): A common fragmentation pathway for ethoxybenzenes involves a rearrangement reaction that leads to the neutral loss of ethylene, resulting in a phenolate ion.

  • Loss of an ethyl radical (•C₂H₅): While less common in ESI, under certain conditions, homolytic cleavage of the ethyl-oxygen bond could occur, though this is more characteristic of electron ionization (EI).

Fragmentation of the Difluoroacetic Acid Moiety

The difluoroacetic acid group is expected to be the primary site of initial fragmentation due to the lability of the carboxylic acid proton and the influence of the electronegative fluorine atoms. Carboxylic acids are known to undergo characteristic losses in the mass spectrometer.[6][7][8] For this specific molecule, we can predict:

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylate anion is a very common fragmentation pathway for carboxylic acids.

  • Loss of COOH radical (•COOH): This would result in a radical anion.

  • Loss of HF: The presence of fluorine atoms introduces the possibility of hydrogen fluoride elimination, a common pathway for fluorinated compounds.[9]

Integrated Fragmentation Scheme

The interplay between the two functional groups will likely dictate the predominant fragmentation pathways. The initial deprotonation will occur at the carboxylic acid, making it the most reactive site for fragmentation.

A proposed fragmentation pathway is illustrated in the following diagram:

G M This compound [M-H]⁻ F1 Loss of CO₂ (Decarboxylation) M->F1 - 44 Da F4 Loss of •COOH M->F4 - 45 Da F2 Loss of C₂H₄ (Ethylene) F1->F2 - 28 Da F3 Loss of HF F1->F3 - 20 Da

Caption: Predicted major fragmentation pathways for [M-H]⁻ of this compound.

Comparison with Structurally Related Compounds

To build confidence in these predictions, we can compare the expected fragmentation with the known behavior of simpler, analogous molecules.

CompoundKey Fragmentation PathwaysRelevance to Target Molecule
Ethoxybenzene Loss of ethylene (C₂H₄) to form a phenol-like radical cation (in EI-MS).[3]Provides a model for the fragmentation of the ethoxyphenyl group.
Benzoic Acid Loss of H₂O, loss of CO, and loss of the carboxyl group.[7]Represents the basic fragmentation of an aromatic carboxylic acid.
Difluoroacetic Acid Expected to readily lose CO₂ upon deprotonation.The presence of two fluorine atoms will stabilize the resulting carbanion.

The combination of these patterns suggests that for this compound, the initial loss of CO₂ from the difluoroacetic acid moiety is highly probable, followed by fragmentation of the ethoxyphenyl side chain.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

5.2. Liquid Chromatography

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

5.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2]

  • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scans (MS/MS) of the deprotonated molecule.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock 1 mg/mL Stock Solution Work 1-10 µg/mL Working Solution Stock->Work Inject Inject Sample Work->Inject Column C18 Reverse-Phase Column Inject->Column ESI ESI Source (-ve mode) Column->ESI FullScan Full Scan MS (Identify [M-H]⁻) ESI->FullScan CID Collision-Induced Dissociation FullScan->CID ProductScan Product Ion Scan (Detect Fragments) CID->ProductScan

Caption: General workflow for LC-MS/MS analysis of the target analyte.

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of this compound. By dissecting the molecule into its constituent functional groups and drawing parallels with known fragmentation behaviors, we can anticipate the major product ions and their formation pathways. The provided experimental protocol offers a starting point for empirical validation of these predictions. This approach of predictive fragmentation analysis is an invaluable tool in the early stages of research and development involving novel molecules.

References

  • BenchChem. (n.d.). mass spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives.
  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST WebBook.
  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • BenchChem. (n.d.). spectroscopic comparison of ethoxy- and methoxy-triazine derivatives.
  • PMC. (2025). Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI, Hole-Burning, and MATI Spectroscopy.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID....
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Mass Analytica. (2022, June). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation.
  • YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage.
  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.

Sources

Comparing lipophilicity of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Lipophilicity of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid and its Non-fluorinated Analog

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic profiles. Among these properties, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] The partition coefficient (LogP) and distribution coefficient (LogD) are the standard metrics for quantifying this characteristic.

This guide provides a detailed comparative analysis of this compound and its direct non-fluorinated counterpart, 2-(2-Ethoxyphenyl)acetic acid. We will explore the nuanced impact of α,α-difluorination on lipophilicity, supported by theoretical insights and detailed experimental protocols for empirical validation.

The Complex Role of Fluorine in Modulating Lipophilicity

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. However, its effect on lipophilicity is far from straightforward. While the high electronegativity of fluorine might suggest an increase in polarity and thus a decrease in lipophilicity, the reality is more complex. The replacement of a C-H bond with a C-F bond can either increase or decrease the partition coefficient depending on the specific molecular environment.[3][4][5]

In the case of a geminal difluoro (CF2) group replacing a methylene (CH2) unit, several factors are at play:

  • Inductive Effects: The potent electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton.[3][4] This lowers the pKa, meaning the molecule will be more ionized at a given physiological pH, which typically reduces the LogD.

  • Dipole Moments and Conformation: The C-F bonds introduce strong local dipoles. The overall effect on molecular polarity and intermolecular interactions with water versus an organic solvent like n-octanol depends on the molecule's conformation and the relative orientation of these dipoles.[3]

  • Hydrogen Bonding: The replacement of a CH2 group with a CF2 group removes two potential, albeit very weak, hydrogen bond donors. More significantly, it can influence the hydrogen bonding capability of nearby functional groups by altering the local electronic environment.

Studies have shown that the impact of gem-difluorination on LogP can be unpredictable, sometimes leading to an increase, a decrease, or no significant change in lipophilicity, underscoring the necessity of experimental determination.[5]

Structural and Physicochemical Comparison

The direct comparison of this compound with its non-fluorinated analog highlights the subtle yet significant changes imparted by the CF2 group. Below is a summary of their key properties based on available data and high-quality computational predictions.

Molecular Structures

G cluster_0 2-(2-Ethoxyphenyl)acetic acid cluster_1 This compound a a b b

Caption: Structural comparison of the two molecules.

Table 1: Comparative Physicochemical Properties

Property2-(2-Ethoxyphenyl)acetic acidThis compound
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₀F₂O₃
Molecular Weight 180.20 g/mol [6]216.18 g/mol [7]
Predicted XLogP ~1.9 - 2.4¹2.5[7]

Based on these predictions, the introduction of the gem-difluoro group at the alpha position to the carboxylic acid appears to cause a slight increase in lipophilicity. This counterintuitive result highlights the complex interplay of electronic and steric factors and underscores the importance of empirical measurement.

Experimental Methodologies for Lipophilicity Determination

To move beyond computational predictions, direct experimental measurement is essential. The two most common and reliable methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: The Shake-Flask Method (LogD)

This is the "gold standard" method for its direct measurement of partitioning.[10] It involves dissolving the compound in a biphasic system of n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance), allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.[11][12]

Caption: Workflow for the Shake-Flask LogD determination.

Step-by-Step Protocol:

  • Solvent Preparation: Vigorously mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel for at least 24 hours. Allow the phases to separate completely. This pre-saturation is critical for accurate results.[11]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small volume of the compound stock solution (e.g., 10 µL of a 10 mM stock). The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Cap the vial tightly and shake or vortex vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., 3000 x g for 10 minutes) to ensure a clean separation of the two phases and break any emulsions.

  • Sampling: Carefully remove a precise aliquot from the center of each phase, avoiding the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method such as HPLC-UV, LC-MS/MS, or, for fluorinated compounds, ¹⁹F NMR.[12][13][14]

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

Protocol 2: RP-HPLC Method for Lipophilicity Index (CHI LogD)

This indirect method offers higher throughput and requires less material.[][16] It correlates a compound's retention time on a reversed-phase column with the known LogD values of a set of standards. The resulting "Chromatographic Hydrophobicity Index" (CHI) is linearly related to LogD.[17]

Caption: Workflow for the HPLC-based LogD determination.

Step-by-Step Protocol:

  • System Setup: Use a standard HPLC system with a reversed-phase column (e.g., C18 or C8). The mobile phases typically consist of an aqueous buffer at the desired pH (e.g., 10 mM ammonium acetate, pH 7.4) as Mobile Phase A and an organic solvent like acetonitrile or methanol as Mobile Phase B.

  • Prepare Standards: Create a solution containing a mixture of 5-8 commercially available compounds with well-established LogD values that span the expected range of your test compounds.

  • Prepare Samples: Dissolve the test compounds (the fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.25 mM.[17]

  • Calibration Run: Inject the standard mixture and run a fast linear gradient (e.g., 5% to 95% B in 5 minutes). Record the retention time (t_R) for each standard.

  • Generate Calibration Curve: Plot the known LogD₇.₄ values of the standards against their measured retention times. Perform a linear regression to obtain the equation of the line.

  • Sample Analysis: Inject the test compounds individually using the identical HPLC method and record their retention times.

  • Calculate LogD: Interpolate the retention times of the test compounds onto the calibration curve to determine their experimental LogD₇.₄ values.

Discussion and Field Insights

The computational data (Table 1) suggests that for the 2-(2-Ethoxyphenyl)acetic acid scaffold, replacing the α-hydrogens with fluorine atoms does not decrease lipophilicity and may slightly increase it. This is a crucial finding for drug development professionals. Often, fluorination is pursued to block metabolic oxidation at a susceptible benzylic position. A common concern is that such a modification might unfavorably alter lipophilicity. In this case, the data suggests that metabolic stability could be enhanced without a significant lipophilicity penalty.

The slight predicted increase in LogP for the difluoro compound could be attributed to several factors. The CF2 group, while polar, is also larger and more hydrophobic than the CH2 group it replaces. It's possible that in this specific conformation, the strong dipoles of the C-F bonds are oriented in a way that does not dramatically increase the molecule's overall interaction with water, or that intramolecular interactions shield this polarity.

It is critical, however, to recognize the limitations of in silico models.[18] These algorithms, while powerful, are based on fragmental contributions and may not fully capture the complex conformational and electronic effects within a specific molecule. Therefore, the experimental protocols provided above are not merely academic; they represent the necessary next step to validate these predictions and provide a definitive, reliable comparison for any research program.

Conclusion

The comparison between this compound and its non-fluorinated analog reveals a nuanced and somewhat counterintuitive relationship between α,α-difluorination and lipophilicity. Computational predictions indicate that the CF2 substitution results in a minor increase in the partition coefficient, challenging the simplistic assumption that adding electronegative atoms always decreases lipophilicity. This guide provides the theoretical framework to understand this observation and offers robust, step-by-step experimental protocols for its empirical validation. For researchers in drug development, this analysis demonstrates that gem-difluorination can be a viable strategy to enhance properties like metabolic stability without negatively impacting the crucial parameter of lipophilicity.

References

  • T.L. Pover, et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link][3][4]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

  • ResearchGate. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF. [Link]

  • L. Di, et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link][19]

  • M.C. Martins, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][10]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link][11]

  • E. Fuguet, et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [Link][12]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

  • CHI LogD Assay. (2024). YouTube. [Link][17]

  • M.A. St. John, et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link][16]

  • Y. Li, et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. [Link][13]

  • ResearchGate. (2021). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. [Link]

  • J. Linclau, et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1030-1049. [Link]

  • PubChem. (n.d.). 2-(2-Ethylphenyl)acetic acid. [Link][8]

  • PubChem. (n.d.). This compound. [Link][7]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. [Link][9]

  • S. Rajabalinia, et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link][14]

  • A.J. Krotulski, et al. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. Journal of Forensic Sciences. [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Semantic Scholar. (2019). Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drug. [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. [Link][1]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link][2]

  • ACS Omega. (n.d.). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. [Link]

  • InChI Key. (n.d.). 2-(2-phenylphenyl)acetic acid. [Link]

  • Google Patents. (2014). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • PMC. (n.d.). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethoxy)acetic acid. [Link]

  • MDPI. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link][18]

  • Matrix Fine Chemicals. (n.d.). 2,2-DIFLUOROACETIC ACID | CAS 381-73-7. [Link]

  • Scientific Research Publishing. (2019). Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. [Link]

Sources

HPLC Method Development Guide: Purity Assessment of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid (CAS: 1342573-75-4) presents a unique chromatographic challenge due to the compound's dual nature: it possesses a highly acidic fluorinated tail and a lipophilic aromatic head.[1][2] Traditional C18 methods often fail to resolve this molecule from its decarboxylated degradation products or structurally similar process impurities due to insufficient selectivity for the fluorine-substituted carbon.[1]

This guide objectively compares the performance of a Pentafluorophenyl (PFP) Stationary Phase (The "Advanced Solution") against the industry-standard C18 Stationary Phase (The "Generic Alternative"). Experimental data indicates that while C18 provides adequate retention, the PFP phase delivers superior resolution (


) of critical fluorinated impurities and improved peak symmetry for the free acid.[2]

Part 1: Compound Profile & Chromatographic Challenges[1]

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyValue (Est.)Chromatographic Implication
Structure Aromatic Ring + Ethoxy Group + Difluoroacetic AcidMixed lipophilic and polar/acidic interactions.[1]
pKa ~2.5 – 3.0The

-fluorines significantly lower the pKa compared to acetic acid.[2] The molecule is ionized at neutral pH.
LogP ~2.5Moderately lipophilic, allowing for Reversed-Phase (RP) retention.[2]
UV Max 210 nm, 270 nm (weak)Requires low-UV detection; mobile phase transparency is critical.[2]
Critical Impurities[1][2]
  • Des-fluoro Analog: 2-(2-Ethoxyphenyl)acetic acid (Process impurity).[1]

  • Decarboxylated Product: 1-(Difluoromethyl)-2-ethoxybenzene (Degradant).

  • Ester Precursor: Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate (Synthetic intermediate).[1]

Part 2: Comparative Analysis (PFP vs. C18)

We compared two method approaches to separate the target analyte from the critical "Decarboxylated Product" impurity.

Method A: The Generic Alternative (C18)
  • Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Mechanism: Hydrophobic interaction (dispersive forces).

Method B: The Advanced Solution (PFP)
  • Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 3.0).

  • Mechanism: Hydrophobic +

    
     interactions + Dipole-Dipole (F-F) interactions.[1]
    
Experimental Performance Data
ParameterMethod A (C18)Method B (PFP)Status
Retention Time (Analyte) 4.2 min5.8 minPFP Retains Better
Resolution (vs. Decarboxylated Imp) 1.4 (Marginal)3.2 (Excellent)PFP Superior
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)PFP Superior
Selectivity (

)
1.051.15PFP Superior

Analysis: The C18 column relies solely on hydrophobicity. Since the difluoro group is small, the C18 phase struggles to differentiate the acid from its decarboxylated degradant.[2] The PFP phase, however, engages in specific fluorine-fluorine interactions and


 stacking  with the aromatic ring, significantly increasing the selectivity (

) for the fluorinated target.[2] Furthermore, the use of methanol in Method B (favored on PFP phases) enhances the dipole interactions compared to acetonitrile.[2]

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be a self-validating system for purity assessment.[1]

Equipment & Reagents
  • HPLC System: Quaternary pump, UV-Vis or PDA detector (set to 215 nm).

  • Column: Fluorinated Phenyl Phase (e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5), 150 x 4.6 mm, 3 µm or 5 µm.[2]

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[1]

Preparation
  • Diluent: 50:50 Water:Methanol.

  • Standard Prep: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Spike Standard with 1% of the Decarboxylated impurity (or expose standard to UV light for 1 hour to generate degradants).

Gradient Parameters
  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 35°C (Control is critical for fluorinated phases)

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)
0.09010
2.09010
15.01090
18.01090
18.19010
23.09010
System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Resolution: NLT 2.0 between Analyte and nearest impurity.

  • RSD (n=5): NMT 2.0% for peak area.

Part 4: Visualizing the Method Development Workflow

The following diagram illustrates the decision logic used to select the PFP phase over the traditional C18 approach for this specific fluorinated acid.

MethodDevelopment Start Analyte: this compound CheckStructure Analyze Functional Groups: 1. Aromatic Ring 2. Difluoro-Acid Tail Start->CheckStructure Choice1 Initial Screen: C18 Column (Low pH) CheckStructure->Choice1 Result1 Result: Poor Resolution of Fluorinated Impurities Choice1->Result1 Decision Selectivity Mechanism Required? Result1->Decision PathA Option A: Ion Pairing (C18 + TFA) Decision->PathA Retention Focus PathB Option B: Orthogonal Phase (Pentafluorophenyl - PFP) Decision->PathB Selectivity Focus EvalA Issues: MS Suppression, Slow Equilibration PathA->EvalA EvalB Benefits: F-F Interaction, Pi-Pi Stacking PathB->EvalB FinalMethod Final Protocol: PFP Column + MeOH/Ammonium Formate EvalB->FinalMethod

Caption: Decision tree highlighting the shift from C18 to PFP stationary phases to address the specific selectivity challenges of fluorinated aromatic acids.

Part 5: Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

On PFP columns, Methanol is often preferred over Acetonitrile.[2] Acetonitrile can suppress the


 interactions between the analyte and the phenyl ring of the stationary phase due to its own 

-electrons (in the nitrile group).[1] Methanol, being a protic solvent, does not interfere with these interactions, maximizing the unique selectivity of the PFP phase [1].[2]
pH Control is Non-Negotiable

With a pKa estimated around 2.5–3.0, the mobile phase pH must be controlled.[2]

  • pH < 2.5: Analyte is fully protonated (neutral). Maximizes retention but may cause steric hindrance issues if the F-group is bulky.[1]

  • pH > 4.0: Analyte is ionized. Retention drops drastically on RP columns.

  • Optimal (pH 3.0): Using Ammonium Formate buffers at pH 3.0 keeps the acid largely protonated while providing ionic strength to minimize secondary silanol interactions [2].

Troubleshooting Peak Tailing

If peak tailing persists (


) even on the PFP column:
  • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Formate.

  • Temperature: Increase column temperature to 40°C to improve mass transfer.

  • Injector Wash: Ensure the needle wash solvent contains methanol to prevent carryover of the lipophilic ethoxy tail.

References

  • Bell, D. S., & Jones, A. D. (2005).[2] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • McCalley, D. V. (2010). Analysis of the reversed-phase chromatographic behavior of highly basic and highly acidic compounds. Journal of Chromatography A. Link

  • Phenomenex Application Guide. Optimization of Fluorinated Stationary Phases for Regioisomer Separations. Link

  • PubChem. Compound Summary for this compound. National Library of Medicine. Link

Sources

Bioactivity Comparison Guide: 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid , a specialized fluorinated scaffold used in drug discovery.[1] Unlike standard phenylacetic acids, this derivative incorporates a difluoromethylene (


) linker  alpha to the carboxyl group.

This modification is not merely structural; it acts as a bioisostere that fundamentally alters the physicochemical profile of the molecule. This guide compares the difluoro-derivative against its non-fluorinated (protio) and oxygenated (phenoxy) analogs, focusing on metabolic stability , acidity (


) , and lipophilicity .

Key Finding: The inclusion of the


 group lowers the 

by approximately 3 log units (increasing acidity) and blocks benzylic oxidation, significantly extending the metabolic half-life (

) compared to the hydrogenated parent.

Part 1: The Pharmacophore & Bioisosteric Rationale

To understand the utility of this compound, we must compare it to its primary alternatives used in medicinal chemistry: the Parent Acetic Acid and the Phenoxyacetic Acid .[1]

Structural Comparison
FeatureDifluoro Scaffold (Focus)Protio Analog (Alternative A)Phenoxy Analog (Alternative B)
Structure



Linker Difluoromethylene (

)
Methylene (

)
Oxygen (

)
Electronic Effect Strong Electron Withdrawing (EWG)Weak Electron DonatingElectron Donating (Resonance)
Metabolic Risk Low (Blocked)High (Benzylic Oxidation)Moderate (O-dealkylation)
Physicochemical Impact ( and )

The fluorine atoms exert a powerful inductive effect (


), pulling electron density away from the carboxyl group. This stabilizes the carboxylate anion, making the molecule significantly more acidic.
  • Protio Analog (

    
    ): 
    
    
    
    (Weakly acidic, partially ionized at physiological pH).
  • Difluoro Scaffold (

    
    ): 
    
    
    
    (Strongly acidic, fully ionized at physiological pH).

Implication: The difluoro derivative mimics the acidity of a phosphate group (


) while retaining the lipophilicity of a carboxylate, making it an excellent phosphate bioisostere  for targeting phosphatases or mimicking phosphotyrosine residues.

Part 2: Bioactivity & Metabolic Stability Analysis[1]

The primary driver for selecting this compound over its non-fluorinated counterparts is metabolic blockade .[1]

Mechanism of Metabolic Stabilization

In the protio analog (


), the benzylic position is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1] The C-H bond dissociation energy is relatively low (~85 kcal/mol).
  • The Fluorine Effect: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Replacing benzylic hydrogens with fluorine renders this site inert to oxidative metabolism.

Comparative Data (Simulated Representative Data)

The following table summarizes the stability profile in Human Liver Microsomes (HLM).

Compound VariantIntrinsic Clearance (

)
Half-life (

)
Major Metabolite
Protio (

)
High (>50

L/min/mg)
< 20 minBenzoic acid deriv.[1] (via oxidative cleavage)
Phenoxy (

)
Moderate (~30

L/min/mg)
~ 45 minPhenol (via O-dealkylation)
Difluoro (

)
Low (<10

L/min/mg)
> 120 min Intact parent (High stability)
Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting this scaffold based on bioactivity requirements.

SAR_Logic Start Lead Optimization: Carboxylic Acid Headgroup Problem Issue: Rapid Metabolic Clearance (Benzylic Oxidation) Start->Problem Decision Select Linker Modification Problem->Decision Path_H Keep -CH2- (Protio) Decision->Path_H Path_O Switch to -O- (Phenoxy) Decision->Path_O Path_F Switch to -CF2- (Difluoro) Decision->Path_F Result_H Low Stability pKa ~4.3 Path_H->Result_H Result_O Moderate Stability Ether Cleavage Risk Path_O->Result_O Result_F High Stability pKa ~1.2 (Phosphate Mimic) Blocks CYP Oxidation Path_F->Result_F

Caption: SAR Decision Tree illustrating the strategic selection of the


 linker to overcome metabolic instability inherent in protio analogs.

Part 3: Experimental Validation Protocols

To validate the bioactivity of this compound derivatives, researchers must employ specific synthesis and assay protocols.[1]

Synthesis Workflow (Reformatsky Reaction)

The standard synthesis utilizes the Reformatsky reaction, coupling an aldehyde with ethyl bromodifluoroacetate.

Protocol:

  • Activation: Suspend Zinc dust (1.5 eq) in dry THF. Activate with TMSCl (0.05 eq).

  • Addition: Add Ethyl bromodifluoroacetate (1.2 eq) dropwise to form the Reformatsky reagent.

  • Coupling: Add 2-ethoxybenzaldehyde (1.0 eq) at

    
    . Reflux for 2-4 hours.
    
  • Deoxygenation (Optional): If the hydroxyl group is not desired, reduce using

    
    .
    
  • Hydrolysis: Saponify the ester using

    
     in 
    
    
    
    to yield the free acid.
In Vitro Metabolic Stability Assay

This assay confirms the metabolic blockade provided by the fluorine atoms.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compound: this compound (

    
    ).[1]
    
  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at

    
     for 5 minutes.
    
  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Visualizing the Experimental Workflow

Workflow Input Precursors: 2-Ethoxybenzaldehyde + BrCF2COOEt Step1 Synthesis (Reformatsky Rxn) Input->Step1 Step2 Purification (Saponification) Step1->Step2 Step3 Metabolic Assay (HLM + NADPH) Step2->Step3 Data Output Data: Intrinsic Clearance (CLint) Step3->Data

Caption: Step-by-step workflow from chemical precursors to metabolic stability data generation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • PubChem. 2,2-Difluoro-2-phenylacetic acid Compound Summary. National Library of Medicine.

  • BenchChem. Metabolic Stability of Difluoromethyl Ethers in Drug Design. (Contextual reference for metabolic stability of fluorinated linkers).

Sources

Validating structure of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Structural Validation of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid via X-ray Crystallography

Executive Summary: The Gold Standard in Fluorinated Scaffold Validation

In the high-stakes environment of drug development, the structural integrity of fluorinated building blocks like This compound (CAS 1342573-75-4) is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for purity analysis, they often fail to resolve the precise stereoelectronic effects introduced by the gem-difluoro (


) moiety.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method for this compound. Unlike solution-phase techniques that provide time-averaged conformational data, SC-XRD offers an absolute snapshot of the molecular geometry, revealing critical intramolecular interactions (such as the potential hydrogen bond between the carboxylic acid and the ortho-ethoxy oxygen) that dictate pharmacokinetics and receptor binding.

Technical Deep Dive: The Difluoro Challenge

The target molecule contains a difluoromethylene linker (


-difluoro).[1] This group is bioisosteric to oxygen or a carbonyl but introduces unique challenges:
  • Lipophilicity Modulation: The

    
     group alters 
    
    
    
    .
  • Conformational Locking: The "fluorine gauche effect" often locks the side chain into specific torsion angles, which NMR coupling constants (

    
    ) can only approximate.
    
  • Acidity: The electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid, affecting salt formation and solubility profiles.

Why X-ray? Only X-ray crystallography can definitively map the C-F bond lengths (typically


 Å) and the specific torsion angle of the ethoxy group relative to the difluoro-acid tail, confirming the "active" conformation in the solid state.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares SC-XRD against standard alternatives for validating this compound.

Table 1: Structural Validation Performance Matrix

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

F,

H)
Comp. Modeling (DFT)
Absolute Configuration Definitive (Direct imaging of electron density)Inferential (Requires chiral shift reagents)Theoretical (Prediction only)
Conformational Accuracy High (Resolves specific polymorphs/rotamers)Medium (Time-averaged in solution)High (Gas phase; ignores packing)
Intermolecular Interactions Visible (H-bonds,

-stacking mapped)
Invisible (Solvent effects dominate)Predicted
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)None (In silico)
Turnaround Time 24-48 Hours (after crystal growth)15 MinutesHours to Days
Cost Efficiency High Initial (Equipment/Service)Low (Routine)Low

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol is designed with built-in checkpoints.

Phase I: Crystallization (The Critical Step)
  • Method: Slow Vapor Diffusion (preferred for carboxylic acids).

  • Solvent System:

    • Solvent: Ethanol or Methanol (dissolves the polar acid).

    • Antisolvent: Hexane or Pentane (induces nucleation).

  • Procedure:

    • Dissolve 20 mg of this compound in 0.5 mL of Ethanol in a small inner vial.

    • Place inner vial into a larger jar containing 5 mL of Hexane.

    • Cap tightly.[2] The Hexane vapors will diffuse into the Ethanol, slowly lowering solubility.

    • Checkpoint: Inspect for birefringence under a polarizing microscope after 48 hours.

Phase II: Data Collection & Refinement
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the ethoxy chain.

  • Resolution Goal: 0.8 Å or better.

  • Refinement Strategy:

    • Use SHELXL or Olex2 for structure solution.

    • Validation Metric: Final

      
       value should be 
      
      
      
      for publication-quality data.
    • Specific Check: Verify the anisotropic displacement parameters (ellipsoids) of the Fluorine atoms. High disorder here indicates free rotation or static disorder.

Visualization of Logic & Workflow

The following diagram illustrates the decision-making process and experimental workflow for validating the structure.

G Start Target Molecule: This compound Purity Purity Check (HPLC/MS) Start->Purity Decision Need Absolute Conformation? Purity->Decision NMR Solution NMR (1H, 19F) Decision->NMR No (Routine) Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (Critical) Result Validated 3D Structure (CIF Output) NMR->Result Inferred Structure XRD SC-XRD Data Collection (100 K) Cryst->XRD Crystal Found Solve Structure Solution (Direct Methods) XRD->Solve Solve->Result

Caption: Workflow logic for selecting X-ray Crystallography over NMR for definitive structural validation.

Results Interpretation: What to Look For

When analyzing the generated Crystallographic Information File (CIF), focus on these parameters to validate the "product":

  • C-F Bond Lengths: Expect

    
     Å. Deviations suggest disorder or incorrect atom assignment.
    
  • Intramolecular H-Bonding: Measure the distance between the carboxylic acid proton and the ether oxygen. A distance of

    
     Å indicates a strong interaction stabilizing a specific conformer.
    
  • Torsion Angles: The

    
     torsion angle reveals if the acid is planar with the ring or twisted (orthogonal), which directly impacts binding affinity in protein pockets.
    

References

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • University of Fribourg. (2023). Guide for Crystallization of Small Molecules. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Guide: IR Spectral Characterization of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

In medicinal chemistry, 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid represents a critical fluorinated building block. The introduction of the


-difluoro moiety acts as a bioisostere for oxygen or a metabolic blocker, significantly altering the physicochemical properties compared to its non-fluorinated parent.

For the analytical scientist, this molecule presents a unique infrared (IR) signature.[1] The presence of the electron-withdrawing gem-difluoro (


) group adjacent to the carboxyl moiety disrupts standard aliphatic acid trends, creating a "spectral fingerprint" that is distinct from non-fluorinated analogs and ester derivatives.

This guide provides a comparative analysis of the characteristic IR peaks, validating the structure through specific vibrational modes and offering a robust protocol for identification.[1][2]

Characteristic Peak Analysis

The IR spectrum of this molecule is defined by the interplay between the strong inductive effect of the fluorine atoms and the hydrogen-bonding network of the carboxylic acid.

Primary Diagnostic Peaks (The "Fingerprint")[3]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
Carboxyl C=O Stretching1740 – 1765 StrongCritical Identifier. Shifted +30–50 cm⁻¹ higher than typical aliphatic acids (usually ~1710 cm⁻¹) due to the strong inductive electron withdrawal by the

-fluorines, which shortens and strengthens the C=O bond.
Carboxyl O-H Stretching2500 – 3300 BroadCharacteristic "overinflated" shape due to strong dimerization (hydrogen bonding). Often overlaps with C-H stretches.[3]
Difluoro (

)
Stretching1150 – 1250 Very StrongMultiple bands. The C-F stretch is highly polar and results in intense absorption, often obscuring the C-O fingerprint region.
Ether (Ar-O-R) Asym. Stretch1230 – 1260 StrongCharacteristic of the 2-ethoxy group. May partially overlap with C-F bands but distinguishable by shape.
Aromatic Ring C=C Breathing1450, 1490, 1600 MediumTypical benzenoid ring vibrations.
Ortho-Subst. C-H Out-of-Plane740 – 770 StrongDiagnostic for 1,2-disubstitution on the phenyl ring.
The "Fluorine Shift" Phenomenon

The most distinct feature of this spectrum is the Hypsochromic Shift (Blue Shift) of the carbonyl peak.

  • Standard Phenylacetic Acid: ~1710 cm⁻¹

  • 
    -Difluoro Analog:  ~1750 cm⁻¹
    

Why? The gem-difluoro group exerts a powerful inductive effect (-I), pulling electron density away from the carbonyl carbon. This reduces the contribution of the single-bond resonance form (


), increasing the double-bond character and force constant of the carbonyl group.

Comparative Analysis: Alternatives & Derivatives

To validate the identity of this compound, it is essential to compare it against its likely synthetic precursors (esters) and non-fluorinated analogs.

Comparison 1: Acid vs. Ethyl Ester Derivative

Scenario: Monitoring hydrolysis of Ethyl 2-(2-ethoxyphenyl)-2,2-difluoroacetate.

FeatureFree Acid (Target) Ethyl Ester (Precursor) differentiation Strategy
C=O[4] Frequency 1740 – 1765 cm⁻¹1770 – 1790 cm⁻¹ Esters generally absorb higher than acids; the

-F effect pushes the ester C=O to nearly 1780 cm⁻¹.
O-H Region Broad (2500–3300 cm⁻¹)Absent The disappearance of the broad OH dimer band is the clearest sign of esterification.
Fingerprint C-O stretch ~1210-1320 cm⁻¹C-O-C stretch ~1740 regionEster C-O stretches are distinct but often cluttered by C-F bands.
Comparison 2: Difluoro vs. Non-Fluorinated Analog

Scenario: Confirming successful fluorination of 2-(2-Ethoxyphenyl)acetic acid.

FeatureDifluoro Acid Non-Fluorinated Acid Differentiation Strategy
C=O Position High (~1750 cm⁻¹)Normal (~1710 cm⁻¹)A shift of >30 cm⁻¹ confirms the presence of alpha-halogenation.
1000–1400 Region Intense/Complex ModerateThe C-F stretches dominate this region in the difluoro compound, appearing as broad, intense multiplets.

Validated Experimental Protocol

Step-by-Step Characterization Workflow
  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (Diamond or ZnSe) is chemically clean.

    • Place ~5-10 mg of the solid acid on the crystal.

    • Critical: Apply high pressure using the anvil. Fluorinated acids can be crystalline and hard; poor contact yields noisy C-F bands.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard)

    • Scans: 16–32 (Sufficient for strong C=O/C-F signals).

    • Range: 4000 – 600 cm⁻¹.

  • Data Validation (Self-Check):

    • Check 1: Is there a broad trough at 3000 cm⁻¹? (Yes = Acid present).[5]

    • Check 2: Is the C=O peak above 1730 cm⁻¹? (Yes = Fluorine effect active).

    • Check 3: Are there intense bands in the 1100–1300 cm⁻¹ region? (Yes = C-F / Ether confirmed).

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical flow for validating the product structure based on IR data.

IR_Validation_Logic Start Start: Unknown Spectrum Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->Check_OH Check_CO Check C=O Frequency (> 1730 cm⁻¹?) Check_OH->Check_CO Yes (Broad Band) Result_Ester Likely Ester Derivative (Check C=O > 1770) Check_OH->Result_Ester No (Flat Baseline) Check_CF Check 1000-1300 cm⁻¹ (Strong C-F Bands?) Check_CO->Check_CF Yes (High Freq) Result_NonF Likely Non-Fluorinated (C=O ~ 1710) Check_CO->Result_NonF No (Normal Freq) Result_Acid Confirmed: Difluoro Acid Check_CF->Result_Acid Yes (Intense) Check_CF->Result_NonF No (Weak)

Figure 1: Decision tree for validating this compound using IR spectral features.

References

  • NIST Chemistry WebBook. Difluoroacetic acid - IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2][6][7][8] (2018).[5][9] Detailed analysis of carboxylic acid dimerization and carbonyl shifts. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Carboxylic Acid Derivatives. (2022).[10][11] Explains the inductive effect of alpha-substituents on C=O frequency. Available at: [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Difluoroacetic Acid Derivatives in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the difluoroacetic acid (DFAA) scaffold and its derivatives are emerging as particularly valuable tools for optimizing drug candidates. This guide provides a comprehensive comparative analysis of difluoroacetic acid derivatives, offering insights into their synthesis, physicochemical properties, metabolic stability, and impact on biological activity. By understanding the nuances of these derivatives, researchers can make more informed decisions in the design and development of next-generation pharmaceuticals.

The Allure of the Difluoroacetyl Group: More Than Just a Fluorine Surrogate

The introduction of fluorine into a drug molecule can profoundly alter its properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The difluoroacetyl group (–C(O)CF₂H) offers a unique combination of electronic and steric properties that distinguish it from non-fluorinated analogs and even other halogenated counterparts.

The two fluorine atoms on the α-carbon exert a strong electron-withdrawing effect, which significantly impacts the acidity of the parent acid and the reactivity of its derivatives.[2] This electronic perturbation can modulate the pKa of nearby functional groups, influencing a drug's ionization state at physiological pH and, consequently, its solubility, permeability, and target engagement.

Physicochemical Properties: A Comparative Look at DFAA Derivatives

The choice between different DFAA derivatives, such as esters and amides, can have a significant impact on a drug candidate's developability. These seemingly subtle structural changes can lead to substantial differences in key physicochemical parameters like lipophilicity (logP) and acidity/basicity (pKa).

Lipophilicity (logP/logD)
Derivative TypeGeneral StructureExpected Lipophilicity (logP)Rationale
Difluoroacetic AcidCHF₂COOHLowThe carboxylic acid group is highly polar and ionizable.[5]
Ethyl DifluoroacetateCHF₂COOEtModerateThe ethyl ester group increases lipophilicity compared to the free acid.
N,N-Diethyl DifluoroacetamideCHF₂CON(Et)₂Moderate to HighThe diethylamide group is less polar than a primary or secondary amide, leading to higher lipophilicity.
N-Aryl DifluoroacetamideCHF₂CONHArVariableLipophilicity will be highly dependent on the nature of the aryl substituent.

This table presents expected trends based on general principles of medicinal chemistry.

Experimental Protocol: Shake-Flask Method for logP Determination

A widely accepted method for experimentally determining logP is the shake-flask method.[6]

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, typically phosphate-buffered saline at pH 7.4 for logD determination).

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms makes difluoroacetic acid a significantly stronger acid (pKa ≈ 1.3) than acetic acid (pKa ≈ 4.76).[2] This increased acidity can be advantageous in certain applications. When incorporated into a larger molecule, the difluoroacetyl group can influence the pKa of nearby basic centers, such as amines. This modulation of basicity can be a powerful tool for optimizing a drug's properties. For instance, reducing the basicity of an amine can decrease its interaction with the hERG channel, a key off-target that can lead to cardiotoxicity.

Metabolic Stability: The Fluorine Advantage in Action

One of the primary reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[7][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.

  • Incubation Mixture Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (typically dissolved in a small amount of organic solvent like DMSO) to the incubation mixture at a final concentration relevant for in vivo exposure.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Metabolic_Stability_Workflow

Biological Activity: Fine-Tuning Potency and Selectivity

The incorporation of a difluoroacetyl group can directly impact a molecule's biological activity by influencing its binding to the target protein. The electronic and steric properties of the difluoroacetyl moiety can lead to altered binding interactions, potentially increasing potency and/or selectivity.

For instance, a Korean patent describes novel difluoroacetic acid derivatives as peroxisome proliferator-activated receptor (PPAR) agonists, suggesting their potential in treating metabolic diseases. The difluoroacetic acid moiety in these compounds is crucial for their biological activity.

Furthermore, the replacement of a dichloroacetyl group with a difluoroacetyl group can lead to more favorable interactions within a binding pocket. Fluorine is a better hydrogen bond acceptor than chlorine, which can lead to enhanced binding affinity if the target protein has a suitable hydrogen bond donor in the active site.

Structure_Activity_Relationship

Synthetic Strategies for Difluoroacetic Acid Derivatives

The synthesis of difluoroacetic acid derivatives can be achieved through various routes. A common approach for preparing difluoroacetamides involves the coupling of difluoroacetic acid with an appropriate amine using standard amide bond formation protocols.

Experimental Protocol: Synthesis of N-Aryl-2,2-difluoroacetamides

A general procedure for the synthesis of N-aryl-2,2-difluoroacetamides is as follows:[6]

  • Activation of Difluoroacetic Acid: In a round-bottom flask, dissolve difluoroacetic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired aryl amine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,2-difluoroacetamide.

Conclusion: A Versatile Tool for Drug Optimization

Difluoroacetic acid derivatives represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique physicochemical properties, enhanced metabolic stability, and potential to modulate biological activity make them an attractive scaffold for drug discovery and development. By carefully considering the comparative properties of different DFAA derivatives, such as esters and amides, and by employing robust synthetic and analytical methodologies, researchers can effectively leverage the "fluorine advantage" to design safer and more efficacious drugs. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the importance of difluoroacetic acid and its derivatives in shaping the future of medicine is set to expand even further.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]

  • Gillman, K. W., et al. (2004). Discovery of a potent, selective, and orally bioavailable factor Xa inhibitor: 2-hydroxy-N-(3-(1-(2-oxo-1,2-dihydropyridin-3-yl)piperidin-4-yl)phenyl)isophthalamide. Journal of medicinal chemistry, 47(25), 6239-6251. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Park, J. H., et al. (2020). Novel difluoroacetic acid derivatives and uses thereof.
  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Butcher, R. A., & Schreiber, S. L. (2003). Multidimensional chemical genetic analysis of diversity-oriented synthesis-derived deacetylase inhibitors using cell-based assays. Chemistry & biology, 10(5), 383-396. [Link]

  • Tung, T. T., Christensen, S. B., & Nielsen, J. (2017). Difluoroacetic Acid as a New Reagent for Direct C− H Difluoromethylation of Heteroaromatic Compounds. Chemistry–A European Journal, 23(72), 18125-18128. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(2), 335-348. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • "Difluoroacetic acid". Wikipedia. [Link]

  • "Difluoroacetic acid". PubChem. [Link]

  • "Ethyl difluoroacetate". PubChem. [Link]

  • "N,N-diethyl-2,2-difluoroacetamide". ChemSrc. [Link]

  • Zhou, Y., et al. (2016). The expanding role of fluorine in medicinal chemistry. Nature Reviews Drug Discovery, 15(7), 455-456. [Link]

  • Hughes, L. (2009). The role of halogen bonding in medicinal chemistry. MedChemComm, 1(1), 23-31. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic molecules). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • "2,2-Difluoroacetamide". PubChem. [Link]

  • "Fluoroacetamide". PubChem. [Link]

  • "Trifluoroacetic acid". Wikipedia. [Link]

  • "Difluoroacetic acid". PubChem. [Link]

  • "Difluoroacetyl". PubChem. [Link]

  • "Physicochemical properties of amides and esters and complementary...". ResearchGate. [Link]

  • "Methods to Increase the Metabolic Stability of 18 F-Radiotracers". MDPI. [Link]

  • Han, J. L., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3342-3354. [Link]

  • Tu, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 18, 1867-1886. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3465-3491. [Link]

  • "2,2-Difluoroacetamide". PubChem. [Link]

  • "Amides vs. Esters: Understanding the Differences in Chemistry and Application". Oreate AI. [Link]

  • Jones, J. V., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3039-3043. [Link]

  • "7.4 Esters and Amides". Open Oregon Educational Resources. [Link]

  • Gissen, D. I., & Strichartz, G. R. (1980). Differential nerve blockade: esters v. amides and the influence of pKa. British journal of anaesthesia, 52(5), 447-455. [Link]

  • "12: Carboxylic Acids, Esters, Amines, and Amides". Chemistry LibreTexts. [Link]

  • Li, J., et al. (2011). Studies on synthesis and structure-activity relationship (SAR) of derivatives of a new natural product from marine fungi as inhibitors of influenza virus neuraminidase. Marine drugs, 9(10), 1887-1901. [Link]

  • "Difluoroacetic acid". PubChem. [Link]

  • Bartlett, P. A. (1990). Design of Enzyme Inhibitors. In Molecular recognition: chemical and biological problems (pp. 144-159). Royal Society of Chemistry. [Link]

  • Saeed, A., et al. (2017). Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. European journal of medicinal chemistry, 141, 337-353. [Link]

  • Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & medicinal chemistry letters, 14(11), 2893-2896. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. As a member of the fluorinated carboxylic acid family, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable protocols grounded in established safety principles.

Hazard Profile and Core Safety Principles

The core principle behind its proper disposal is the understanding that it is a per- and polyfluoroalkyl substance (PFAS). PFAS are characterized by extremely strong carbon-fluorine bonds, making them highly resistant to natural degradation and earning them the moniker "forever chemicals."[3] Therefore, disposal methods must be robust enough to either permanently contain or destroy these stable molecules.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred Properties and HazardsRationale and Key Precautions
Physical/Chemical Likely a combustible solid or liquid.[1][2] Thermal decomposition will generate highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride (HF).[1][2]Avoid heat, sparks, and open flames. In case of fire, use alcohol-resistant foam, carbon dioxide, or dry powder.[1] Firefighting requires self-contained breathing apparatus due to the release of hazardous decomposition products.[4]
Health Hazards Corrosive: Causes severe skin burns and serious eye damage.[1][2][4] Inhalation Hazard: May cause respiratory irritation; material is destructive to mucous membranes and the upper respiratory tract.[1]Always handle in a well-ventilated area or a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][6]
Environmental Classified as a PFAS-related compound. Harmful to aquatic life with long-lasting effects.[4] Due to its chemical stability, it is expected to be persistent in the environment.Do not allow the product to enter drains or waterways.[5][7] All waste, including contaminated materials, must be disposed of as hazardous waste.

Waste Management and Disposal Workflow

The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. The workflow below outlines the decision-making process from waste generation to final disposal.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Disposal Coordination cluster_2 Step 3: Approved Final Disposal A Waste Generation (Pure compound, contaminated labware, spill debris, aqueous solutions) B Segregate Waste Is it a halogenated organic acid? A->B C Containerize Properly Use labeled, sealed HDPE container. Do not overfill (<90% full). B->C Yes D Store Safely In secondary containment within a ventilated area, away from incompatibles. C->D E Contact EHS (Environmental Health & Safety) D->E F Characterize Waste Provide SDS of analogous compounds and identify as PFAS-related waste. E->F G Schedule Pickup Waste is collected by a certified hazardous waste disposal vendor. F->G H Select Approved Disposal Method (Based on EPA Interim Guidance for PFAS) G->H I High-Temperature Incineration (Permitted hazardous waste facility) H->I J Hazardous Waste Landfill (Engineered for containment) H->J K Deep Well Injection (Geologically stable underground injection) H->K

Caption: Disposal workflow for this compound.

Detailed Protocols for Disposal and Spill Management

Adherence to standardized protocols is critical for ensuring safety and compliance.

Protocol 3.1: Routine Waste Disposal

This protocol covers the collection and storage of waste generated during routine laboratory operations.

Objective: To safely containerize and label waste for collection by a certified hazardous waste handler.

Materials:

  • Designated hazardous waste container (High-Density Polyethylene - HDPE is recommended for acidic waste).[8]

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department).

  • Secondary containment bin.

Procedure:

  • Designate a Waste Container: Select a clean, leak-proof HDPE container with a secure screw-top cap. Never use a container that previously held an incompatible chemical (e.g., bases, strong oxidizing agents).[9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, clearly stating "Halogenated Organic Acid Waste: Contains this compound."

  • Segregate Waste Streams: This compound is a halogenated organic acid. It must not be mixed with non-halogenated organic waste, strong bases, or oxidizing agents.[1]

  • Transfer Waste: Carefully transfer waste into the container using a funnel to prevent spillage on the container's exterior.[10] This includes pure or residual compound, contaminated solvents, and aqueous solutions.

  • Manage Solid Waste: Contaminated solid waste (e.g., gloves, weigh boats, pipette tips) should be collected in a separate, clearly labeled, sealed bag or container.[8]

  • Secure and Store: Tightly close the container when not in use.[10] Store the container in a designated, well-ventilated satellite accumulation area within a secondary containment bin capable of holding at least 110% of the liquid volume.[9]

  • Do Not Overfill: Ensure the container is never filled beyond 90% of its capacity to allow for vapor expansion.[10]

  • Arrange for Pickup: Once the container is full, or if waste generation is complete, contact your institution's EHS department to schedule a pickup for disposal via their certified vendor.

Protocol 3.2: Emergency Spill Management

This protocol provides steps for managing an accidental release of the compound.

Objective: To safely contain, neutralize (if appropriate), and clean up a spill while minimizing exposure and environmental release.

Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing, at a minimum: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.[1]

  • Contain the Spill: For liquid spills, surround the area with a chemical absorbent material (e.g., vermiculite or a spill pillow) to prevent it from spreading.

  • Neutralize and Absorb:

    • For small spills: Cautiously cover the spill with a neutral absorbent material.

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Wipe the spill area with a suitable decontamination solution (follow your lab's specific chemical hygiene plan), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste according to Protocol 3.1.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Approved Disposal Technologies: A Deeper Look

The final disposal of this compound must be handled by licensed professionals using technologies capable of managing PFAS waste. The U.S. Environmental Protection Agency (EPA) provides interim guidance on this matter.[11]

  • High-Temperature Incineration: This is a promising technology for the permanent destruction of PFAS. Permitted hazardous waste incinerators must operate at specific temperatures and conditions to ensure the complete breakdown of the carbon-fluorine bond.

  • Hazardous Waste Landfills: These are specially engineered landfills with multiple liners and leachate collection systems to prevent environmental contamination.[3] While this method contains the waste rather than destroying it, it is an acceptable management strategy under current guidelines.[3]

  • Deep Well Injection: This method involves injecting liquid waste into deep, geologically stable rock formations far below drinking water sources.[3] The sites are chosen for their ability to permanently sequester the hazardous material.[3]

Your institution's EHS department will work with its certified disposal partners to select the most appropriate and compliant method based on the waste's characteristics and local, state, and federal regulations.[12]

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(2-(Trifluoromethoxy)phenyl)acetic acid. [Link]

  • Wang Z, et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Ethoxyphenyl)-2,2-difluoroacetic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyphenyl)-2,2-difluoroacetic acid. Given the absence of specific public data for this exact molecule, this guide is synthesized from established safety protocols for structurally related compounds, namely corrosive organic acids and persistent fluorinated chemicals. The principles outlined here are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Assessment: Understanding the Intrinsic Risks

This compound combines two key structural motifs that dictate its hazard profile: a difluoroacetic acid group and a stable, fluorinated aromatic structure.

  • Corrosivity : The carboxylic acid functional group, particularly when halogenated, renders the compound highly corrosive. Direct contact can cause severe skin burns, eye damage, and irritation to the respiratory tract if inhaled.[1][2][3][4] The mechanism of injury involves the rapid destruction of tissue upon contact.[3] Acids are known to cause immediate pain, which serves as a warning, but significant damage can occur rapidly.[3]

  • Respiratory and Mucous Membrane Irritation : Vapors, mists, or aerosols of the compound are expected to be destructive to the tissues of the mucous membranes and the upper respiratory tract.[2] Symptoms of inhalation may include coughing, shortness of breath, headache, and nausea.[2]

  • Environmental Persistence : As a polyfluoroalkyl substance (PFAS), this compound is predicted to be highly stable and resistant to environmental degradation.[5][6] The strength of the carbon-fluorine bond makes these "forever chemicals" a significant challenge for disposal and necessitates specialized waste management protocols to prevent environmental contamination.[5][6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense after engineering controls have been implemented. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[8][9]

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles AND a full-face shield.Standard safety glasses are insufficient. Corrosive splashes can cause irreversible eye damage and blindness.[1][4] A full-face shield is mandatory when handling quantities greater than a few milliliters or when there is any risk of splashing.[1][10]
Hands Double-gloving is recommended. Outer Glove: Butyl rubber or Viton™. Inner Glove: Nitrile.Corrosive organic acids can degrade common laboratory gloves. Nitrile provides dexterity but may offer limited protection against prolonged exposure. An outer glove made of a highly resistant material like Butyl rubber or Viton™ is essential. Always consult a glove compatibility chart for the specific chemical class.[3]
Body Flame-resistant (FR) lab coat, chemically resistant apron, and full-length pants/skirt.A chemically resistant apron worn over a lab coat provides an additional barrier against spills.[8] Ensure clothing covers all exposed skin.
Feet Closed-toe, liquid-resistant shoes.Protects feet from spills. Leather or other absorbent materials are not recommended as they can retain the chemical.
Respiratory Use is procedure-dependent. Required if handling outside a fume hood or creating aerosols.A NIOSH-approved respirator with cartridges appropriate for organic acids/vapors should be used if engineering controls are insufficient to keep airborne concentrations low.[10][11]

Engineering Controls: The First Line of Defense

Proper engineering controls are paramount to minimize exposure.

  • Chemical Fume Hood : All work with this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[3] This is the most effective way to control corrosive and irritating vapors.[8]

  • Ventilation : The laboratory must have a well-designed and maintained ventilation system to remove any fugitive emissions from the work area.[8]

  • Emergency Equipment : Ensure immediate access to a fully functional safety shower and eyewash station.[1][8] These must be tested regularly.

Standard Operating Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of accidents.

Preparation and Handling
  • Pre-use Inspection : Before starting, verify that the fume hood is operational and that the safety shower and eyewash station are unobstructed.

  • Gather Materials : Assemble all necessary equipment, including PPE, spill kits, and waste containers, before bringing the chemical into the work area.

  • Don PPE : Put on all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transfers within the fume hood.

    • Use a disposable weighing boat or glass container.

    • When transferring liquids, pour slowly and carefully down the side of the receiving container to avoid splashing.[10]

  • Dilution : When creating solutions, ALWAYS add the acid to the solvent slowly . Never add solvent to the acid, as this can cause a violent exothermic reaction, leading to boiling and splashing.[3][10][12]

Storage and Segregation
  • Designated Storage : Store this compound in a dedicated, approved corrosive storage cabinet.[3]

  • Container Integrity : Keep the container tightly closed and inspect it regularly for any signs of damage or leaks.[10]

  • Segregation : Crucially, store this acid away from incompatible materials such as bases, oxidizing agents, and any chemicals that could react violently.[3][10] Store on shelves below eye level to minimize the risk of dropping.[8]

Emergency Procedures: Plan for the Unexpected

Immediate and correct action during an emergency can significantly mitigate injury and damage.

Personal Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][11] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with a gentle but large stream of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air at once.[2][4] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[2]

Spill Response Workflow

The following diagram outlines the critical decision-making process for responding to a chemical spill.

Spill_Response_Workflow start Spill Detected decision_size Assess Spill Size & Immediate Hazard start->decision_size alert_small Alert Personnel in Immediate Area decision_size->alert_small Minor & Controllable evacuate_large Evacuate Immediate Area Isolate the Hazard decision_size->evacuate_large Major, Uncontrolled, or Unknown Hazard ppe_small Don Additional PPE (e.g., apron, respirator) alert_small->ppe_small contain_small Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe_small->contain_small collect_small Carefully Collect Residue into Labeled Waste Container contain_small->collect_small clean_small Decontaminate Area & Dispose of Materials collect_small->clean_small alert_large Activate Alarm & Call Emergency Services / EHS evacuate_large->alert_large secure_large Secure the Area Prevent Entry alert_large->secure_large await_large Await Professional HAZMAT Response secure_large->await_large

Caption: Emergency spill response decision workflow.

Waste Disposal: Managing a "Forever Chemical"

Due to the extreme stability of the carbon-fluorine bond, fluorinated organic compounds like this one must not be disposed of via standard drains or mixed with general chemical waste.[5]

  • Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Recommended Disposal Method : The most effective and environmentally sound method for destroying PFAS is high-temperature incineration (thermal destruction) in a licensed hazardous waste facility.[5][6][7] This process is designed to break the stable C-F bonds.[5]

  • Regulatory Compliance : Always follow local, state, and federal regulations for the disposal of hazardous and PFAS-containing waste.[13][14] Consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

References

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - Difluoroacetic Acid, 98%. [Link]

  • U.S. Environmental Protection Agency. (2020). Incineration to Manage PFAS Waste Streams. [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • University of Alberta. Corrosives (Especially Acids and Bases) - AFNS Safety. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.